Methoxyamine hydrochloride
Description
Methoxyamine Hydrochloride is the hydrochloride salt form of methoxyamine, an alkoxyamine with potential chemotherapeutic adjuvant activity. Methoxyamine covalently binds to apurinic/apyrimidinic DNA damage sites and thereby inhibits base excision repair (BER) process, which may prevent repair of DNA strand breaks and result in an induction of apoptosis. This agent may potentiate the anti-tumor activity of alkylating agents.
Structure
3D Structure of Parent
Properties
IUPAC Name |
O-methylhydroxylamine;hydrochloride | |
|---|---|---|
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InChI |
InChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H | |
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InChI Key |
XNXVOSBNFZWHBV-UHFFFAOYSA-N | |
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Canonical SMILES |
CON.Cl | |
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Molecular Formula |
CH5NO.ClH, CH6ClNO | |
| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |
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Related CAS |
67-62-9 (Parent) | |
| Record name | Methoxyamine, hydrochloride | |
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DSSTOX Substance ID |
DTXSID9025615 | |
| Record name | O-Methylhydroxylamine hydrochloride | |
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Molecular Weight |
83.52 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-methylhydroxylamine hydrochloride appears as off-white crystals. (NTP, 1992), Off-white solid; [CAMEO] Colorless hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |
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| Record name | Methoxyamine hydrochloride | |
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Solubility |
Soluble (NTP, 1992) | |
| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |
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CAS No. |
593-56-6 | |
| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |
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| Record name | O-Methylhydroxylamine hydrochloride | |
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| Record name | Methoxyamine, hydrochloride | |
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| Record name | Methoxyamine hydrochloride | |
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| Record name | Hydroxylamine, O-methyl-, hydrochloride (1:1) | |
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| Record name | O-Methylhydroxylamine hydrochloride | |
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| Record name | Methoxyammonium chloride | |
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| Record name | METHOXYAMINE HYDROCHLORIDE | |
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Melting Point |
300 to 304 °F (decomposes) (NTP, 1992) | |
| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |
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Foundational & Exploratory
Methoxyamine Hydrochloride: Unraveling the Core Mechanism of Base Excision Repair Inhibition
An In-Depth Technical Guide:
Abstract
The Base Excision Repair (BER) pathway is a critical cellular defense mechanism against a barrage of endogenous and exogenous DNA base lesions. Its efficiency, however, presents a significant obstacle in cancer therapy, as it rapidly repairs DNA damage induced by alkylating agents and ionizing radiation, thereby contributing to therapeutic resistance. Methoxyamine hydrochloride (MX), a small alkoxyamine, has emerged as a potent and specific inhibitor of the BER pathway. This technical guide provides an in-depth exploration of the core mechanism by which this compound disrupts this fundamental DNA repair process. We will dissect the chemical interaction between methoxyamine and the central BER intermediate, the apurinic/apyrimidinic (AP) site, and detail how the formation of a stable covalent adduct effectively stalls the repair cascade by rendering the lesion refractory to the key endonuclease, APE1. Furthermore, we will examine the downstream cellular consequences of this inhibition, including the accumulation of cytotoxic lesions, induction of cell cycle arrest and apoptosis, and the synergistic potentiation of conventional anticancer agents. This guide is designed to furnish researchers and drug development professionals with a comprehensive understanding of methoxyamine's mechanism of action, supported by experimental methodologies and validated references.
The Foundational Role of Base Excision Repair in Genomic Fidelity
The integrity of the genome is under constant threat from sources such as reactive oxygen species (ROS), spontaneous base deamination, and environmental mutagens. The Base Excision Repair (BER) pathway is the primary cellular system responsible for identifying and correcting the most common forms of DNA damage, including oxidized, alkylated, and deaminated bases, which do not significantly distort the DNA helix.[1][2][3]
The canonical BER pathway proceeds through a highly coordinated, multi-step process:
-
Damage Recognition and Base Excision: A specific DNA glycosylase recognizes and excises the damaged or inappropriate base by cleaving the N-glycosidic bond.[2][3] This action creates a non-instructive and cytotoxic intermediate known as an apurinic/apyrimidinic (AP) site, also called an abasic site.[4][5]
-
AP Site Incision: The key, non-redundant enzyme Apurinic/Apyrimidinic Endonuclease 1 (APE1) recognizes the AP site and incises the phosphodiester backbone immediately 5' to the lesion.[4][6][7] This generates a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose phosphate (5'-dRP) terminus.
-
End Processing and DNA Synthesis: DNA Polymerase β (Polβ) is recruited to the site. It removes the 5'-dRP moiety and fills the single-nucleotide gap using the complementary strand as a template.
-
Ligation: DNA Ligase III seals the remaining nick in the DNA backbone, restoring the integrity of the strand.
Given its central role in repairing lesions induced by many chemotherapeutic agents and radiotherapy, the BER pathway is a rational and compelling target for anticancer strategies.[1][8] Inhibition of BER can prevent the repair of therapy-induced DNA damage, leading to an accumulation of cytotoxic lesions that can overwhelm the cell and trigger cell death, thereby sensitizing cancer cells to treatment.[8][9]
The Apurinic/Apyrimidinic (AP) Site: A Critical Nexus for BER Inhibition
The AP site is the central intermediate in the BER pathway.[4] While it is a necessary step in the repair process, an unrepaired AP site is highly cytotoxic and mutagenic.[4][5] Structurally, the deoxyribose sugar at an AP site exists in equilibrium between a cyclic furanose form and a transient open-ring form, which exposes a reactive aldehyde group at the C1' position.[4][10][11]
It is this exposed aldehyde that serves as the precise molecular target for this compound. By targeting this common intermediate, methoxyamine can effectively inhibit the repair of a wide variety of base lesions funneled into the BER pathway.
The Core Mechanism: Covalent Adduction and Steric Blockade of APE1
Methoxyamine (CH₃ONH₂) is a simple, orally active alkoxyamine that directly and potently inhibits BER.[12][13] Its mechanism is not based on inhibiting the initial damage recognition by glycosylases but rather on intercepting the pathway at the crucial AP site intermediate.
The inhibitory action unfolds through a direct chemical reaction:
-
Nucleophilic Attack: The primary amine group of methoxyamine acts as a nucleophile, attacking the electrophilic aldehyde carbon (C1') of the open-ring form of the AP site's deoxyribose sugar.
-
Formation of a Stable Oxime Adduct: This condensation reaction results in the formation of a stable, covalent C=N double bond, creating a methoxime adduct (AP-MX).[4][11] This reaction is rapid and exhaustive under physiological conditions.[10]
-
Inhibition of APE1 Cleavage: The resulting AP-MX adduct is a sterically hindered and chemically distinct structure compared to a natural AP site. This modified lesion is no longer a viable substrate for APE1.[4][5] The bulky methoxy group and the stable oxime linkage prevent proper recognition and catalytic cleavage by the APE1 active site.[4][5][11][14]
This action effectively creates a durable roadblock in the BER pathway. The AP-MX adduct is chemically refractory to APE1 processing, causing the entire repair cascade to stall at this step.[15]
Figure 1: Mechanism of methoxyamine (MX) action. MX reacts with the AP site, forming a stable adduct that blocks APE1 cleavage, stalling the BER pathway.
Cellular Ramifications of Methoxyamine-Induced BER Inhibition
The stalling of the BER pathway is not a benign event. The accumulation of unresolved AP-MX adducts triggers a cascade of cytotoxic consequences, which are central to methoxyamine's therapeutic potential.
-
Accumulation of Cytotoxic Lesions: The primary effect is the accumulation of AP sites that are "capped" by methoxyamine. These adducts are persistent lesions that can interfere with essential DNA transactions like replication and transcription.
-
Conversion to DNA Strand Breaks: When a DNA replication fork encounters a persistent AP-MX adduct, the replication machinery can collapse, leading to the formation of highly lethal DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[9]
-
Induction of Cell Cycle Arrest and Apoptosis: The resulting DNA damage activates cellular DNA damage response (DDR) pathways. This can lead to cell cycle arrest, providing time for repair.[16] However, if the damage is overwhelming and cannot be resolved, the cell is driven into programmed cell death, or apoptosis.[9][13][17][18]
-
Synergistic Potentiation of DNA-Damaging Therapies: The true therapeutic power of methoxyamine lies in its ability to act as a sensitizer for other cancer treatments.[12][13]
-
Alkylating Agents (e.g., Temozolomide): These drugs produce N7-methylguanine and N3-methyladenine lesions, which are substrates for the MPG DNA glycosylase.[8][19] This creates a massive influx of AP sites. By blocking their repair with methoxyamine, the cytotoxicity of these agents is dramatically enhanced, even in tumors resistant to other repair mechanisms.[8]
-
Radiotherapy: Ionizing radiation generates a spectrum of DNA lesions, including oxidized bases that are repaired by BER.[9] Methoxyamine potentiates the cell-killing effects of radiation by preventing the repair of these lesions.[9][16]
-
Antimetabolites (e.g., Pemetrexed): Certain antimetabolites can cause the misincorporation of bases like uracil into DNA. The uracil-DNA glycosylase (UDG) removes the uracil, creating an AP site. Methoxyamine can block the subsequent repair, converting a repairable lesion into a cytotoxic one.[20]
-
References
- 1. Developing an in silico model of the modulation of base excision repair using methoxyamine for more targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of DNA Glycosylases as Prospective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. α1-Adrenoceptor agonist methoxamine inhibits base excision repair via inhibition of apurinic/apyrimidinic endonuclease 1 (APE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic impact of methoxyamine: blocking repair of abasic sites in the base excision repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Base Excision Repair Inhibition by Methoxyamine Impairs Growth and Sensitizes Osteosarcoma Cells to Conventional Treatments [scirp.org]
- 10. Reaction of apurinic/apyrimidinic sites with [14C]methoxyamine. A method for the quantitative assay of AP sites in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Miscoding and DNA Polymerase Stalling by Methoxyamine-Adducted Abasic Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical Inhibition of Apurinic-Apyrimidinic Endonuclease 1 Redox and DNA Repair Functions Affects the Inflammatory Response via Different but Overlapping Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methoxyamine potentiates iododeoxyuridine-induced radiosensitization by altering cell cycle kinetics and enhancing senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. ATM regulates 3-Methylpurine-DNA glycosylase and promotes therapeutic resistance to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Removal of uracil by uracil DNA glycosylase limits pemetrexed cytotoxicity: overriding the limit with methoxyamine to inhibit base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxyamine hydrochloride chemical properties and reactivity
An In-Depth Technical Guide to Methoxyamine Hydrochloride: Core Chemical Properties and Reactivity for Advanced Research and Development
Introduction
This compound (CH₃ONH₂·HCl), also known as O-methylhydroxylamine hydrochloride, is a versatile and pivotal reagent in modern chemistry and drug development.[1][2][3] While traditionally recognized for its role in the synthesis of oximes and as an intermediate for pharmaceuticals and agrochemicals, its applications have expanded significantly.[4] Today, it serves as a critical tool in bioorthogonal chemistry for bioconjugation and has emerged as a potent inhibitor of the Base Excision Repair (BER) pathway, showing promise as an adjuvant in cancer chemotherapy.[5][6][7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core chemical properties, reactivity, and field-proven applications of this compound, grounding technical data with mechanistic insights.
Core Chemical and Physical Properties
This compound is a white, crystalline, hygroscopic solid.[1][2] Its aqueous solution is acidic, a property that influences its reactivity and handling.[1][8] Understanding its physical and chemical characteristics is fundamental to its effective use in any experimental setting.
| Property | Value | Source(s) |
| Molecular Formula | CH₆ClNO | [][10] |
| Molecular Weight | 83.52 g/mol | [8][][10] |
| Appearance | White to faint yellow crystalline powder | [1][2][] |
| Melting Point | 151-154 °C (decomposes) | [1][][11][12] |
| Solubility | Soluble in water and alcohol; sparingly soluble in DMSO | [1][][12][13] |
| Stability | Stable under recommended storage conditions; hygroscopic | [2][14] |
| pKa | Not explicitly available in search results, but its acidic nature in aqueous solution is noted. | [1][8] |
Reactivity and Mechanistic Pathways
The utility of this compound stems from the nucleophilic nature of the nitrogen atom in the methoxyamine free base. The hydrochloride salt serves as a stable, easy-to-handle precursor that can be used directly in acidic conditions or neutralized in situ to release the reactive free base.
The Cornerstone Reaction: O-Methyl Oxime Formation
The most prominent reaction of this compound is its condensation with carbonyl compounds (aldehydes and ketones) to form stable O-methyl oximes.[12][15][16] This reaction is a cornerstone of its application in both organic synthesis and bioconjugation.
Mechanism: The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[15]
-
Protonation (Acid Catalysis): Under acidic conditions (the pH of a this compound solution is typically below 7.0), the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[1][15]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methoxyamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.[15]
-
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the final, stable C=N double bond of the oxime ether.[15]
Caption: Mechanism of O-Methyl Oxime Formation.
Causality in Experimental Choices:
-
pH Control: The rate of oxime formation is pH-dependent. The reaction is typically fastest under mildly acidic conditions (pH 4-5).[17] This is a classic example of a reaction requiring general acid catalysis; the pH must be low enough to facilitate carbonyl protonation and carbinolamine dehydration but high enough to maintain a sufficient concentration of the unprotonated, nucleophilic methoxyamine.
-
Reactant Reactivity: Aldehydes are generally more reactive towards methoxyamine than ketones due to reduced steric hindrance and greater electrophilicity.[18]
-
Catalysis: For less reactive carbonyls or when reaction speed is critical (as in bioconjugation), nucleophilic catalysts like aniline or its derivatives (e.g., p-phenylenediamine) are employed.[17][19] These catalysts form a more reactive Schiff base intermediate, accelerating the rate-limiting dehydration step.
Application in Drug Development I: Bioorthogonal Oxime Ligation
Oxime ligation is a premier bioorthogonal reaction, meaning it proceeds with high specificity and yield in complex biological environments without interfering with native biochemical processes.[20][21] This makes it an invaluable tool for conjugating molecules to proteins, peptides, and other biomolecules.
The process involves two key components: a biomolecule engineered to contain a ketone or aldehyde group, and a probe molecule functionalized with an aminooxy group (delivered by methoxyamine or a derivative). The reaction forms a stable oxime bond, covalently linking the two.
Caption: General Workflow for Oxime Ligation in Bioconjugation.
Application in Drug Development II: Base Excision Repair (BER) Inhibition
In oncology, this compound has a distinct and powerful application as a small molecule inhibitor of the Base Excision Repair (BER) pathway.[4][5]
Mechanism of Action: Many alkylating chemotherapeutic agents damage cancer cell DNA by creating abnormal bases. The BER pathway is a primary cellular defense mechanism that identifies and removes these damaged bases.
-
A DNA glycosylase (e.g., MPG) excises the damaged base, leaving an apurinic/apyrimidinic (AP) site.[4][5]
-
Methoxyamine covalently binds to this reactive AP site.[5][6][8]
-
This binding event "caps" the lesion, preventing subsequent repair enzymes (like AP endonuclease) from processing the site.
-
The accumulation of these unrepaired DNA strand breaks ultimately triggers apoptosis (programmed cell death).[6][8]
By inhibiting this critical repair pathway, this compound acts as a chemosensitizer, synergistically enhancing the efficacy of DNA-damaging agents like temozolomide.[5]
Caption: Mechanism of BER Inhibition by Methoxyamine.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and success.
Protocol 1: General Procedure for Oxime Ligation with a Protein
This protocol describes the conjugation of a methoxyamine-functionalized small molecule to a protein containing an accessible aldehyde or ketone group.
A. Materials:
-
Protein with a carbonyl group (1-10 mg/mL)
-
This compound-functionalized molecule
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 6.0-7.0.[19] Expertise Note: A pH of 6.0-7.0 is a compromise. It is high enough to ensure some of the methoxyamine is deprotonated and nucleophilic, yet low enough to facilitate the reaction without denaturing most proteins.
-
Catalyst (Optional): Aniline stock solution (e.g., 100 mM in DMSO or aqueous buffer).[19]
-
Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassettes.[19]
-
Analytical tools: LC-MS or SDS-PAGE.[19]
B. Step-by-Step Methodology:
-
Protein Preparation: Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).[19]
-
Reactant Addition: Add the this compound-functionalized molecule to the protein solution. A 5- to 20-fold molar excess of the aminooxy compound is typically used to drive the reaction to completion.[19]
-
Catalyst Addition (Optional but Recommended): If used, add the aniline catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM.[19] Trustworthiness Note: The catalyst significantly accelerates the reaction, often reducing reaction times from hours to minutes, which can be critical for preventing protein degradation.[17]
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours (if catalyzed) or 12-24 hours (if uncatalyzed).
-
Reaction Monitoring: To validate the reaction, withdraw a small aliquot and analyze it using LC-MS (to confirm the mass of the conjugate) or SDS-PAGE (to observe a shift in the protein's molecular weight).[19]
-
Purification: Once the reaction is complete, purify the conjugate from excess small molecules and catalyst using an appropriate method like size-exclusion chromatography or dialysis against a suitable buffer.[19]
Safety, Storage, and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate care.
-
Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[8][14] It is harmful if swallowed, inhaled, or in contact with skin.[8][14][22]
-
Personal Protective Equipment (PPE): Always wear safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[8][23] Handle in a well-ventilated area or a chemical fume hood.[22][23]
-
Handling: Avoid creating dust.[23] When preparing solutions, always add the solid to the liquid to avoid a violent reaction.[22] Wash hands thoroughly after handling.[22][23]
-
Storage: this compound is hygroscopic and sensitive to moisture.[1][2][14] Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][23] Store away from incompatible materials such as strong bases, oxidizing agents, and acid anhydrides.[14][22]
-
Spill Response: In case of a spill, evacuate the area. For small spills, dampen the solid material with water before carefully sweeping it up into a suitable container for disposal.[8] Prevent the material from entering drains.[22][23]
Conclusion
This compound has transcended its role as a simple organic intermediate to become a sophisticated tool for scientists in drug discovery and chemical biology. Its predictable and robust reactivity in forming oximes provides a reliable method for synthesis and bioconjugation. Furthermore, its unique ability to inhibit the Base Excision Repair pathway offers a compelling strategy for enhancing cancer therapies. By understanding its core chemical properties, reaction mechanisms, and proper handling protocols, researchers can fully leverage the power and versatility of this essential compound to advance their scientific objectives.
References
- 1. This compound | 593-56-6 [chemicalbook.com]
- 2. This compound CAS#: 593-56-6 [m.chemicalbook.com]
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- 4. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. methoxy-amine hydro-chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. O-Methylhydroxylamine | CH5NO | CID 4113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. 593-56-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. メトキシアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Methoxylamine hydrochloride, 25-30% aq. soln., Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 21. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. chemicalbook.com [chemicalbook.com]
role of Methoxyamine hydrochloride in GC-MS sample preparation
An In-depth Technical Guide: The Core Role of Methoxyamine Hydrochloride in GC-MS Sample Preparation
Introduction: Overcoming the Volatility Barrier in GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, prized for its exceptional chromatographic resolution and sensitive mass-based detection.[1] However, its power is fundamentally limited to analytes that are thermally stable and sufficiently volatile to traverse the gas chromatograph. Many compounds of biological and pharmaceutical interest—including sugars, amino acids, organic acids, and steroids—exist as polar, non-volatile molecules, rendering them incompatible with direct GC-MS analysis.[2][3]
To bridge this gap, chemical derivatization is employed. This process chemically modifies the analytes, masking polar functional groups to reduce their polarity, increase thermal stability, and enhance their volatility.[3][4] While various derivatization strategies exist, a two-step protocol involving methoximation followed by silylation has become the gold standard in fields like metabolomics.[1][2][5]
This guide, from the perspective of a Senior Application Scientist, delves into the critical first step of this process: methoximation using this compound (MeOx). We will explore the underlying chemical challenges that necessitate this step, the mechanism by which MeOx provides a robust solution, and a detailed, field-proven protocol for its successful implementation.
The Analytical Challenge: The Duality of the Carbonyl Group
At the heart of the problem are compounds containing carbonyl functional groups—specifically aldehydes and ketones. These are prevalent in crucial metabolite classes, most notably sugars and α-keto acids. Left unmodified, these molecules present significant obstacles to reliable GC-MS analysis for two primary reasons:
-
Tautomerism and Isomerization: Sugars, such as glucose and fructose, exist in equilibrium between their open-chain aldehyde/ketone form and multiple cyclic (hemiacetal) structures (e.g., pyranose and furanose rings).[3] This tautomerism means that a single sugar can produce multiple, broad, or tailing peaks in a chromatogram, making accurate identification and quantification nearly impossible.[6][7]
-
Thermal Instability: Certain carbonyl compounds are thermally labile. For instance, α-keto acids are prone to decarboxylation at the elevated temperatures of the GC inlet, leading to analytical loss and misrepresentation of the original sample.[7][8]
Attempting to proceed directly to silylation without addressing the carbonyl group first fails to solve the issue. The silylating agent would react with the different tautomers present, leading to a complex mixture of multiple silylated derivatives from a single original analyte, defeating the purpose of derivatization.[7][9]
The Solution: Methoximation to Stabilize and Simplify
This compound (commonly abbreviated as MeOx or MOX) provides an elegant and effective solution to this problem by "protecting" the reactive carbonyl group.[7][8] It is the indispensable first step that enables reproducible analysis of carbonyl-containing compounds.
Mechanism of Action
This compound reacts with the carbonyl carbon of aldehydes and ketones in a nucleophilic addition reaction to form a stable O-methyl oxime.[10][11][12] This reaction effectively "locks" the molecule into a single, stable form. Pyridine is the most common solvent for this reaction, as it not only dissolves the MeOx but also acts as a catalyst by scavenging the liberated HCl.[1][3]
The key benefits of this methoximation step are profound:
-
Prevents Tautomerization: By converting the carbonyl group to an oxime, it eliminates the potential for keto-enol or ring-chain tautomerism. This ensures that a single analyte generates a single, sharp chromatographic peak (or a predictable pair of syn/anti isomers), dramatically simplifying the resulting chromatogram.[3][6][7]
-
Enhances Thermal Stability: The resulting O-methyl oxime is more thermally stable than the original carbonyl, preventing degradation of sensitive molecules like α-keto acids during GC analysis.[7][8]
-
Enables Consistent Silylation: By stabilizing the open-chain form of sugars, methoximation provides a uniform substrate for the subsequent silylation step, ensuring a consistent and predictable final derivative.[3][8]
Figure 1: The methoximation reaction of a carbonyl compound.
The Complete Workflow: Methoximation in the Context of Two-Step Derivatization
It is crucial to understand that methoximation is the foundational first stage of a broader derivatization workflow.[1] After the carbonyl groups are protected, a second derivatization agent is added to target other polar functional groups. The most common second step is silylation , using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
Silylating agents replace the active hydrogens on hydroxyl (–OH), carboxyl (–COOH), amine (–NH₂), and thiol (–SH) groups with a non-polar trimethylsilyl (TMS) group.[4][8] This second step is what imparts the necessary volatility and thermal stability for the molecule to be analyzed by GC-MS.
The synergy is clear:
-
Methoximation (Step 1): Targets and stabilizes aldehydes and ketones.
-
Silylation (Step 2): Targets and volatilizes hydroxyl, carboxyl, amine, and thiol groups.
Figure 2: Standard two-step derivatization workflow for GC-MS.
A Field-Proven Protocol for Two-Step Derivatization
The following protocol represents a robust and widely validated methodology for the derivatization of biological extracts for GC-MS metabolomics. The key to success and reproducibility lies not just in following the steps, but in understanding the rationale behind each parameter.
Crucial Prerequisite: The sample extract must be completely dry. Water aggressively competes with analytes for reaction with the silylating agent and must be rigorously excluded.[5][8][13] Lyophilization (freeze-drying) is the preferred method.
Experimental Protocol
-
Methoximation Step: a. Prepare a fresh solution of this compound at a concentration of 20 mg/mL in anhydrous pyridine.[5][14] Causality: Pyridine serves as both a solvent and a catalyst. Using a fresh solution ensures reagent potency. b. Add 50-80 µL of the MeOx solution to the dried sample vial.[5][14] The volume should be sufficient to fully submerge the sample residue. c. Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution. d. Incubate the sample at a controlled temperature (e.g., 30-50°C) for 90 minutes with agitation (e.g., 1200 rpm on a heated shaker).[1][5][14] Causality: Incubation provides the necessary energy and time for the methoximation reaction to proceed to completion. Agitation ensures continuous mixing. e. After incubation, allow the vial to cool to room temperature.
-
Silylation Step: a. Add 40-90 µL of a silylating agent, such as MSTFA (often with 1% TMCS as a catalyst), to the methoximated sample.[5][13] b. Cap the vial tightly and vortex immediately. c. Incubate the sample at a controlled temperature (e.g., 37-60°C) for 30 minutes with agitation.[5][13] Causality: This second incubation drives the silylation of active hydrogens to completion. d. After incubation, cool the sample to room temperature. The sample is now derivatized and ready for transfer to a GC vial for analysis. Samples should generally be analyzed within 24 hours for best results.[13][14]
Summary of Key Protocol Parameters
| Parameter | Typical Value | Rationale & Field Insights |
| MeOx Reagent | 20-40 mg/mL MeOx in Pyridine | Pyridine is the standard solvent/catalyst. Ensure high-purity, anhydrous pyridine for best results.[1][5][13] |
| Methoximation Time | 60-90 minutes | Ensures the reaction with less reactive ketone groups goes to completion.[1][5][14] |
| Methoximation Temp. | 30°C - 50°C | A balance must be struck. Higher temperatures speed up the reaction but risk degrading highly sensitive analytes. 30-37°C is common.[1][3][5] |
| Silylating Agent | MSTFA + 1% TMCS | MSTFA is highly effective and its byproducts are volatile, minimizing chromatographic interference.[4][6] |
| Silylation Time | 30-60 minutes | Generally sufficient for complete silylation of most common metabolites.[1][7] |
| Silylation Temp. | 37°C - 60°C | Higher temperatures can be used to derivatize sterically hindered hydroxyl groups, but again, risk analyte degradation.[13][14] |
Advanced Considerations and Trustworthiness
A protocol is only as reliable as its execution. For robust, high-quality data, a Senior Scientist must consider factors beyond the basic steps.
-
Automation: Manual sample preparation is a major source of analytical variability.[15] Automated liquid handling systems can perform the entire derivatization workflow, precisely controlling reagent volumes, incubation times, and temperatures.[1][16] This dramatically improves reproducibility, especially for large sample cohorts, by ensuring every sample is treated identically.[1][15]
-
Moisture Control: This cannot be overstated. The entire process, from sample drying to reagent storage and handling, must be conducted under anhydrous conditions. The presence of water will quench the silylating reagent, leading to incomplete derivatization and poor results.[5][13]
-
Reagent Quality: Use high-purity, derivatization-grade reagents. MeOx solutions in pyridine have a limited shelf life and should be prepared fresh or stored under inert gas at low temperatures.[14][17]
Conclusion
This compound is not merely an optional reagent but a foundational component of modern GC-MS sample preparation for a vast array of important analytes. Its role is precise and critical: to tame the reactive and isomeric nature of carbonyl groups, thereby preventing the formation of multiple chromatographic peaks and stabilizing thermally labile molecules. By converting aldehydes and ketones into stable O-methyl oximes, methoximation provides a clean and consistent molecular slate for the subsequent, volatility-enhancing silylation step. Understanding the causality behind its use and the critical parameters of its application empowers researchers, scientists, and drug development professionals to generate the accurate, reproducible, and trustworthy GC-MS data required to drive scientific discovery.
References
- 1. palsystem.com [palsystem.com]
- 2. youngin.com [youngin.com]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. thomassci.com [thomassci.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. This compound derivatization grade (GC derivatization), LiChropur™, 97.5-102.5% (AT) | Sigma-Aldrich [sigmaaldrich.com]
Methoxyamine hydrochloride as a derivatization reagent for aldehydes
An In-Depth Technical Guide: Methoxyamine Hydrochloride as a Derivatization Reagent for Aldehydes
Authored by: Gemini, Senior Application Scientist
Introduction: The Aldehyde Analytical Challenge
Aldehydes are a class of highly significant organic compounds, pivotal as intermediates in industrial synthesis and as biomarkers in biological systems, often indicating oxidative stress and lipid peroxidation.[1] However, their inherent chemical properties—high polarity, thermal lability, and volatility—present considerable challenges for direct analysis, particularly using gas chromatography-mass spectrometry (GC-MS).[2] Direct injection can lead to poor chromatographic peak shape, thermal degradation, and low sensitivity.[2] Chemical derivatization is a requisite strategy to convert these challenging analytes into more stable, volatile, and detectable forms, thereby enabling robust and reproducible quantification.
This guide provides a comprehensive exploration of this compound (MeOx·HCl), a cornerstone reagent for the derivatization of aldehydes. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the critical parameters that ensure analytical success for researchers, scientists, and drug development professionals.
Part 1: The Core Science of Methoximation
The Necessity of Derivatization
The primary goal of derivatization in GC-MS is to chemically modify a compound to enhance its suitability for analysis.[3] For aldehydes, this addresses several key issues:
-
Increases Volatility & Thermal Stability: Methoxyamine reacts with the polar carbonyl group (C=O) to form a less polar, more thermally stable O-methyl oxime derivative.[3][4] This is crucial for preventing degradation in the hot GC injection port and ensuring the compound travels through the analytical column.
-
Prevents Tautomerization: Many carbonyl-containing compounds, especially sugars and α-keto acids, can exist in multiple isomeric forms (e.g., open-chain and cyclic structures).[3][4] Methoximation "locks" the molecule in its open-chain form by protecting the aldehyde or ketone group, which prevents the formation of multiple derivative peaks for a single analyte and simplifies the resulting chromatogram.[4][5]
-
Improves Chromatographic Peak Shape: By reducing the polarity of the analyte, the methoxime derivative is less likely to interact with active sites on the GC column, resulting in sharper, more symmetrical peaks and improved resolution.[3]
The Reaction Mechanism: From Aldehyde to Oxime
The reaction between an aldehyde and this compound is a nucleophilic addition-elimination (condensation) reaction that results in the formation of an O-methyl oxime and water.[6][7] The process is typically catalyzed by a weak base, with pyridine being the most common choice as it serves as both a catalyst and a solvent.[3]
The mechanism proceeds in two main stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine intermediate is then protonated, and subsequently eliminates a molecule of water to form the stable C=N double bond of the O-methyl oxime.[8] The formation of two geometric isomers (syn and anti, or E/Z) is possible, which can sometimes result in two closely eluting peaks in the chromatogram.[3][9]
Stability of the Resulting Oxime
The formed oxime linkage is significantly more stable against hydrolysis compared to analogous imine or hydrazone bonds.[9][10] In aqueous solutions, aliphatic oximes can be 100 to 1000 times more resistant to hydrolysis than hydrazones, providing a robust derivative suitable for analysis.[9] This stability is critical for ensuring that the derivative does not degrade in the sample vial while awaiting analysis in an autosampler queue.
Part 2: Experimental Design & Protocols
A successful derivatization is not merely a reaction; it is a controlled and validated system. The following sections provide both the "how" and the "why" of protocol design.
Critical Factors for Success
-
Anhydrous Conditions: This is the most critical factor. Methoxyamine and subsequent silylation reagents are highly sensitive to moisture.[2][11] Water will compete with the derivatization reagents, leading to incomplete reactions, reagent degradation, and poor reproducibility.[11] Scientist's Note: Always use high-purity, anhydrous solvents (like pyridine) and ensure samples are completely dry. Lyophilization (freeze-drying) of aqueous biological extracts is the gold standard.[2][12]
-
Reagent Purity and Preparation: Use a high-purity, derivatization-grade this compound.[13] The reagent solution (e.g., 20-40 mg/mL in anhydrous pyridine) should be prepared fresh daily to ensure its reactivity.[11][14] If the solid this compound is difficult to dissolve, brief sonication can be applied.[12]
-
Reaction Temperature and Time: The kinetics of the reaction are temperature-dependent. While some protocols use ambient temperature, most employ gentle heating to ensure the reaction goes to completion within a reasonable timeframe. The optimal conditions depend on the specific aldehydes being analyzed.
Comparative Reaction Conditions
The choice of reaction parameters is often a balance between ensuring complete derivatization and preventing analyte degradation. Below is a summary of conditions reported in various validated methods.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Application Context |
| MeOx·HCl Concentration | 20 mg/mL in pyridine[12] | 40 mg/mL in pyridine[14][15] | 40 mg/mL in pyridine[3] | Metabolomics, Biological Samples[3][12][14][15] |
| Temperature | 30°C[3][12] | 37°C[4][15] | 60°C[14] | Varies with analyte stability and desired speed |
| Incubation Time | 90 minutes[12][15] | 60 minutes[3] | 12-24 hours[14] | Longer times for complex matrices or sterically hindered carbonyls |
| Subsequent Step | Silylation with MSTFA[3][4][12][15] | Silylation with MTBSTFA[14] | Direct Analysis | GC-MS requires silylation for other polar groups; LC-MS may not |
Standard Protocol: Two-Step Derivatization for GC-MS Metabolomics
This protocol is a widely adopted method for the analysis of small molecules, including aldehydes, in biological extracts.[3][12][15] It involves an initial methoximation step followed by silylation to derivatize other active hydrogens (e.g., on hydroxyl or carboxyl groups).
Methodology:
-
Sample Preparation:
-
Step 1: Methoximation
-
Prepare a fresh solution of 20 mg/mL this compound in anhydrous pyridine.[12]
-
Add 80 µL of this solution to each dried sample.[12]
-
Seal the vial/tube tightly and vortex briefly to ensure the residue is dissolved or suspended. Sonication can be used if needed.[12]
-
Place the samples in a heated shaker or oven and incubate at 30°C for 90 minutes with agitation (e.g., ~1,200 rpm).[12]
-
After incubation, allow the samples to cool to room temperature.
-
-
Step 2: Silylation
-
To the methoximated sample, add 40 µL of a silylation reagent, most commonly N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12]
-
Scientist's Note: MSTFA is highly effective at derivatizing active hydrogens on hydroxyl, carboxyl, thiol, and amine groups, making the entire molecule volatile.[4]
-
Seal the vial/tube again and incubate at 37°C for 30 minutes with agitation.[12]
-
-
Final Preparation for Analysis
-
After the final incubation, cool the samples to room temperature.
-
If any precipitate is present, centrifuge the tube at high speed (e.g., 16,000 x g) for 3 minutes.[12]
-
Carefully transfer the clear supernatant to a GC autosampler vial with an insert.
-
The sample is now ready for GC-MS analysis. Derivatized samples should ideally be analyzed within 24 hours for best reproducibility.[11][15]
-
Part 3: Advanced Considerations & Applications
Automation and Throughput
For large-scale studies, manual derivatization can introduce variability due to slight differences in reaction times between samples.[3] Automated derivatization systems, often integrated with the GC-MS autosampler, can perform the reaction "just-in-time" for each sample, ensuring that every injection occurs at the exact same stage of derivatization.[3] This significantly improves inter-sample reproducibility and is recommended for metabolomics and clinical research where high precision is paramount.[3]
Application in LC-MS
While derivatization is obligatory for GC-MS, it can also be advantageous for Liquid Chromatography-Mass Spectrometry (LC-MS).[1][16] For LC-MS, the goals of derivatization are different:
-
Improve Ionization Efficiency: Aldehydes can have poor ionization efficiency in electrospray ionization (ESI). Derivatization can introduce a permanently charged group or a moiety that is easily protonated, significantly enhancing the MS signal.[17]
-
Enhance Chromatographic Retention: Small, polar aldehydes may have poor retention on common reversed-phase LC columns. Derivatization adds a larger, more hydrophobic group to the molecule, improving retention and separation.[16]
-
Improve Specificity: Derivatization reagents can be designed to produce a specific neutral loss or fragment ion during MS/MS analysis, allowing for targeted screening of all derivatized aldehydes in a complex sample.[17]
While methoxyamine itself is used in LC-MS, other reagents like 2,4-dinitrophenylhydrazine (DNPH) or specialized, charge-carrying reagents are also common.[1][17] The choice depends on the specific analytical goals and the instrumentation available.
Conclusion
This compound is an indispensable reagent for the accurate and reliable analysis of aldehydes. Its ability to form stable O-methyl oximes effectively overcomes the inherent analytical challenges posed by the polar carbonyl group. By stabilizing the analyte, preventing unwanted side reactions, and increasing volatility, methoximation is a foundational step in numerous GC-MS-based workflows, particularly in the field of metabolomics. A thorough understanding of the reaction mechanism and meticulous attention to experimental detail—especially the maintenance of anhydrous conditions—are the keys to leveraging this powerful technique to its full potential, enabling researchers to uncover the critical roles of aldehydes in both biological and industrial systems.
References
- 1. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Methoxyamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Oxime - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. sydney.edu.au [sydney.edu.au]
- 12. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 13. thomassci.com [thomassci.com]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. uoguelph.ca [uoguelph.ca]
- 16. researchgate.net [researchgate.net]
- 17. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
The O-Methylation of Ketones: A Technical Guide to Methoxyamine Hydrochloride in Drug Discovery and Development
Foreword: Beyond a Protecting Group
To the researcher in the dynamic field of drug development, the ketone functionality presents both an opportunity and a challenge. Its reactivity is a gateway to diverse molecular architectures, yet this very reactivity can be a liability in complex biological systems or during multi-step syntheses. The transformation of a ketone to its corresponding O-methyl oxime, or methoxime, via reaction with methoxyamine hydrochloride is often relegated to a simple "protecting group" strategy in introductory texts. However, to view this reaction merely through the lens of protection is to overlook its profound utility in modern pharmaceutical science. This guide aims to provide a comprehensive, field-proven perspective on the methoximation of ketones, moving beyond the textbook to explore the mechanistic nuances, strategic applications, and practical considerations that enable researchers to harness its full potential. We will delve into why specific experimental choices are made, how to ensure the integrity of your results, and where this chemistry is driving innovation, from stabilizing metabolites for analysis to forming key intermediates in antibiotic synthesis.
The Core Reaction: Mechanistic Underpinnings of Methoximation
The reaction between a ketone and this compound is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form a C=N double bond, specifically an oxime ether.[1][2] Methoxyamine (CH₃ONH₂) is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group.[3] The hydrochloride salt is typically used for its stability and ease of handling.[4]
The reaction proceeds in a pH-dependent manner. The initial step is the nucleophilic attack of the nitrogen atom of methoxyamine on the electrophilic carbonyl carbon of the ketone. This step is favored by the free base form of methoxyamine. However, the subsequent dehydration step, which is the rate-limiting step, is acid-catalyzed. Therefore, a weakly acidic medium is optimal to ensure a sufficient concentration of the protonated intermediate for dehydration without excessively protonating the methoxyamine, which would render it non-nucleophilic.[5]
The overall transformation can be visualized as follows:
Figure 1: The two-stage process of methoxime formation from a ketone.
In the context of drug development and analysis, this reaction is critical for several reasons:
-
Stabilization: It converts a reactive ketone into a more stable methoxime. This is particularly important in metabolomics for quenching metabolic activity and stabilizing otherwise labile metabolites like α-keto acids prior to analysis.[6][7]
-
Prevention of Tautomerization: For ketones prone to enolization, methoximation "locks" the carbonyl group, preventing the formation of multiple derivatives during subsequent analytical steps, such as silylation. This leads to cleaner chromatograms and more accurate quantification.[6][8]
-
Enhanced Volatility for GC-MS: The resulting methoxime is often more volatile than the parent ketone, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[8]
Practical Application: Protocols and Experimental Design
The successful methoximation of a ketone is not merely a matter of mixing reagents. Careful consideration of the substrate, solvent, temperature, and reaction time is crucial for achieving high yields and purity.
Standard Protocol for Derivatization in Analytical Chemistry (GC-MS)
This protocol is widely employed in metabolomics and steroid analysis to prepare samples for GC-MS.[8][9] The primary goal is the quantitative conversion of keto groups to methoximes.
Materials:
-
This compound (MeOx)
-
Pyridine (high purity, anhydrous)
-
Sample containing the ketone analyte (dried)
-
Heating block or incubator
-
Vials with tight-sealing caps
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a fresh solution of this compound in pyridine (e.g., 20 mg/mL). Pyridine acts as both a solvent and a weak base to neutralize the HCl, liberating the free methoxyamine for the reaction.[9]
-
Sample Preparation: Ensure the sample containing the ketone is completely dry. Water can interfere with the reaction and subsequent derivatization steps (like silylation).[7]
-
Reaction Initiation: Add the this compound solution to the dried sample residue (e.g., 50 µL).
-
Incubation: Cap the vial tightly and vortex to ensure complete dissolution. Incubate the mixture at a controlled temperature, typically between 30°C and 60°C, for 60 to 90 minutes.[8][9] The elevated temperature accelerates the reaction to ensure complete derivatization.
-
Downstream Processing: After cooling to room temperature, the sample is ready for the next step, which is often silylation (e.g., with MSTFA) to derivatize other polar functional groups like hydroxyls.[7][8]
Figure 2: Workflow for analytical methoximation.
Synthetic Scale Methoximation
When preparing a methoxime as a stable intermediate in a synthetic route, the protocol is adjusted for scale and purification.
Materials:
-
Ketone starting material
-
This compound
-
Base (e.g., sodium acetate, pyridine)
-
Solvent (e.g., ethanol, methanol)
-
Standard laboratory glassware for reaction and workup
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the ketone and a slight molar excess (e.g., 1.1-1.2 equivalents) of this compound in a suitable solvent like ethanol.
-
Base Addition: Add a base (e.g., 1.5 equivalents of sodium acetate) to the mixture. The base neutralizes the HCl and facilitates the reaction.
-
Reaction Conditions: The reaction can often be run at room temperature or with gentle heating (e.g., reflux) to drive it to completion. Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Workup and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove salts and excess reagents. The organic layer is dried, filtered, and concentrated. The crude product can then be purified by standard techniques such as column chromatography or recrystallization.
Table 1: Comparison of Reaction Parameters
| Parameter | Analytical Derivatization | Synthetic Preparation | Rationale |
| Scale | Microgram to milligram | Milligram to kilogram | Analytical methods require small sample sizes, while synthesis aims to produce bulk material. |
| Solvent | Pyridine | Ethanol, Methanol | Pyridine is an excellent solvent and catalyst for derivatization. Alcohols are common, cost-effective solvents for larger scale synthesis. |
| Base | Pyridine (as solvent) | Sodium Acetate, Pyridine | A separate base is often added in synthesis to ensure complete neutralization of HCl. |
| Workup | None (direct analysis) | Aqueous wash, extraction | Purification is essential in synthesis to isolate the desired product from byproducts and excess reagents. |
| Temperature | 30-60°C | Room temp to reflux | Controlled heating in derivatization ensures rapid, complete reaction. Synthetic conditions are optimized for yield and purity. |
Applications in Drug Discovery and Development
The strategic use of methoximation extends across the pharmaceutical pipeline, from early-stage discovery to manufacturing.
Bioanalytical Chemistry: Metabolomics and Proteomics
In metabolomics, the accurate measurement of small molecules in biological samples is paramount. Ketone-containing metabolites are often unstable. Methoximation is a cornerstone of sample preparation for GC-MS-based metabolomics, as it stabilizes these compounds, allowing for reproducible and accurate quantification.[9][10] This technique has been instrumental in identifying biomarkers and understanding metabolic pathways in disease models.
Medicinal Chemistry and Drug Synthesis
This compound serves as a crucial building block in the synthesis of complex pharmaceuticals.[4][11]
-
Antibiotics: It is a key intermediate in the production of the second-generation cephalosporin antibiotic, Cefuroxime.[12]
-
Protecting Group: In multi-step syntheses, the methoxime group serves as a robust protecting group for ketones, stable to a variety of reaction conditions under which the parent ketone would react.[13]
-
Modulation of Activity: The conversion of a ketone in a pharmacologically active molecule to a methoxime can modulate its biological activity, receptor binding affinity, and pharmacokinetic properties.
DNA Damage and Chemopotentiation
Methoxyamine itself has been investigated as a potential therapeutic agent. It can covalently bind to apurinic/apyrimidinic (AP) sites in DNA, inhibiting the base excision repair (BER) pathway.[3][14][15] This action can potentiate the anticancer effects of DNA-damaging agents, representing an innovative approach to cancer therapy.[14]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. It is a combustible solid that can cause skin and eye irritation.[16][17]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the solid or its solutions.[18][19]
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition. It is hygroscopic and should be kept in a tightly sealed container.[17][18]
-
Spills: In case of a spill, remove all ignition sources and clean up using dry procedures to avoid generating dust.[16]
Conclusion: A Versatile Tool for the Modern Scientist
This compound is far more than a simple derivatization reagent. It is a versatile and powerful tool that enables critical advancements in drug discovery and development. From the precise quantification of metabolites in complex biological matrices to the synthesis of life-saving antibiotics, the methoximation of ketones is a fundamental reaction with broad and impactful applications. A thorough understanding of its mechanism, the practicalities of its implementation, and its strategic value allows researchers to solve complex challenges and drive innovation in the pharmaceutical sciences.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. Oxime | Organic Chemistry, Synthesis, Reactions | Britannica [britannica.com]
- 3. Methoxyamine - Wikipedia [en.wikipedia.org]
- 4. Methoxamine hydrochloride: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 5. byjus.com [byjus.com]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. monash.edu [monash.edu]
- 11. This compound Market, Report Size, Worth, Revenue, Growth, Industry Value, Share 2025 [reports.valuates.com]
- 12. nbinno.com [nbinno.com]
- 13. Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]
- 15. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. cdn.chemservice.com [cdn.chemservice.com]
An In-Depth Technical Guide to Methoximation with Methoxyamine Hydrochloride
As a Senior Application Scientist, this guide synthesizes the fundamental principles and field-proven methodologies of methoximation, a critical derivatization technique. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to effectively protect carbonyl groups in small molecules for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS).
The Core Principle: Stabilizing Carbonyls Through Oximation
In complex biological samples, analytes such as sugars, keto acids, and steroids contain reactive aldehyde and ketone functional groups. These carbonyl groups are problematic for several analytical techniques for two primary reasons:
-
Structural Instability : Carbonyl compounds, especially sugars, can exist in equilibrium between open-chain and various cyclic (hemiacetal) forms. Furthermore, α-keto acids are prone to decarboxylation, and other ketones can undergo tautomerization to their enol forms.[1][2] This structural heterogeneity leads to multiple peaks for a single analyte during chromatographic analysis, complicating data interpretation and reducing sensitivity.[3][4]
-
Low Volatility : The polarity of carbonyl and hydroxyl groups makes many metabolites non-volatile. To be analyzed by GC-MS, they must be chemically modified (derivatized) to increase their volatility, allowing them to travel through the GC column in the gas phase.[1][5]
Methoximation directly addresses the issue of structural instability. The reagent, methoxyamine hydrochloride (CH₃ONH₂·HCl), reacts with aldehydes and ketones to form stable O-methyl oximes.[6][7][8] This reaction "locks" the carbonyl group into a single, stable configuration, preventing the formation of multiple isomers and byproducts.[1][2] This crucial first step ensures that the subsequent derivatization (typically silylation) yields a single, well-defined product for each original analyte, simplifying the resulting chromatogram.[1][2]
The Reaction Mechanism
The reaction is a nucleophilic addition to the carbonyl group. The nitrogen atom of methoxyamine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the methoxime. The use of this compound requires a base, typically pyridine, which serves as both the solvent and a catalyst to neutralize the liberated HCl.[3][9]
The Experimental Workflow: A Self-Validating System
A robust methoximation protocol is the foundation of reliable metabolomic analysis. It is almost universally performed as the first step in a two-stage derivatization process, preceding silylation.[5][9] The integrity of the entire analysis hinges on the success and reproducibility of this initial step.
Mandatory Pre-Derivatization Step: Sample Drying
This compound and the subsequent silylation reagents are incompatible with water.[10] The presence of even trace amounts of moisture will preferentially react with the reagents, reducing the derivatization efficiency of the target analytes and potentially damaging the GC column. Therefore, samples must be thoroughly dried before adding the methoximation reagent. Lyophilization (freeze-drying) is the most common and effective method.[1][5]
The Two-Step Derivatization Workflow
The overall workflow is designed to ensure that every sample is treated identically, which is critical for achieving the high reproducibility required in metabolomics.[11]
Key Protocol Parameters and Optimization
While the general workflow is standardized, the specific parameters can be optimized for different sample types and target analytes. The goal is to achieve complete derivatization without degrading thermally labile compounds.[11]
| Parameter | Typical Range | Rationale & Causality |
| Reagent Concentration | 20 - 40 mg/mL Methoxyamine HCl in Pyridine | Must be sufficient to derivatize all carbonyls in the sample. Excess is required to drive the reaction to completion.[5][10] Pyridine acts as a solvent and acid scavenger.[3][9] |
| Incubation Temperature | 30 - 60°C | Higher temperatures increase the reaction rate but risk degrading sensitive metabolites.[11] 30°C or 37°C are common starting points.[5][10] |
| Incubation Time | 60 - 90 minutes | Sufficient time must be allowed for the reaction to go to completion. 90 minutes is a widely accepted standard.[1][5][10][12] |
| Agitation | 1,200 - 1,350 rpm | Continuous shaking ensures homogeneity and facilitates the interaction between the reagent and the analytes in the dried sample residue.[1][3][5] |
Detailed Experimental Protocol: Methoximation & Silylation
This protocol is a consolidated example for the derivatization of dried polar metabolites for GC-MS analysis.
Materials:
-
Dried sample extract in a 1.5 mL microcentrifuge tube or GC vial.
-
This compound (MeOx).
-
Anhydrous Pyridine.
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% TMCS as a catalyst.
-
Heated shaker or Dri-block heater.
-
Sonicator.[5]
-
Vortex mixer.
Methodology:
-
Reagent Preparation (MeOx Solution):
-
Prepare a 20 mg/mL solution of this compound in anhydrous pyridine.[5][12]
-
Weigh the required amount of MeOx into a clean, dry glass vial.
-
Add the corresponding volume of pyridine.
-
Vortex thoroughly. If the solid does not dissolve completely, use a sonicator bath for 10-15 minutes until the solution is clear.[5][13] This solution should be prepared fresh.
-
-
Step 1: Methoximation Reaction:
-
Step 2: Silylation Reaction:
-
Final Sample Preparation:
-
After the final incubation, cool the samples to room temperature.
-
If any precipitate is present, centrifuge the tubes (e.g., 16,000 x g for 3 minutes).[5]
-
Transfer the clear supernatant to a GC-MS autosampler vial with a low-volume insert.
-
The derivatized samples are now ready for analysis. It is recommended to analyze them within 24 hours as the derivatives have a limited shelf life.[10]
-
Applications in Research and Drug Development
The primary application of methoximation is as a preparatory step for GC-MS-based metabolomics.[9] This technique provides a comprehensive snapshot of the small-molecule metabolites in a biological system, which is invaluable in numerous fields:
-
Biomarker Discovery : By comparing the metabolite profiles of healthy and diseased states, researchers can identify potential biomarkers for diagnosis, prognosis, and monitoring treatment response.[14]
-
Drug Discovery and Development : Metabolomics helps in understanding a drug's mechanism of action, identifying off-target effects, and assessing toxicity by monitoring changes in metabolic pathways.[14]
-
Systems Biology : Integrating metabolomic data with genomic and proteomic data provides a more complete picture of cellular function and regulation.
-
Food Science and Agriculture : Used to analyze the composition of foods, identify flavor compounds, and study the metabolic response of plants to environmental stress.[6][7]
By ensuring the stable and reproducible derivatization of carbonyl-containing compounds, methoximation is an enabling technology that underpins the reliability and accuracy of these advanced research applications.
References
- 1. youtube.com [youtube.com]
- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 6. thomassci.com [thomassci.com]
- 7. Methoxyamine for GC derivatization, LiChropur , 97.5-102.5 AT 593-56-6 [sigmaaldrich.com]
- 8. Methoxyamine - Wikipedia [en.wikipedia.org]
- 9. palsystem.com [palsystem.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. Applications of metabolomics in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxyamine Hydrochloride: A Technical Guide to its Discovery and Development as a First-in-Class Base Excision Repair Inhibitor
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methoxyamine hydrochloride's journey from a simple chemical entity to a clinically investigated inhibitor of the Base Excision Repair (BER) pathway. It is intended for researchers, scientists, and drug development professionals seeking to understand the scientific rationale, mechanism of action, and therapeutic potential of targeting BER with this agent.
Part 1: The Imperative of DNA Repair: The Base Excision Repair (BER) Pathway
The integrity of the genome is under constant assault from both endogenous metabolic byproducts, such as reactive oxygen species (ROS), and exogenous agents, including ionizing radiation and alkylating chemotherapeutics.[1] To counteract the thousands of DNA lesions that occur daily in a single cell, a sophisticated network of DNA repair pathways has evolved. Among these, the Base Excision Repair (BER) pathway is paramount for correcting non-bulky DNA base damage, such as oxidation, alkylation, and deamination, which would otherwise lead to mutations or cell death.[2][3]
The BER pathway is a highly coordinated, sequential process initiated by a damage-specific DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond.[2][4] This action creates a non-instructive, cytotoxic intermediate known as an apurinic/apyrimidinic (AP) site, also referred to as an abasic site.[2] The major human AP endonuclease, APE1, then cleaves the phosphodiester backbone 5' to the AP site, generating a single-strand break (SSB) with a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) terminus.[2][5]
From this point, the pathway bifurcates into two main sub-pathways:
-
Short-Patch BER (SP-BER): The predominant pathway, where DNA Polymerase β (Polβ) removes the 5'-dRP flap and inserts a single nucleotide. The resulting nick is sealed by the DNA Ligase IIIα/XRCC1 complex.[2]
-
Long-Patch BER (LP-BER): This pathway is activated when the 5'-dRP terminus is modified and resistant to Polβ's lyase activity. DNA polymerases δ/ε synthesize a stretch of 2-8 new nucleotides, creating a flap that is excised by Flap Endonuclease-1 (FEN1). The final nick is sealed by DNA Ligase I.
While essential for normal cell survival, cancer cells often exhibit increased reliance on BER to repair the DNA damage inflicted by chemotherapy and radiotherapy, making this pathway an attractive target for therapeutic intervention.[1][3][6] Inhibiting BER can prevent the repair of cytotoxic lesions, leading to the accumulation of SSBs that can be converted into lethal double-strand breaks (DSBs) during DNA replication, ultimately triggering apoptosis.[7]
Part 2: this compound: A Targeted Molecular Wedge in the BER Machinery
This compound (CH₃ONH₂·HCl), also known as O-methylhydroxylamine hydrochloride, is a small, orally active alkoxyamine.[8][9][10] Its development as a BER inhibitor stemmed from the understanding that the AP site, an obligate intermediate in the BER pathway, contains a reactive aldehyde group.
Discovery and Mechanism of Action
The foundational discovery was that methoxyamine could covalently bind to the aldehyde group of AP sites in DNA.[5][6][11] This reaction forms a stable methoxyamine-bound AP (MX-AP) site, effectively creating a molecular roadblock.[7][11]
The causality behind its inhibitory effect is straightforward yet profound:
-
Chemical Reaction: Methoxyamine's nucleophilic amine group readily reacts with the electrophilic aldehyde of the open-ring sugar at the AP site.[4][5]
-
Steric Hindrance: The resulting MX-AP adduct is structurally distinct from a natural AP site. This modification renders the lesion refractory to recognition and cleavage by the primary BER enzyme, APE1.[4][11][12]
-
Pathway Stalling: By preventing APE1 from processing the AP site, methoxyamine effectively halts the entire BER pathway downstream. The accumulation of these persistent, modified AP sites is highly cytotoxic.[11][13]
This targeted mechanism explains the experimental choice to combine methoxyamine with DNA alkylating agents like temozolomide (TMZ). TMZ induces N7-methylguanine and N3-methyladenine lesions, which constitute over 80% of the adducts it creates.[14][15] These lesions are substrates for DNA glycosylases (like N-methylpurine DNA glycosylase, MPG), which excise them to create AP sites.[9][16] Therefore, pretreatment with an alkylating agent primes the DNA with the very target that methoxyamine is designed to bind, creating a powerful synergistic interaction.
Part 3: Preclinical Validation as a Chemopotentiator
The therapeutic strategy of using methoxyamine is not as a standalone cytotoxic agent but as a potentiator to enhance the efficacy of existing DNA-damaging drugs. Extensive preclinical studies in various cancer models have validated this approach.
In Vitro Synergism
Numerous studies have demonstrated that methoxyamine significantly sensitizes cancer cells to alkylating agents and ionizing radiation. For example, in glioblastoma, a cancer treated with temozolomide, combining methoxyamine with TMZ led to reduced cell survival, increased DNA damage, and G2-phase cell cycle arrest in resistant cell lines.[14] Similar potentiation has been observed in colon cancer, ovarian cancer, and osteosarcoma cell lines.[13]
The rationale for this synergy is that by inhibiting BER, methoxyamine allows the primary, less toxic lesions induced by TMZ to persist and mature into more lethal forms of DNA damage.[11][14]
| Cancer Type | Cell Line | Sensitizing Agent | Observed Effect | Reference |
| Glioblastoma | T98G (resistant) | Temozolomide | Reduced survival, enhanced DNA damage, G2 arrest | [14] |
| Glioblastoma | SJG2 | Temozolomide | Increased apoptosis | [10] |
| Colon Cancer | Various | Temozolomide | Enhanced cytotoxicity in xenograft models | [5] |
| Osteosarcoma | HOS, MG-63 | Cisplatin, Doxorubicin | Significantly decreased cell proliferation, increased apoptosis | [13] |
| Ovarian Cancer | Various | Chemotherapeutics | Potentiation of cytotoxicity | [13] |
In Vivo Efficacy
The promising in vitro results were translated into animal models. In human tumor xenograft models, the combination of methoxyamine and temozolomide showed enhanced anti-tumor effects, often independent of the tumor's MGMT or p53 status.[15][17] This is a critical finding, as MGMT expression is a primary mechanism of resistance to temozolomide.[18] By targeting a different repair pathway (BER), methoxyamine provides a route to overcome this common resistance mechanism.
Part 4: Clinical Translation and Development of TRC102
Based on the strong preclinical rationale, this compound, developed under the name TRC102, entered clinical trials. The primary goal was to determine its safety, tolerability, and recommended Phase 2 dose (RP2D) in combination with standard-of-care chemotherapies.
A key Phase I trial investigated TRC102 in combination with temozolomide in patients with refractory solid tumors and lymphomas.[15][17][19]
| Clinical Trial Phase | Identifier | Combination Therapy | Key Findings & Patient Responses | Reference |
| Phase I | NCT00892385 | Methoxyamine (TRC102) + Temozolomide | RP2D: 125 mg TRC102 + 150 mg/m² Temozolomide. Adverse Events: Manageable, with anemia, lymphopenia, and neutropenia being the most common Grade 3/4 events. Responses (N=51): 4 Partial Responses (PR) in NSCLC, granulosa cell ovarian cancer (x2), and colon cancer. 13 patients achieved Stable Disease (SD). | [17][20] |
| Phase I/II | NCT01851369 | Methoxyamine (TRC102) + Temozolomide | To evaluate the combination in specific tumor types based on Phase I signals. | [21] |
| Phase I/II | N/A | Methoxyamine (TRC102) + Pemetrexed | Investigated combination with an antimetabolite. | [22] |
The results of the Phase I study were encouraging, demonstrating that the combination is active and has a manageable side effect profile.[15][17] Partial responses in heavily pretreated patients are a strong signal of clinical activity. Subsequent Phase II trials have been initiated to further explore the efficacy of this combination in specific cancer types where responses were observed.[21]
Part 5: Key Methodologies for Studying BER Inhibition
Validating the mechanism of a BER inhibitor requires robust and reproducible assays. The following protocols represent self-validating systems for assessing the impact of methoxyamine on BER activity both in vitro and in a cellular context.
Experimental Protocol 1: In Vitro APE1 Endonuclease Activity Assay
This assay directly measures the ability of APE1 to cleave an AP site and assesses how this activity is inhibited by methoxyamine. The causality is direct: if methoxyamine modifies the AP site, APE1 will be unable to cleave it, resulting in less of the cleaved product.
Objective: To quantify the inhibitory effect of methoxyamine on APE1-mediated cleavage of an AP-site-containing oligonucleotide.
Materials:
-
Purified recombinant human APE1 enzyme.
-
Fluorescently labeled (e.g., 5'-FITC) double-stranded oligonucleotide substrate containing a single tetrahydrofuran (THF) moiety to mimic a natural AP site.
-
APE1 reaction buffer (e.g., 50 mM HEPES, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).
-
This compound solution of varying concentrations.
-
Formamide loading dye.
-
Denaturing polyacrylamide gel (e.g., 20%).
-
Fluorescence gel imager.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the APE1 reaction buffer, the FITC-labeled THF-containing oligonucleotide substrate (e.g., to a final concentration of 25 nM), and the desired concentration of methoxyamine (e.g., a serial dilution from 0 to 25 mM). Include a "no inhibitor" control.
-
Pre-incubation (Optional but Recommended): Incubate the substrate with methoxyamine for 10-15 minutes at 37°C to allow for the reaction with the AP site to occur.
-
Initiate Reaction: Add purified APE1 enzyme (e.g., to a final concentration of 50 pM) to each tube to start the cleavage reaction. Include a "no enzyme" control to visualize the uncut substrate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15 minutes). The time should be optimized to be within the linear range of the enzyme's activity.
-
Stop Reaction: Terminate the reaction by adding an equal volume of formamide loading dye and heating at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the cleaved and uncleaved products are well-separated.
-
Visualization and Quantification: Visualize the gel using a fluorescence imager. The uncut substrate (e.g., 52-mer) and the FITC-labeled cleaved product (e.g., 23-mer) will appear as distinct bands. Quantify the intensity of each band.
-
Data Analysis: Calculate the percentage of cleaved substrate for each methoxyamine concentration. Plot the percentage of APE1 activity against the methoxyamine concentration to determine the relative IC₅₀.[23]
Experimental Protocol 2: Cell-Based Alkylation Damage BER Assay (Modified Comet Assay)
This assay measures the accumulation of BER intermediates (AP sites and SSBs) in cells treated with a DNA damaging agent and a BER inhibitor. The causality explored is that inhibiting BER with methoxyamine after inducing alkylation damage will lead to an accumulation of SSBs, which are detected by the Comet assay as increased DNA migration ("comet tails").
Objective: To measure the potentiation of alkylating agent-induced DNA damage by methoxyamine in cultured cancer cells.
Materials:
-
Cultured cancer cells (e.g., T98G glioblastoma).
-
Complete culture medium.
-
DNA alkylating agent (e.g., Temozolomide or Methyl methanesulfonate, MMS).
-
This compound.
-
CometAssay® Kit (or equivalent reagents: low melting point agarose, lysis solution, alkaline unwinding solution, alkaline electrophoresis buffer).
-
Microscope slides.
-
Fluorescence microscope with appropriate filters.
-
DNA stain (e.g., SYBR Gold).
-
Image analysis software (e.g., Comet Score).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1x10⁵ cells/well in a 6-well plate) and allow them to attach overnight.
-
Pre-treatment: Treat cells with a non-toxic concentration of methoxyamine (e.g., 1-5 mM) for 2-4 hours. Include a "no methoxyamine" control.
-
Damage Induction: Add the alkylating agent (e.g., 100 µM TMZ) to the media (with and without methoxyamine) and incubate for a defined period (e.g., 1 hour). Also include an untreated control.
-
Cell Harvest: Wash cells with ice-cold PBS, trypsinize, and resuspend a known number of cells (e.g., 1x10⁵ cells/mL) in ice-cold PBS.
-
Comet Slide Preparation: Mix a small volume of the cell suspension with molten low melting point agarose and immediately pipette onto a coated microscope slide. Allow to solidify on a cold plate.
-
Lysis: Immerse the slides in lysis solution and incubate at 4°C for at least 1 hour to remove cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding: Immerse the slides in a horizontal gel box filled with fresh, cold alkaline unwinding solution (pH > 13) for 20-40 minutes. This step denatures the DNA and reveals alkali-labile sites (including AP sites) as SSBs.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., ~1 V/cm) for 20-30 minutes. The negatively charged, broken DNA fragments will migrate away from the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer, then stain with a fluorescent DNA dye.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images of at least 50-100 randomly selected cells per slide. Use image analysis software to measure the extent of DNA migration (e.g., % DNA in the tail, tail moment).
-
Data Interpretation: A significant increase in comet tail moment in the cells treated with the alkylating agent plus methoxyamine, compared to the agent alone, indicates effective inhibition of BER.
Part 6: Conclusion and Future Perspectives
The development of this compound represents a landmark in targeting DNA repair pathways for cancer therapy. Its journey illustrates a successful bench-to-bedside translation, grounded in a clear understanding of its molecular mechanism. By targeting the AP site—a central hub of the BER pathway—methoxyamine effectively stalls the repair of lesions induced by mainstay chemotherapies, providing a powerful synergistic effect.
Clinical data have confirmed that this strategy is not only viable but also active in patients with advanced cancers. The future of methoxyamine (TRC102) will likely involve more focused clinical trials in tumor types that have shown promising responses. Furthermore, the development of biomarkers, potentially related to the expression levels of BER enzymes like MPG and Polβ, could help identify patient populations most likely to benefit from this therapeutic approach.[16]
The success of methoxyamine has paved the way for the development of other BER inhibitors targeting different nodes in the pathway, such as APE1 or Polβ. However, as a first-in-class agent that has reached clinical validation, methoxyamine remains a critical tool and a foundational case study in the strategic inhibition of DNA repair.
References
- 1. mdpi.com [mdpi.com]
- 2. Base excision repair targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing an in silico model of the modulation of base excision repair using methoxyamine for more targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Methoxyamine - Wikipedia [en.wikipedia.org]
- 9. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
- 14. Methoxyamine sensitizes the resistant glioblastoma T98G cell line to the alkylating agent temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I trial of TRC102 (methoxyamine HCl) in combination with temozolomide in patients with relapsed solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-methylpurine DNA glycosylase and DNA polymerase beta modulate BER inhibitor potentiation of glioma cells to temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. A Review of Approaches to Potentiate the Activity of Temozolomide against Glioblastoma to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase I trial of TRC102 (methoxyamine HCl) in combination with temozolomide in patients with relapsed solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
- 22. ascopubs.org [ascopubs.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Methoxyamine Hydrochloride Derivatization for Enhanced GC-MS Analysis of Carbonyl-Containing Analytes
Abstract
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, particularly those containing carbonyl functional groups such as ketones and aldehydes, exhibit poor chromatographic behavior and thermal instability. Chemical derivatization is a critical sample preparation step to overcome these limitations. This application note provides a comprehensive guide to the methoxyamine hydrochloride (MOX) derivatization protocol, a robust method for the protection of carbonyl groups. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and discuss critical parameters for successful and reproducible derivatization, empowering researchers to achieve high-quality GC-MS data.
Introduction: The "Why" of Methoxyamine Derivatization
In complex biological and chemical matrices, direct GC-MS analysis of carbonyl-containing compounds is often plagued by issues such as peak tailing, low sensitivity, and the formation of multiple peaks from a single analyte. These challenges arise from several factors:
-
Tautomerization: Aldehydes and ketones can exist in equilibrium with their enol forms. During silylation, a common subsequent derivatization step, both the keto and enol forms can be derivatized, leading to multiple peaks for a single compound and complicating quantification.[1][2][3]
-
Ring Formation: Sugars and other compounds with both carbonyl and hydroxyl groups can form cyclic hemiacetals or hemiketals. This results in multiple isomeric forms that are chromatographically resolved, leading to complex and difficult-to-interpret chromatograms.[2][4]
-
Thermal Instability: Many carbonyl compounds, especially α-keto acids, are prone to decarboxylation at the high temperatures of the GC inlet.[1][2]
Methoximation, the reaction of a carbonyl group with this compound, effectively "protects" the carbonyl moiety by converting it into a stable methoxime derivative.[1][2][5] This initial step is crucial, especially in two-step derivatization protocols that are followed by silylation (e.g., with MSTFA or BSTFA), for several key reasons:[6][7][8]
-
Prevents Tautomerization and Multiple Derivatives: By locking the carbonyl group as a methoxime, it is no longer available to form enols, thus preventing the formation of multiple silylated derivatives.[1][2]
-
Inhibits Ring Formation: For compounds like reducing sugars, methoximation stabilizes them in their open-chain form, simplifying the subsequent silylation and resulting in a single, sharp chromatographic peak.[2][4]
-
Increases Thermal Stability: The resulting oxime derivatives are more thermally stable than the original carbonyl compounds, minimizing degradation in the GC inlet.[4]
-
Improves Volatility and Peak Shape: The derivatization process increases the volatility of the analytes and reduces their polarity, leading to better chromatographic separation and improved peak symmetry.[1][8]
This application note will provide a detailed protocol for this compound derivatization, often used as the first step in a two-step derivatization procedure for metabolomics and other applications.
Safety Precautions
This compound is a hazardous substance and must be handled with appropriate safety measures.[9][10][11][12]
-
Hazard Statements: Harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation.[9][10]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][11] Avoid creating dust.[9]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11] Keep the container tightly closed.[11]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Avoid release into the environment.[9]
Pyridine, the solvent used in this protocol, is also toxic and flammable. Handle it with extreme care in a fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound (MOX) | ≥98% | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Derivatization grade | Thermo Fisher Scientific |
| Sample Vials | 2 mL, amber glass, with PTFE-lined caps | Agilent Technologies |
| Heating Block or Incubator | ||
| Vortex Mixer | ||
| Centrifuge | ||
| Gas Chromatograph-Mass Spectrometer (GC-MS) |
Note: The quality of reagents is critical for successful derivatization. Use high-purity, anhydrous solvents and reagents to prevent side reactions and ensure reproducibility.
Experimental Protocol: A Step-by-Step Guide
This protocol is a widely used two-step derivatization method suitable for a broad range of metabolites in dried biological extracts (e.g., from plasma, urine, or cell cultures).[6][7][13]
Preparation of this compound (MOX) Reagent
Causality: The MOX reagent must be freshly prepared to ensure its reactivity. This compound can be difficult to dissolve in pyridine; sonication can aid in complete dissolution.[6]
-
In a fume hood, accurately weigh 20 mg of this compound into a clean, dry glass vial.[7]
-
Add 1 mL of anhydrous pyridine to the vial to create a 20 mg/mL solution.[6][7]
-
Cap the vial tightly and vortex thoroughly. If the solid does not completely dissolve, place the vial in an ultrasonic water bath for 5-10 minutes until a clear solution is obtained.[6][14]
Step 1: Methoximation
Causality: This initial step protects the carbonyl groups. The incubation temperature and time are optimized to drive the reaction to completion without degrading the analytes. The sample must be completely dry, as water will interfere with the subsequent silylation step.[1][13]
-
Ensure your sample extract is completely dry. This is typically achieved by speed vacuum centrifugation or drying under a gentle stream of nitrogen gas.[7][15]
-
Add 50-100 µL of the freshly prepared 20 mg/mL MOX reagent to each dried sample vial. The volume can be adjusted based on the expected concentration of analytes.[7][14]
-
Cap the vials tightly and vortex for 30 seconds to ensure the dried residue is fully dissolved.
-
Incubate the samples in a heating block or oven. Common incubation conditions are:
Optimization of temperature and time may be necessary depending on the specific analytes of interest.
-
After incubation, allow the vials to cool to room temperature.
Step 2: Silylation
Causality: The second step derivatizes active hydrogens on hydroxyl, carboxyl, thiol, and amine groups, making the analytes volatile and suitable for GC-MS analysis.[1] MSTFA is a common and effective silylating agent.
-
To the methoximated sample, add 80-100 µL of MSTFA.[4] Some protocols may include 1% Trimethylchlorosilane (TMCS) in the MSTFA to act as a catalyst, though MSTFA alone is often sufficient.[13]
-
Cap the vials tightly and vortex for 30 seconds.
-
Incubate the samples. Common incubation conditions are:
-
After incubation, allow the vials to cool to room temperature.
-
If any precipitate is present, centrifuge the vials at a high speed (e.g., 13,000 x g) for 5 minutes.[6]
-
Carefully transfer the supernatant to a GC-MS autosampler vial, preferably with a glass insert for small volumes.
-
The derivatized sample is now ready for GC-MS analysis. It is recommended to analyze the samples within 24 hours for best results, as the derivatives can degrade over time.[13]
Mechanism of Action: The Chemistry Behind the Protocol
The derivatization process occurs in two key stages: methoximation followed by silylation.
Methoximation Reaction
Methoxyamine reacts with the carbonyl carbon of an aldehyde or ketone in a nucleophilic addition reaction. This is followed by the elimination of a water molecule to form a stable methoxime.[16] Pyridine acts as a solvent and a catalyst in this reaction by neutralizing the liberated HCl.[4][17]
Silylation Reaction
Following methoximation, a silylating reagent such as MSTFA is added. MSTFA reacts with active hydrogens present in hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups, replacing them with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte.
Workflow Summary
The overall workflow for this compound derivatization followed by silylation for GC-MS analysis is summarized below.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no derivatization efficiency | Incomplete drying of the sample; moisture in reagents. | Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and fresh reagents. |
| Reagent degradation. | Prepare the MOX reagent fresh before use. Store silylating agents under inert gas and away from moisture. | |
| Multiple peaks for a single analyte | Incomplete methoximation. | Optimize incubation time and temperature for the methoximation step. Ensure the MOX reagent is fully dissolved and active. |
| Side reactions. | Ensure high-purity reagents and solvents are used. | |
| Peak tailing | Incomplete derivatization of polar groups. | Ensure sufficient silylating reagent is used and that the incubation conditions are optimal. |
| Active sites in the GC system. | Check the inertness of the GC liner, column, and other components of the flow path. | |
| Reagent-related interference peaks | Excess derivatization reagents. | A solvent delay can be used during GC-MS acquisition to avoid detecting the solvent and early-eluting reagent peaks. |
Conclusion
This compound derivatization is an indispensable tool for the robust and reliable analysis of carbonyl-containing compounds by GC-MS. By protecting these functional groups, this protocol minimizes analytical variability arising from tautomerization and thermal degradation, leading to simplified chromatograms and more accurate quantification. The detailed protocol and mechanistic insights provided in this application note serve as a comprehensive resource for researchers, scientists, and drug development professionals to successfully implement this essential derivatization technique and enhance the quality and reliability of their GC-MS data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 7. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youngin.com [youngin.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. palsystem.com [palsystem.com]
Application Note: A Step-by-Step Guide for Methoxyamine Hydrochloride in Metabolomics
Abstract
In the field of metabolomics, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) based analysis, the chemical diversity and complexity of metabolites present a significant analytical challenge. Many key metabolites, such as sugars, keto-acids, and some amino acids, contain reactive carbonyl groups (aldehydes and ketones). These functional groups lead to the formation of multiple tautomeric isomers in solution, complicating chromatographic separation and data analysis. This application note provides a detailed, step-by-step guide on the use of Methoxyamine hydrochloride (MeOx) for the methoximation of carbonyl groups prior to GC-MS analysis. We will delve into the chemical principles, provide a validated protocol, and discuss critical parameters to ensure reproducible and accurate metabolomic profiling.
Part 1: The Scientific Foundation of Methoximation
The Analytical Challenge: Tautomerism of Carbonyl-Containing Metabolites
Metabolites containing aldehyde or ketone functionalities, especially reducing sugars, exist in equilibrium between their open-chain and cyclic hemiacetal or hemiketal forms. This phenomenon, known as tautomerism, is a major hurdle in chromatography. A single metabolite can produce multiple peaks, leading to complex chromatograms and potential misidentification or inaccurate quantification. Furthermore, certain metabolites like α-keto acids are thermally unstable and can decarboxylate at the high temperatures used in a GC injector port.
The Solution: The Methoximation Reaction
To overcome these challenges, a derivatization step is essential. Methoximation, the reaction of a carbonyl group with this compound, is the first of a widely adopted two-step derivatization process for GC-MS metabolomics.
The reaction proceeds via nucleophilic addition of methoxyamine to the carbonyl carbon, followed by dehydration to form a stable methoxime derivative.
Key benefits of this reaction include:
-
Preventing Tautomerism: The reaction "locks" the carbonyl group into a stable methoxime form, preventing the formation of multiple isomers and ensuring that a single metabolite yields a single, sharp chromatographic peak.
-
Enhancing Thermal Stability: It protects thermally labile compounds, such as α-keto acids, from degradation during GC-MS analysis.
-
Improving Subsequent Derivatization: By stabilizing the carbonyl group, it provides a consistent substrate for the second derivatization step, typically silylation, which is necessary to increase the volatility of the metabolites.
Below is a diagram illustrating the fundamental reaction.
Caption: The methoximation reaction of a carbonyl-containing metabolite.
Part 2: A Validated Protocol for Methoximation
This protocol is a widely accepted method for the derivatization of polar metabolite extracts for GC-MS analysis.
Critical Considerations Before You Begin
-
Anhydrous Conditions: The subsequent silylation step is extremely sensitive to moisture. Ensure all samples are thoroughly dried and use anhydrous solvents to prevent hydrolysis of the derivatization reagents and products.
-
Sample Matrix: The volumes and concentrations provided are a robust starting point. However, for complex matrices, optimization of reagent volumes and incubation times may be necessary to ensure complete derivatization.
-
Safety: Pyridine is a hazardous chemical. All steps involving pyridine and derivatization reagents should be performed in a certified chemical fume hood.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound (MeOx) | ≥98% purity |
| Pyridine | Anhydrous, ≥99.8% |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Derivatization grade (+1% TMCS) |
| GC Vials with Inserts | 2 mL, amber, with PTFE-lined caps |
| Heating block or incubator | Capable of maintaining set temperatures |
| Vortex mixer and/or Sonicator |
Step 1: Preparation of the Methoximation Reagent
Scientist's Note: This reagent should be prepared fresh daily to ensure maximum reactivity. While it can be stored for short periods, its efficacy can decrease over time.
-
In a chemical fume hood, accurately weigh 20 mg of this compound.
-
Dissolve the MeOx in 1.0 mL of anhydrous pyridine to create a 20 mg/mL solution .
-
Ensure complete dissolution by vortexing or brief sonication. If any solid remains, the reaction will be inefficient.
Step 2: The Methoximation Reaction
This procedure assumes you are starting with a dried polar metabolite extract in a GC vial.
-
Add 50-80 µL of the freshly prepared 20 mg/mL methoximation reagent to each dried sample extract.
-
Securely cap the vials and vortex thoroughly to ensure the entire dried pellet is dissolved.
-
Incubate the samples in a heating block. Common and validated incubation conditions are 90 minutes at 30-37°C or 60 minutes at 50-60°C .
Scientist's Note: The choice of temperature and time is a balance between reaction efficiency and sample throughput. Lower temperatures (e.g., 30°C) for longer times (90 min) are gentle and effective. Higher temperatures can speed up the reaction but may risk degrading sensitive metabolites. The use of pyridine is crucial as it acts as both a solvent and a catalyst for the reaction.
Step 3: Subsequent Silylation
Following methoximation, active hydrogens on hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) groups must be derivatized to increase volatility. Silylation with MSTFA is the standard subsequent step.
-
After the methoximation incubation is complete, allow the vials to cool to room temperature.
-
Add 80-100 µL of MSTFA (with 1% TMCS) to each vial.
-
Securely cap the vials and vortex.
-
Incubate the samples at 30-37°C for 30 minutes or 60°C for 60 minutes .
-
After cooling to room temperature, the samples are ready for GC-MS analysis. It is recommended to analyze derivatized samples within 24 hours for best reproducibility.
Part 3: Workflow and Quality Control
A reproducible workflow is paramount in metabolomics to ensure data quality and comparability across large sample sets.
Visualized Experimental Workflow
Caption: Standard two-step derivatization workflow for GC-MS metabolomics.
Quality Control and Best Practices
-
Internal Standards: Spiking samples with a mixture of non-biological, stable isotope-labeled standards prior to extraction is critical for monitoring extraction efficiency and correcting for variations in the derivatization process.
-
Blanks and Pooled QCs: Always include procedural blanks (empty vials carried through the entire process) to identify contamination. A pooled Quality Control (QC) sample, created by mixing a small aliquot from every sample, should be injected periodically throughout the analytical run to assess reproducibility. A relative standard deviation (RSD) of <15% for metabolites in the QC samples is considered excellent reproducibility.
-
Reagent Optimization: For new matrices, it is advisable to perform an optimization experiment, testing different volumes of the methoximation reagent to ensure the reaction goes to completion without excessive reagent use, which can interfere with chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Multiple peaks for a single sugar | Incomplete methoximation reaction; moisture in the sample. | Ensure MeOx reagent is fresh and fully dissolved. Confirm samples are completely dry before adding reagents. Increase incubation time or temperature. |
| Poor peak shape or low intensity | Incomplete silylation; degradation of derivatives. | Ensure anhydrous conditions. Check the age of the MSTFA reagent. Analyze samples as soon as possible after derivatization. |
| Large, broad solvent front | Excess derivatization reagents. | While some excess is necessary, extreme excess can be detrimental. Consider optimizing reagent volumes for your specific sample type. An experimental drying step after methoximation has been shown to enhance signal intensity. |
| Poor reproducibility (High RSD in QCs) | Inconsistent sample handling; variability in incubation times; reagent degradation. | Ensure precise and consistent pipetting. Use a high-quality heating block for uniform temperature. Prepare fresh reagents daily. Consider automated derivatization for large sample batches. |
Conclusion
Methoximation with this compound is a foundational and indispensable step in GC-MS-based metabolomics. By stabilizing reactive carbonyl groups, it simplifies complex chromatograms, enhances thermal stability, and ultimately enables the accurate and reproducible profiling of a wide range of critical metabolites. Adherence to a validated protocol, maintaining anhydrous conditions, and implementing rigorous quality control measures are key to achieving high-quality, reliable metabolomic data.
Application Notes and Protocols: Optimizing Methoxyamine Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Methoximation in Chemical Analysis
Methoxyamine hydrochloride (MeOx), also known as O-methylhydroxylamine hydrochloride, is a crucial derivatization agent, particularly in the field of metabolomics for sample preparation prior to gas chromatography-mass spectrometry (GC-MS) analysis.[1][2] Many biologically significant metabolites, such as sugars, steroids, and keto-acids, contain carbonyl groups (aldehydes and ketones). These functional groups render the molecules non-volatile and thermally unstable, making them unsuitable for direct GC-MS analysis.
The methoximation reaction, where MeOx converts carbonyl groups into their methoxime derivatives, is a pivotal first step in a two-stage derivatization process.[1][3][4] This initial step is essential for several reasons:
-
Stabilization: It protects the reactive carbonyl groups, preventing unwanted side reactions. For instance, it stabilizes α-keto acids, preventing their decarboxylation.[5]
-
Prevention of Isomerization: For compounds like sugars that can exist in multiple isomeric forms (e.g., ring-chain tautomerism), methoximation "locks" the molecule in its open-chain form.[5][6] This significantly simplifies the resulting chromatogram by ensuring a single, stable derivative for each analyte, which is critical for accurate quantification.[4]
-
Enhanced Volatility and Thermal Stability: The subsequent silylation step, typically with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens with trimethylsilyl (TMS) groups.[4][7] This combined two-step process dramatically increases the volatility and thermal stability of the analytes, leading to improved chromatographic peak shape and enhanced detection sensitivity.[4]
The Chemistry of Methoximation
The reaction between this compound and a carbonyl group is a nucleophilic addition followed by dehydration, resulting in the formation of a methoxime and water.[1] Pyridine is commonly used as the solvent for this reaction, where it also acts as a catalyst.[8] The hydrochloride form of methoxyamine is typically used, and the reaction proceeds readily with both aldehydes and ketones to form oxime methyl ethers.
Diagram: Methoximation Reaction Mechanism
Caption: The reaction of a carbonyl group with this compound.
Optimizing Incubation Time and Temperature
The efficiency of the methoximation reaction is critically dependent on both incubation time and temperature. These parameters must be carefully optimized to ensure complete derivatization without causing degradation of the analytes. The optimal conditions can vary depending on the specific class of metabolites being analyzed (e.g., sugars, organic acids, steroids) and the overall experimental workflow.
An optimization study highlighted that the volume of MeOx and the incubation temperature have the most significant impact on the reproducibility of the derivatization process.[8] While longer equilibration times can promote more complete derivatization for slower-reacting compounds, they may also lead to the degradation of less stable derivatives.[8] Therefore, finding the right balance is key.
Summary of Incubation Conditions from Various Protocols
| Analyte/Sample Type | Incubation Temperature (°C) | Incubation Time (minutes) | Source(s) |
| General Metabolomics (Blood Serum) | 30 | 90 | [3][7] |
| General Metabolomics (Plasma, Liver) | 30 | 60 | [8] |
| General Metabolomics | 37 | 90 | [5][9][10] |
| Urine Metabolomics | 50 | 90 | [11] |
| Steroids | 60-80 | 30-60 | [4] |
| Amino & Organic Acids | 60 | 12-24 hours (overnight) | [12] |
As the table illustrates, incubation temperatures typically range from 30°C to 80°C, with corresponding times from 30 minutes to overnight. For general metabolomics, a common starting point is 90 minutes at 30°C or 37°C.[3][5][7][9][10] For more robust molecules like steroids, higher temperatures (60-80°C) for shorter durations (30-60 minutes) are often employed to drive the reaction to completion.[4] Conversely, some protocols for amino and organic acids utilize a much longer incubation time at 60°C.[12]
It is crucial to empirically determine the optimal conditions for your specific sample type and analytical platform.
Detailed Experimental Protocol: Two-Step Derivatization for GC-MS
This protocol provides a generalized method for the methoximation and subsequent silylation of metabolites for GC-MS analysis.
Materials
-
Dried metabolite extract
-
This compound (MeOx)
-
Anhydrous Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or incubator
-
Vortex mixer
-
GC vials with inserts
Procedure
Part 1: Methoxyamination
-
Reagent Preparation: Prepare a fresh solution of this compound in anhydrous pyridine at a concentration of 20-40 mg/mL.[3][7] Ensure the MeOx is fully dissolved; sonication may be used to aid dissolution.[3] It is critical to use anhydrous pyridine as moisture will decrease derivatization efficiency.[3][7]
-
Reaction Initiation: Add an appropriate volume (e.g., 10-80 µL) of the methoxyamination reagent to the dried metabolite extract in a GC vial.[3][7] The volume will depend on the expected concentration of metabolites.
-
Incubation: Tightly cap the vial and vortex thoroughly to ensure the sample pellet is completely dissolved.[1] Incubate the mixture at the desired temperature and for the optimized duration (refer to the table above). For a general metabolomics screen, a starting point of 90 minutes at 30°C is recommended.[3][7]
Part 2: Silylation
-
Cooling: After the methoximation is complete, allow the vial to cool to room temperature.[4][7]
-
Silylation Reagent Addition: Add the silylating agent, typically MSTFA with 1% TMCS, to the vial. A common volume is 40-90 µL.[3][7]
-
Second Incubation: Tightly cap the vial and vortex. Incubate at a slightly elevated temperature, for example, 30 minutes at 37°C .[3][7]
-
Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS system. If any precipitate is present, centrifuge the vial and transfer the supernatant to a new vial with an insert.[3]
Diagram: Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. benchchem.com [benchchem.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Application Note: Methoxyamine Hydrochloride for the Derivatization of Carbonyl-Containing Metabolites in Urine for GC-MS Analysis
Abstract
This application note provides a comprehensive guide for the use of methoxyamine hydrochloride (MEOX) in the derivatization of urinary metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Carbonyl-containing metabolites, such as sugars, keto-acids, and steroids, are often non-volatile, thermally labile, and can exist in multiple isomeric forms, posing significant challenges for GC-MS analysis. Methoxyamination is a crucial derivatization step that stabilizes these compounds by converting reactive carbonyl groups (aldehydes and ketones) into stable methoxime derivatives. This protocol details the principles of methoxyamination, a step-by-step workflow for sample preparation and derivatization, and key considerations for robust and reproducible urinary metabolomic analysis.
Introduction: The Challenge with Carbonyls in Metabolomics
Urine is a complex biological matrix rich in metabolites that reflect the physiological state of an individual.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used platform for comprehensive metabolic profiling due to its high chromatographic resolution and sensitive detection capabilities.[2][3] However, a significant portion of the urinary metabolome, including crucial intermediates in carbohydrate and amino acid metabolism, contains carbonyl functional groups.[4]
These compounds present two primary analytical hurdles for GC-MS:
-
Structural Instability: Sugars can exist in equilibrium between open-chain and cyclic hemiacetal forms (tautomers). This results in multiple chromatographic peaks for a single analyte, complicating data analysis and reducing sensitivity.[5][6]
-
Thermal Instability: Many carbonyl compounds, particularly α-keto acids, are prone to degradation (e.g., decarboxylation) at the high temperatures used in the GC injector port.[6]
To overcome these issues, a two-step derivatization process is standard practice: methoxyamination (also called oximation) followed by silylation.[2][7] this compound specifically targets and "locks" the carbonyl group into a stable methoxime, preventing isomerism and degradation.[5][6] A subsequent silylation step replaces active hydrogens (on hydroxyl, carboxyl, and amine groups) with a trimethylsilyl (TMS) group, which increases volatility and thermal stability, making the metabolites suitable for GC-MS analysis.[2][5]
Principle of the Method: Methoxyamination
Methoxyamination is a nucleophilic addition reaction. The nitrogen atom of methoxyamine (CH₃ONH₂) attacks the electrophilic carbon of a carbonyl group (aldehyde or ketone). This is followed by the elimination of a water molecule to form a stable C=N methoxime derivative.[4][6] The reaction is typically carried out in pyridine, which acts as both a solvent and a catalyst.[5]
This reaction effectively stabilizes the carbonyl group, preventing ring-chain tautomerism in sugars and protecting against thermal degradation.[5][6]
References
- 1. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methoxyamine Hydrochloride in Combination with Silylation Reagents for GC-MS Analysis
Introduction
In the fields of metabolomics, drug development, and clinical diagnostics, the comprehensive analysis of small molecule metabolites is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique due to its high chromatographic resolution, sensitivity, and robust compound identification capabilities through standardized mass spectral libraries.[1][2] However, a significant challenge in GC-MS is the analysis of non-volatile, polar metabolites such as sugars, organic acids, amino acids, and certain drug metabolites.[1][3] These molecules possess functional groups with active hydrogens (e.g., -OH, -COOH, -NH2, -SH) that lead to strong intermolecular hydrogen bonding, preventing them from readily vaporizing at temperatures compatible with GC analysis.[3][4]
To overcome this limitation, chemical derivatization is an essential sample preparation step.[1][5] The most robust and widely adopted method for broad-spectrum metabolite profiling is a two-step derivatization process involving methoximation followed by silylation.[1][6][7] This guide provides an in-depth exploration of the chemistry, a detailed, field-proven protocol, and critical insights for researchers employing this technique.
The Chemistry of Two-Step Derivatization: A Mechanistic Overview
The success of this technique lies in its logical, sequential modification of different functional groups to achieve a final derivative that is both volatile and thermally stable.
Step 1: Methoximation of Carbonyl Groups
The first step specifically targets reactive carbonyl groups (aldehydes and ketones) using methoxyamine hydrochloride (CH₃ONH₂·HCl), often referred to as MeOx.[3][8]
-
The Problem with Carbonyls: Sugars and some keto-acids can exist in equilibrium between open-chain and cyclic (hemiacetal/hemiketal) forms. This tautomerization would result in multiple derivatized products from a single analyte, leading to chromatographic artifacts and complicating quantification.[3][8][9]
-
The Solution: Methoxyamine reacts with the carbonyl group to form a stable methoxime derivative.[6][10] This reaction "locks" the molecule in its open-chain form, preventing the formation of multiple derivatives in the subsequent silylation step and simplifying the resulting chromatogram.[8][11] For α-keto acids, this step is also crucial for preventing decarboxylation during heating.[3][8]
Step 2: Silylation of Active Hydrogens
Following methoximation, the remaining polar functional groups are targeted by a silylating agent. Silylation is a nucleophilic substitution reaction that replaces the active, acidic hydrogens on hydroxyl (-OH), carboxyl (-COOH), amine (-NH), and thiol (-SH) groups with a non-polar trimethylsilyl (TMS) group [-Si(CH₃)₃].[3][9][12][13]
-
The Reagents: The most common and effective silylating agents for metabolomics are N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][14][15] MSTFA is often preferred because its byproducts are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[12][14]
-
The Transformation: This replacement of active hydrogens with bulky, non-polar TMS groups dramatically reduces intermolecular hydrogen bonding.[4] This has two critical effects:
The combination of these two steps transforms a complex mixture of polar, non-volatile metabolites into their volatile, stable methoxime-TMS counterparts, making them amenable to GC-MS analysis.[6]
Experimental Workflow and Protocol
This section outlines a comprehensive and robust protocol for the derivatization of biological extracts for GC-MS metabolomics.
Mandatory Visualization: Experimental Workflow
The following diagram provides a high-level overview of the entire process, from sample preparation to data acquisition.
Caption: Workflow from sample extraction to GC-MS data processing.
Reagents and Materials
-
This compound (MeOx·HCl)
-
Pyridine (anhydrous, GC grade)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
1% Trimethylchlorosilane (TMCS) in MSTFA (often purchased as a pre-mixed solution)
-
GC-MS vials (2 mL) with micro-inserts
-
Heating block or incubator
-
Vortex mixer
-
Centrifugal vacuum concentrator (e.g., SpeedVac) or a gentle stream of high-purity nitrogen gas
-
High-precision syringes for liquid handling
Detailed Step-by-Step Protocol
This protocol is a widely cited and validated method for general metabolomic profiling.[6][7][17]
1. Sample Preparation and Drying (Critical Step)
-
Start with a prepared biological extract (e.g., from a protein precipitation with methanol/chloroform/water).[18][19]
-
Transfer a precise volume (e.g., 50-100 µL) of the aqueous/polar metabolite extract into a GC-MS vial.
-
Evaporate the sample to complete dryness. This is the most critical step.[6][7][17] Lyophilization (freeze-drying) is the gold standard.[3][7] Alternatively, a centrifugal vacuum concentrator or a gentle stream of nitrogen gas can be used.
-
Causality: Silylation reagents like MSTFA are extremely sensitive to moisture.[12][14] Any residual water will preferentially react with the reagent, consuming it and leading to incomplete derivatization of the target analytes.
2. Step 1: Methoximation
-
Prepare a fresh solution of this compound in pyridine (e.g., 20 mg/mL).[6][7][20]
-
Add 50 µL of the this compound solution to the completely dried sample residue.
-
Tightly cap the vial and vortex vigorously for 1 minute to ensure the residue is fully dissolved.
-
Incubate the vial at 37°C for 90 minutes with agitation (e.g., in a thermal shaker).[6][7] Some protocols may use slightly different temperatures and times (e.g., 30°C for 90 minutes or 50°C for 90 minutes).[17][20] The key is consistency across a sample batch.
-
After incubation, allow the vial to cool to room temperature.
3. Step 2: Silylation
-
To the methoximated sample, add 80-100 µL of MSTFA + 1% TMCS.[6][7][17] The TMCS acts as a catalyst, improving the derivatization efficiency for sterically hindered groups like secondary amines and hindered hydroxyls.[12][14]
-
Tightly cap the vial and vortex for 1 minute.
-
Incubate the vial at 37°C for 30 minutes with agitation.[6][7] Some protocols may extend this time or use a higher temperature (e.g., 60°C for 60 minutes) for difficult-to-silylate compounds.[7][20]
-
After cooling to room temperature, the sample is ready for GC-MS analysis. The derivatized samples are generally stable for about 24 hours.[17]
Mandatory Visualization: Chemical Reactions
This diagram illustrates the two-step derivatization of a representative molecule, glucose.
Caption: Two-step derivatization of glucose for GC-MS analysis.
Data Presentation and Reagent Comparison
Choosing the correct silylation reagent is crucial for successful analysis. While MSTFA is the most common for broad metabolomics, other reagents have specific uses.
| Reagent | Full Name | Key Features & Applications | Volatility of Byproducts |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Most volatile TMS-amide; excellent for broad metabolomics profiling. Byproducts elute early, minimizing interference.[12][14][15] | Very High[12] |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Similar silylating strength to MSTFA. Often used with 1-10% TMCS for difficult-to-silylate compounds.[15][21] | High |
| TMCS | Trimethylchlorosilane | Not a primary silylating agent, but a powerful catalyst added to MSTFA or BSTFA to increase reactivity.[14][15] | N/A (Catalyst) |
| TMSI | N-Trimethylsilylimidazole | The strongest silylator for hydroxyl groups, particularly for carbohydrates and steroids. Does not react with amines.[15][21] | Moderate |
Troubleshooting and Field-Proven Insights
-
Problem: Poor Peak Shape or Low Signal Intensity.
-
Cause: Most likely incomplete derivatization.
-
Solution: Ensure the sample was completely dry before adding reagents. Re-optimize drying procedures. Verify the freshness of your derivatization reagents; they degrade with exposure to air and moisture.[12][14] Store them under inert gas in a desiccator.
-
-
Problem: Multiple Peaks for a Single Analyte (e.g., a sugar).
-
Cause: Incomplete methoximation, allowing the sugar to form different silylated isomers.
-
Solution: Ensure the this compound solution is fresh and that the incubation time and temperature were sufficient and consistent. Ensure the dried residue was fully dissolved in the MeOx/pyridine solution.
-
-
Problem: Disappearing Peaks for Certain Metabolites (e.g., phosphorylated sugars).
-
Cause: Some TMS derivatives are less stable over time. The delay between derivatization and injection can lead to degradation.
-
Solution: Automate the derivatization and injection process using a robotic autosampler if possible to ensure consistent timing between samples.[11][22] If running manually, analyze samples as soon as possible after derivatization is complete, and always maintain the same time interval for all samples in a batch.
-
-
Expert Insight: A recent study has shown that introducing a drying step between the methoximation and silylation steps can significantly increase signal intensities (two- to ten-fold) for many metabolites.[2] After the 90-minute methoximation, the pyridine is evaporated under nitrogen or in a vacuum concentrator before the silylation reagent is added. This concentrates the sample and removes the pyridine solvent, which can sometimes interfere with the silylation reaction.
References
- 1. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Sample preparation | Metabolomics [ebi.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methoxyamine - Wikipedia [en.wikipedia.org]
- 11. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 16. restek.com [restek.com]
- 17. uoguelph.ca [uoguelph.ca]
- 18. Metabolomics Sample Pre-Processing and Development - Creative Proteomics [creative-proteomics.com]
- 19. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Deutschland) [shimadzu.de]
- 20. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GC Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 22. palsystem.com [palsystem.com]
Application Note: Methoxyamine Hydrochloride in Derivatization Strategies for Metabolomic Biomarker Discovery
Introduction: Overcoming the Analytical Challenge of Polar Metabolites
In the quest for novel biomarkers, metabolomics has emerged as a powerful tool, providing a functional readout of the physiological state of a biological system.[1] This discipline involves the comprehensive analysis of small molecules, or metabolites, in samples such as plasma, urine, and tissue extracts.[2] However, a significant portion of the metabolome, including crucial signaling molecules like sugars, keto-acids, and steroids, consists of polar, non-volatile compounds. These molecules are inherently incompatible with gas chromatography-mass spectrometry (GC-MS), a cornerstone technique in metabolomics prized for its high resolution and extensive libraries.[2]
To bridge this gap, chemical derivatization is employed. This process chemically modifies metabolites to increase their volatility, thermal stability, and improve their chromatographic behavior.[3][4] A widely adopted and robust two-step derivatization strategy involves methoximation followed by silylation.[2][5] This application note provides a detailed guide on the use of Methoxyamine hydrochloride (MeOx·HCl) for the first, and arguably most critical, step of this process: the stabilization of carbonyl-containing compounds for reliable and reproducible biomarker analysis.
The Principle of Methoximation: Stabilizing Carbonyls for Unambiguous Analysis
This compound is a derivatization agent that specifically reacts with the carbonyl groups of aldehydes and ketones to form stable O-methyl oximes.[6][7] This reaction is fundamental to successful metabolomic analysis for several key reasons:
-
Prevention of Tautomerism: Many biologically important metabolites, particularly sugars, exist in equilibrium between open-chain and cyclic (hemiacetal) forms. This tautomerism would lead to multiple derivative peaks for a single compound, complicating chromatographic profiles and compromising quantification.[3] Methoximation "locks" the sugar in its open-chain form by reacting with the aldehyde or ketone group, resulting in a single, well-defined peak.[3][8]
-
Stabilization of Labile Metabolites: Certain classes of metabolites, such as α-keto acids (e.g., pyruvic acid, α-ketoglutaric acid), are thermally labile and prone to decarboxylation at the high temperatures of a GC inlet.[3] The formation of a methoxime derivative significantly increases the thermal stability of these compounds, ensuring they can be analyzed without degradation.
-
Improved Silylation Efficiency: The subsequent silylation step, often using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), targets active hydrogens on hydroxyl, carboxyl, thiol, and amine groups.[3] By protecting the highly reactive carbonyl groups first, the methoximation step ensures a more complete and specific silylation of the remaining functional groups.
The reaction mechanism involves the nucleophilic attack of the nitrogen in methoxyamine on the electrophilic carbonyl carbon, followed by the acid-catalyzed elimination of water to form the methoxime.[9][10]
Caption: Methoximation of an aldehyde or ketone.
Application Workflow: GC-MS Based Metabolomics
The two-step derivatization using this compound is a standard procedure in untargeted and targeted GC-MS metabolomics for biomarker discovery.[2][11] The overall workflow ensures that a broad range of metabolites are amenable to GC-MS analysis.
Caption: Standard workflow for GC-MS metabolomics using two-step derivatization.
Detailed Protocol for Serum/Plasma Sample Preparation
This protocol is a synthesis of established methods for the derivatization of serum or plasma extracts for GC-MS analysis.[2][5]
Materials:
-
This compound (MeOx·HCl), derivatization grade
-
Anhydrous Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., Ribitol, for polar extracts)
-
Methanol, Chloroform, and Water (for extraction)
-
Conical glass GC vials (2 mL) with inserts
-
Heater block or thermomixer
-
Centrifuge (SpeedVac or nitrogen evaporator)
Protocol Steps:
-
Metabolite Extraction:
-
To 50 µL of serum/plasma in a microcentrifuge tube, add a pre-chilled extraction solvent (e.g., 400 µL Methanol).
-
Add your internal standard at this stage.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or GC vial.
-
-
Sample Drying (Critical Step):
-
Step 1: Methoximation:
-
Prepare a fresh solution of Methoxyamine HCl at 20 mg/mL in anhydrous pyridine.[2][5] This solution should be made daily for optimal reactivity.[12][14] CAUTION: Pyridine and MeOx·HCl are toxic and should be handled in a fume hood.[12][14]
-
Add 50-80 µL of the MeOx·HCl solution to each dried sample extract.[2][5]
-
Cap the vials tightly and vortex to ensure the dried pellet is fully dissolved. Sonication can be used if dissolution is difficult.[5]
-
Incubate the mixture in a thermomixer or heating block. Common conditions are 90 minutes at 30-50°C.[2][5]
-
-
Step 2: Silylation:
-
Analysis:
Key Parameters and Optimization
The efficiency of the derivatization reaction is crucial for reproducible results. The following table summarizes key parameters that can be optimized for specific applications or metabolite classes.
| Parameter | Typical Range | Rationale & Considerations |
| MeOx·HCl Concentration | 15 - 40 mg/mL in Pyridine | Higher concentrations may be needed for samples with a high abundance of carbonyls. Ensure complete dissolution.[5][15] |
| MeOx Reaction Time | 60 - 90 minutes | Insufficient time can lead to incomplete reaction. Longer times may be needed for sterically hindered ketones.[2][15] |
| MeOx Reaction Temp. | 30 - 60 °C | Higher temperatures accelerate the reaction but may degrade highly sensitive analytes. 37°C is a common starting point.[2][3] |
| Silylation Reagent | MSTFA or BSTFA (+1% TMCS) | MSTFA is more volatile and generally preferred. TMCS acts as a catalyst to improve silylation efficiency.[3] |
| Silylation Time | 30 - 60 minutes | Shorter times may be sufficient for many metabolites, but complex molecules may require longer incubation.[2][3] |
| Silylation Temp. | 37 - 70 °C | Similar to methoximation, balance reaction speed with analyte stability. |
Application in LC-MS Analysis
While primarily associated with GC-MS, methoximation can also be a valuable tool in Liquid Chromatography-Mass Spectrometry (LC-MS). The derivatization is not for volatility but to:
-
Improve Chromatographic Resolution: By forming methoximes, isomers (e.g., steroid isomers) that are difficult to separate in their native form may be resolved more effectively on a reversed-phase column.[16]
-
Enhance Ionization Efficiency: For certain molecules, the addition of the methoxyamine group can improve their ionization in electrospray ionization (ESI), leading to increased sensitivity.[16]
-
Provide Structural Information: The reaction specifically targets carbonyls, and the resulting mass shift can be used to confirm the presence of aldehyde or ketone groups in an unknown metabolite.[17]
A protocol for LC-MS would follow a similar sample extraction and methoximation procedure, but the silylation step is omitted. After methoximation and drying, the sample is simply reconstituted in a solvent compatible with the LC mobile phase for injection.[18][19]
Method Validation and Trustworthiness
For biomarker discovery to be meaningful, the analytical method must be validated to ensure it is fit for purpose.[20] A self-validating system incorporates rigorous quality control.
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by clean chromatographic separation of derivatized standards.
-
Linearity and Range: Establishing a linear relationship between concentration and instrument response over a defined range.[19][21] This is critical for quantification.
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at multiple concentrations. Intra- and inter-assay precision should be within acceptable limits (e.g., <15% CV).[19]
-
Internal Standards: The inclusion of a stable isotope-labeled or structurally similar internal standard is crucial to correct for variations in extraction efficiency, derivatization yield, and instrument response.
-
Process Blanks and Pooled QCs: A process blank (a sample containing no analyte that undergoes the entire procedure) should be run to check for contamination. A pooled QC sample (a mixture of all study samples) should be injected periodically throughout the analytical run to monitor system stability.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/No Peaks | Incomplete derivatization; Presence of water/moisture; Reagent degradation. | Ensure sample is completely dry before adding reagents.[12] Prepare fresh MeOx·HCl solution daily.[14] Use anhydrous pyridine.[13] |
| Multiple Peaks for a Single Analyte | Incomplete methoximation leading to multiple silylated forms (e.g., for sugars). | Increase methoximation reaction time or temperature. Ensure complete dissolution of the sample pellet in the MeOx solution. |
| Reagent (MeOx·HCl) Won't Dissolve | Low-quality pyridine; Moisture in pyridine. | Use high-purity, anhydrous pyridine. Gentle warming or sonication can aid dissolution.[5] |
| Poor Reproducibility | Inconsistent sample drying; Variable reaction times; Pipetting errors. | Use a consistent drying method (e.g., lyophilization). Automate derivatization if possible.[15] Use a calibrated pipette. |
Conclusion
This compound is an indispensable reagent in the analytical chemist's toolbox for metabolomic biomarker discovery. Its ability to stabilize and protect carbonyl-containing metabolites is the critical first step in a widely used derivatization workflow that renders a broad swath of the metabolome amenable to high-resolution GC-MS analysis. By understanding the chemical principles behind methoximation and implementing robust, well-controlled protocols, researchers can generate high-quality, reproducible data, paving the way for the discovery and validation of novel biomarkers for disease diagnosis, prognosis, and therapeutic monitoring.
References
- 1. Metabolomics for Clinical Biomarker Discovery and Therapeutic Target Identification [mdpi.com]
- 2. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 6. Methoxyamine - Wikipedia [en.wikipedia.org]
- 7. thomassci.com [thomassci.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal C57… [ouci.dntb.gov.ua]
- 12. sydney.edu.au [sydney.edu.au]
- 13. reddit.com [reddit.com]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of an LC-MS/MS method for pharmacokinetic study of methoxyamine in phase I clinical trial. | Sigma-Aldrich [merckmillipore.com]
- 19. Development and validation of an LC-MS/MS method for pharmacokinetic study of methoxyamine in phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 21. demarcheiso17025.com [demarcheiso17025.com]
Troubleshooting & Optimization
Technical Support Center: Methoxyamine Hydrochloride in Pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting for solubility issues encountered when preparing solutions of methoxyamine hydrochloride (MeOX·HCl) in pyridine. This is a critical step, often used for the derivatization of carbonyl compounds prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the preparation and handling of MeOX·HCl in pyridine.
Q1: Why is my this compound not dissolving completely in pyridine?
A1: This is the most frequent issue and typically stems from one or more of the following factors:
-
Insufficient Agitation/Energy: this compound is a salt and requires significant energy to dissolve in an organic solvent like pyridine. Simple shaking is often not enough.
-
Presence of Moisture: Both MeOX·HCl and pyridine are hygroscopic.[1][2][3] Absorbed water can significantly hinder the dissolution process.
-
Pyridine Quality: The purity of the pyridine is paramount. Impurities can interfere with solvation.
-
Concentration: Attempting to create a supersaturated solution will naturally result in undissolved solids. Most protocols operate within a specific concentration range.
Q2: What is a typical concentration for MeOX·HCl in pyridine for derivatization?
A2: Most established protocols for metabolomics and other derivatization applications use concentrations ranging from 10 mg/mL to 40 mg/mL .[4][5] For instance, a common preparation involves dissolving 20 mg of MeOX·HCl in 1 mL of pyridine.[5] It is crucial to consult your specific analytical method, but if you are developing a new method, starting at 20 mg/mL is a well-documented choice.
Q3: My solution is cloudy or has a persistent white precipitate. What should I do?
A3: Cloudiness or precipitate indicates incomplete dissolution. The recommended course of action is to apply physical methods to aid dissolution. This includes vigorous vortexing followed by ultrasonication in a water bath for approximately 15 minutes.[4][5] If the solid still does not dissolve, refer to the detailed troubleshooting guide below to check your solvent quality and reagent handling.
Q4: How long can I store a pre-made MeOX·HCl/pyridine solution?
A4: The stability of MeOX·HCl in pyridine has not been extensively documented in formal stability studies. However, best practices in the field strongly recommend preparing the solution fresh each day to ensure maximum reactivity and avoid issues from solvent degradation or moisture absorption.[6] If storage is unavoidable, it should be done in a tightly sealed vial with a PTFE-lined cap, protected from light, and at low temperatures (-20°C). However, its stability is not guaranteed under these conditions.[7]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving persistent solubility problems.
Issue 1: Incomplete Dissolution Despite Mechanical Agitation
If vortexing and sonication fail to produce a clear solution, the root cause is likely related to the chemical purity of your components.
Root Cause Analysis & Solution Workflow
The following diagram outlines a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for MeOX·HCl dissolution.
Why Anhydrous Pyridine is Critical
Pyridine's primary role is as a solvent and a catalyst for the methoximation reaction.[8] However, it is hygroscopic and readily absorbs atmospheric moisture.[1] this compound is the hydrochloride salt of an amine, making it polar. While pyridine can dissolve it, the presence of water creates a competitive, more polar environment that can hinder the solvation of the salt by the less polar pyridine molecules.
Furthermore, in subsequent derivatization steps, such as silylation with MSTFA, water will preferentially react with the silylating agent, consuming it and reducing the overall derivatization efficiency.[6][9]
Issue 2: Solution is Formed but Appears Yellow or Brown
A2: A freshly prepared, high-purity solution should be colorless. A yellow or brown tint immediately upon dissolution is a strong indicator of impurities in the pyridine solvent, such as aldehydes or other reactive species. These can undergo side reactions. To resolve this, pyridine must be purified. A common and effective method is distillation from potassium hydroxide (KOH) or calcium hydride (CaH₂), which removes both water and amine/aldehyde impurities.[1]
Experimental Protocols
Protocol 1: Standard Preparation of 20 mg/mL this compound in Pyridine
This protocol is a standard procedure adapted from multiple metabolomics workflows.[5][6]
Reagents & Equipment:
-
This compound (≥98% purity)
-
Anhydrous Pyridine (GC grade or freshly distilled)
-
Analytical balance
-
2 mL glass vial with PTFE-lined screw cap
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh 20.0 mg of this compound directly into a clean, dry 2 mL glass vial.
-
Solvent Addition: In a fume hood, add 1.0 mL of anhydrous pyridine to the vial.
-
Sealing: Immediately cap the vial tightly. An improper seal can allow atmospheric moisture to enter.
-
Dissolution: a. Vortex the mixture vigorously for 30 seconds. b. Place the vial in an ultrasonic water bath and sonicate for 15 minutes.[4] c. Visually inspect the solution. It should be clear and colorless. If any solid remains, repeat the vortexing and sonication steps.
-
Usage: Use the solution immediately for derivatization. It is recommended to prepare this reagent fresh for each batch of samples.[6]
Protocol 2: Purification and Drying of Pyridine
This protocol is for situations where high-purity anhydrous pyridine is not available commercially or the solvent quality is suspect.[1]
Reagents & Equipment:
-
Pyridine (reagent grade)
-
Potassium hydroxide (KOH) pellets
-
Distillation apparatus
-
Heating mantle
-
Dry collection flask
-
Nitrogen or Argon gas line
Procedure:
-
Pre-drying: Add ~20 g of KOH pellets for every 1 L of pyridine in a round-bottom flask. Swirl gently and let it stand for at least 24 hours.
-
Causality: KOH is an excellent desiccant for basic solvents like pyridine and also helps remove acidic impurities.[1]
-
-
Distillation Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.
-
Distillation: Decant the pre-dried pyridine into the distillation flask. Heat the flask gently to reflux, then distill the pyridine at its boiling point (115°C).
-
Collection: Collect the distilled pyridine in a dry flask under an inert atmosphere. Discard the first and last 10% of the distillate to ensure the highest purity.
-
Storage: Store the purified, anhydrous pyridine over molecular sieves (Type 4A or 5A) in a bottle with a secure, PTFE-lined cap to prevent water reabsorption.[1][9]
Data Summary
The following table summarizes common concentrations used in derivatization protocols.
| Concentration (mg/mL) | Methoxyamine HCl (mg) | Pyridine (mL) | Typical Application | Reference |
| 10 mg/mL | 10 | 1 | GC-MS Derivatization | |
| 20 mg/mL | 20 | 1 | GC-MS Metabolomics | [5] |
| 40 mg/mL | 40 | 1 | GC-MS Amino/Organic Acids | [4] |
References
- 1. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 2. This compound | 593-56-6 [chemicalbook.com]
- 3. This compound CAS#: 593-56-6 [m.chemicalbook.com]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 6. sydney.edu.au [sydney.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Methoxyamine Hydrochloride (MeOX) Derivatization
Welcome to the technical support center for methoxyamine hydrochloride (MeOX) derivatization. This guide is designed for researchers, scientists, and drug development professionals who utilize GC-MS and encounter challenges with this critical sample preparation step. Here, we will move beyond simple procedural lists to explain the underlying chemistry, enabling you to diagnose and resolve issues with incomplete derivatization effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding MeOX derivatization.
Q1: What is the primary purpose of methoxyamine (MeOX) derivatization in GC-MS workflows?
A: this compound is used to derivatize active carbonyl groups, specifically aldehydes and ketones. This initial step, known as methoximation, converts these functional groups into methoximes.[1][2][3] The primary goals are:
-
Preventing Tautomerism: It locks carbonyl-containing molecules, like reducing sugars, into their open-chain form, preventing the formation of multiple ring structures (anomers) that would otherwise result in multiple chromatographic peaks for a single analyte.[1][4][5]
-
Stabilizing Analytes: It protects thermally labile compounds, such as α-keto acids, from decarboxylation at the high temperatures used in the GC inlet.[1]
-
Improving Silylation Efficiency: By protecting the carbonyl groups first, it ensures that the subsequent silylation step (e.g., with MSTFA or BSTFA) proceeds more efficiently and uniformly on hydroxyl, carboxyl, and amine groups.[1][4]
Q2: My chromatogram shows multiple peaks for a single sugar or keto-steroid. Is this related to incomplete methoximation?
A: Yes, this is a classic symptom of incomplete or failed methoximation. If the carbonyl group is not protected, sugars can cyclize into different anomeric forms (e.g., α and β pyranose/furanose), and each form can be subsequently silylated, leading to a forest of peaks for one compound.[1][5] Similarly, unprotected keto-steroids can undergo enolization, presenting multiple tautomeric forms for derivatization.[6] Efficient methoximation should yield a single, sharp peak for each of these analytes.
Q3: How critical is the removal of water before starting the derivatization?
A: It is absolutely critical. Water is the primary enemy of both methoximation and the subsequent silylation step.[1][7][8]
-
For Methoxyamination: While the reaction can tolerate trace amounts of moisture, significant water content can hydrolyze the Schiff base intermediate, pushing the reaction equilibrium backward and preventing complete derivatization.
-
For Silylation: Silylating agents like MSTFA are extremely moisture-sensitive and will preferentially react with water over your target analytes, consuming the reagent and leading to incomplete derivatization of hydroxyl and carboxyl groups.[9][10] Therefore, samples must be dried to completeness, typically via lyophilization (freeze-drying) or evaporation under a stream of nitrogen gas, before adding any reagents.[1][3][7]
Q4: How long is my prepared MeOX-in-pyridine solution stable?
A: The stability of the MeOX solution in pyridine is a common concern. While official stability data from manufacturers is often limited, empirical evidence from the scientific community suggests that when prepared with high-purity, anhydrous pyridine and stored properly, the solution can be stable.[11][12]
-
Storage: Store the solution in a tightly sealed vial with a PTFE-lined cap, protected from light and moisture, at -20°C.
-
Best Practice: For quantitative and highly reproducible metabolomics, it is strongly recommended to prepare the solution fresh, ideally on the day of use or at least within the same week.[12] Degradation can lead to a gradual decrease in derivatization efficiency, introducing variability into your results.
Part 2: In-Depth Troubleshooting Guides
When the FAQs are insufficient, this section provides a logical, step-by-step approach to diagnosing and solving complex derivatization problems.
Issue 1: Low or No Derivatization Efficiency (Weak or Absent Analyte Peaks)
This issue manifests as significantly reduced peak areas for carbonyl-containing compounds or their complete absence from the chromatogram.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sydney.edu.au [sydney.edu.au]
- 8. uoguelph.ca [uoguelph.ca]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. 甲氧胺 盐酸盐 derivatization grade (GC derivatization), LiChropur™, 97.5-102.5% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Methoxyamine Hydrochloride (MeOX) Derivatization
Welcome to the Technical Support Center for Methoxyamine Hydrochloride (MeOX) Derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of MeOX derivatization, a critical step in the sample preparation workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Here, we will delve into the core principles of the methodology, troubleshoot common challenges, and provide solutions to ensure the integrity and reproducibility of your analytical results. Our focus is to move beyond mere procedural steps and equip you with the scientific rationale behind each recommendation.
The "Why" and "How" of this compound Derivatization
This compound (MeOX) is a derivatizing agent primarily used to protect and stabilize carbonyl groups (aldehydes and ketones) in analytes prior to silylation and subsequent GC-MS analysis. The reaction, known as methoximation, converts the carbonyl functional moiety (C=O) into a methoxime derivative (-C=N-OCH₃).
This initial step is crucial for several reasons:
-
Prevention of Tautomerism: Many carbonyl-containing compounds, particularly reducing sugars, can exist in multiple isomeric forms in solution (e.g., cyclic hemiacetals and the open-chain aldehyde or ketone form). This can lead to multiple derivative peaks for a single analyte, complicating chromatographic analysis and compromising quantitative accuracy. MeOX "locks" the molecule in its open-chain form by reacting with the carbonyl group, thus preventing the formation of multiple derivatives.
-
Increased Thermal Stability: The resulting methoxime derivatives are generally more thermally stable than their original carbonyl counterparts, reducing the risk of degradation in the hot GC injector.
-
Improved Silylation Efficiency: By protecting the reactive carbonyl group, MeOX derivatization allows for a more efficient and complete subsequent silylation of other active hydrogens (e.g., in hydroxyl and amine groups) by reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
The following diagram illustrates the standard two-step derivatization workflow:
Caption: A typical two-step derivatization workflow for GC-MS.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during MeOX derivatization, with a focus on understanding the root cause to implement an effective solution.
FAQ 1: Why am I seeing a reduced or no peak for my target analyte after derivatization?
The apparent loss of an analyte post-derivatization is a common and frustrating issue. Several factors can contribute to this problem, often related to either an incomplete reaction or the degradation of the analyte or its derivative.
Possible Cause 1: Incomplete Derivatization
-
Scientific Rationale: The derivatization reaction is a chemical equilibrium. Insufficient reagent, suboptimal reaction conditions, or the presence of inhibitors can prevent the reaction from going to completion. For sterically hindered carbonyl groups, the reaction kinetics can be significantly slower.
-
Troubleshooting Steps:
-
Verify Reagent Quality: MeOX solutions in pyridine should be prepared fresh daily for optimal reactivity. Over time, the reagent can degrade, especially if exposed to moisture.
-
Ensure Anhydrous Conditions: Water is a critical enemy in derivatization. It competes with the analyte for the derivatizing agent and can hydrolyze the formed derivatives. Ensure your sample is completely dry before adding the MeOX-pyridine solution. Lyophilization or drying under a stream of inert gas (e.g., nitrogen) are effective methods.
-
Optimize Reaction Conditions: The reaction is typically carried out at temperatures between 30°C and 60°C for 30 to 90 minutes. For analytes with low reactivity, you may need to increase the temperature or extend the incubation time. However, be cautious as excessive heat can lead to analyte degradation.
-
Possible Cause 2: Analyte Degradation
-
Scientific Rationale: While MeOX is intended to stabilize analytes, the reaction conditions or the reagent itself can sometimes promote degradation, particularly for labile compounds. For instance, α-keto acids are prone to decarboxylation, and some sugar phosphates are chemically unstable and can degrade during sample preparation. The acidic nature of this compound could potentially affect acid-labile compounds.
-
Troubleshooting Steps:
-
Evaluate Analyte Stability: Review the chemical properties of your target analytes. Are they known to be unstable at the reaction temperature or in the presence of a mildly acidic reagent?
-
Optimize Temperature and Time: As a general rule, use the mildest conditions that afford complete derivatization. An initial optimization experiment varying temperature (e.g., 30°C, 45°C, 60°C) and time (e.g., 30, 60, 90 minutes) can be invaluable.
-
Consider pH Adjustment: For acid-labile compounds, the inherent acidity of the MeOX reagent could be a concern. While pyridine acts as a base, localized pH effects may still occur. In such specialized cases, exploring alternative derivatization strategies might be necessary.
-
The following decision tree can guide your troubleshooting process for analyte loss:
Caption: Troubleshooting workflow for low or absent analyte peaks.
FAQ 2: Why am I observing unexpected peaks or a messy chromatogram?
The appearance of artifact peaks can stem from side reactions, reagent contaminants, or carryover.
-
Scientific Rationale: The derivatization reagents themselves or their byproducts can be detected by GC-MS. Furthermore, side reactions can lead to the formation of unexpected derivatives. For example, incomplete methoximation followed by silylation can result in multiple peaks for a single sugar analyte.
-
Troubleshooting Steps:
-
Run a Reagent Blank: Always prepare and analyze a "reagent blank" containing only the derivatization reagents and solvent. This will help you identify peaks originating from the reagents themselves.
-
Ensure Complete Methoximation: As discussed in FAQ 1, ensure the methoximation step is complete to prevent the formation of multiple sugar derivatives.
-
Check for Sample Overload: Injecting too concentrated a sample can lead to broad, tailing peaks and potential contamination of the GC system. If you suspect this, dilute your derivatized sample before injection.
-
Proper Syringe Washing: Ensure the autosampler syringe is properly washed between injections to prevent carryover from previous samples.
-
FAQ 3: My derivatized samples are not stable. How long can I store them?
-
Scientific Rationale: Derivatized samples, particularly silylated derivatives, are susceptible to hydrolysis. The stability of the derivatives is compound-dependent, but exposure to atmospheric moisture will degrade them over time.
-
Best Practices:
-
Analyze Promptly: It is highly recommended to analyze derivatized samples as soon as possible, ideally within 24 hours.
-
Proper Storage: If immediate analysis is not possible, store the vials tightly capped at 4°C. Some studies have shown that storage for a few days at low temperatures is feasible, but a stability check for your specific analytes is advisable.
-
Use Vial Inserts and Crimp Caps: Use glass inserts in your GC vials to minimize the headspace and ensure the vial is securely sealed with a crimp cap and a high-quality septum to prevent moisture ingress.
-
Experimental Protocols and Data Presentation
To aid in your experimental design and troubleshooting, the following tables summarize key parameters and provide a detailed protocol.
Table 1: Recommended this compound Derivatization Conditions
| Parameter | Recommendation | Rationale |
| MeOX Concentration | 10-20 mg/mL in anhydrous pyridine | Ensures a sufficient excess of reagent for complete reaction. |
| Reaction Temperature | 30°C - 60°C | Balances reaction kinetics with analyte stability. Start with lower temperatures for thermally labile compounds. |
| Reaction Time | 30 - 90 minutes | Dependent on analyte reactivity. Sugars and simple ketones often react quickly, while hindered carbonyls may require longer times. |
| Solvent | High-purity, anhydrous pyridine | Acts as both a solvent and a catalyst for the reaction. |
Detailed Step-by-Step Protocol for MeOX Derivatization
-
Sample Preparation: Ensure the sample extract is completely dry in a micro-reaction vessel (e.g., a GC vial). This is a critical step.
-
Reagent Preparation: Prepare a fresh solution of this compound in anhydrous pyridine at a concentration of 20 mg/mL. Vortex until fully dissolved.
-
Methoximation Reaction: Add an appropriate volume of the MeOX-pyridine solution to the dried sample (e.g., 50 µL).
-
Incubation: Tightly cap the vial and incubate at a chosen temperature (e.g., 37°C) for a specified time (e.g., 90 minutes) with gentle shaking.
-
Cooling: Allow the vial to cool to room temperature before proceeding to the silylation step.
-
Silylation: Add the silylating agent (e.g., MSTFA) and proceed with the second step of the derivatization as per your established protocol.
By understanding the chemical principles behind MeOX derivatization and systematically troubleshooting any issues that arise, you can significantly improve the quality and reliability of your GC-MS data.
optimizing Methoxyamine hydrochloride reaction for complex biological samples
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for methoxyamine hydrochloride (MeOx) derivatization. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-proven insights needed to master this critical step in sample preparation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Here, we will explore the causality behind experimental choices and provide a self-validating framework for robust and reproducible results.
Section 1: Foundational Principles - Frequently Asked Questions
This section covers the fundamental concepts of methoximation, providing the essential knowledge needed to troubleshoot effectively.
Q1: What is the primary purpose of using this compound in sample preparation?
This compound is a derivatization agent used to protect and stabilize carbonyl groups (aldehydes and ketones) found in many metabolites, such as sugars and keto-acids.[1][2][3] The reaction converts these reactive groups into methoxime derivatives.[1] This is crucial for several reasons:
-
Prevents Tautomerization: Many sugars can exist in equilibrium between open-chain and various ring structures (anomers). Methoximation "locks" the sugar into its open-chain form, preventing the formation of multiple derivative peaks from a single analyte, which simplifies chromatograms and allows for more accurate quantification.[2][4]
-
Increases Thermal Stability: It makes the resulting molecule more stable at the high temperatures required for GC analysis.[1]
-
Improves Volatility: While the subsequent silylation step is primarily responsible for increasing volatility, methoximation is a critical prerequisite for compounds with carbonyl groups.[1][4]
Q2: What is the chemical mechanism of the methoximation reaction?
The reaction is a nucleophilic addition of methoxyamine to a carbonyl carbon. The lone pair of electrons on the nitrogen atom of methoxyamine attacks the electrophilic carbonyl carbon. This is followed by dehydration to form a stable O-methyl oxime (a type of imine). Pyridine is commonly used as the solvent, where it also acts as a catalyst by scavenging the released HCl, driving the reaction to completion.[1][5]
Below is a diagram illustrating the general reaction mechanism.
Q3: How should I prepare and store my Methoxyamine HCl solution?
Proper preparation and storage are critical for reproducible results.
-
Preparation: Methoxyamine HCl is typically dissolved in high-purity, anhydrous pyridine to a concentration of 20-40 mg/mL.[1][6][7] It may be difficult to dissolve; gentle warming or sonication can help ensure it is completely dissolved.[7]
-
Storage: The solid, crystalline Methoxyamine HCl is hygroscopic and sensitive to air and moisture.[8][9] It should be stored in a tightly sealed container in a dry, cool, well-ventilated place.[9] Once reconstituted in pyridine, the solution's stability is limited. While some sources suggest it may be stable for up to a week, it is best practice to prepare the solution fresh on the day of derivatization to avoid introducing moisture and degradation products into your samples.[10]
Section 2: Protocol Optimization & Workflow
Achieving complete and reproducible derivatization requires careful optimization of several parameters. This section provides a general protocol and a guide to fine-tuning it for your specific sample type.
Baseline Two-Step Derivatization Protocol (for GC-MS)
This protocol is a widely used starting point for metabolomics analysis of dried biological extracts (e.g., from plasma, serum, or tissue).[1][7]
Table 1: Key Parameters for Optimization
The ideal conditions are matrix and analyte-dependent. Use the following table as a guide for systematic optimization.
| Parameter | Typical Range | Rationale & Key Considerations |
| MeOx Concentration | 20 - 40 mg/mL in pyridine | Must be in sufficient excess to derivatize all carbonyls. Insufficient reagent is a common cause of incomplete derivatization.[6] |
| Reaction Temperature | 30°C - 60°C | Higher temperatures accelerate the reaction but can also lead to the degradation of thermally labile metabolites. 30-37°C is a common and safe starting point.[1][6][11] |
| Reaction Time | 60 - 90 minutes | Most common timeframe.[1][6] Some studies have explored longer times (e.g., 24 hours at room temp) for specific applications, but this risks analyte degradation.[12][13] |
| Solvent (Pyridine) | Anhydrous Grade | Pyridine acts as both solvent and catalyst. The presence of water is highly detrimental as it competes with the reaction and hydrolyzes silylation reagents in the next step.[1][6] |
| Agitation | ~1200 rpm | Continuous mixing ensures homogenous reaction conditions and improves efficiency.[7] |
Section 3: Troubleshooting Guide
Even with an optimized protocol, challenges can arise, especially with complex biological matrices. This Q&A section addresses the most common issues.
Q4: My derivatization efficiency is low or inconsistent. What are the likely causes?
This is a frequent problem, often stemming from one of three areas:
-
Water Contamination: This is the most common culprit. Methoxyamine HCl reagent is hygroscopic, and the subsequent silylation reagents are extremely sensitive to moisture.[6][9]
-
Insufficient Reagent: The derivatization reagents must be in stoichiometric excess relative to all reactive functional groups in the sample. Complex matrices can contain a high concentration of reactive molecules.
-
Solution: Perform a test with a serial dilution of your sample extract while keeping the reagent volume constant. If peak areas increase with dilution, it indicates your original sample was overloading the reagents. Increase the volume or concentration of your derivatization agents accordingly.[6]
-
-
Suboptimal Reaction Conditions: The reaction may be incomplete.
-
Solution: Systematically re-optimize incubation time and temperature (see Table 1). Start by increasing the incubation time for the methoximation step to 90 minutes, as this is often a safe and effective change.[6]
-
Q5: I see multiple peaks for a single sugar or keto-acid. Why is this happening?
This typically points to incomplete methoximation, allowing the analyte to form multiple silylated derivatives.
-
Cause: If the carbonyl group is not fully protected by methoximation, the sugar can remain in equilibrium between its different anomeric (ring) forms. Each of these forms, along with the open-chain form, can then be silylated, resulting in multiple peaks on the chromatogram.[2]
-
Troubleshooting Flowchart:
Decision tree for troubleshooting multiple derivative peaks.
Q6: How can I minimize interference from a complex sample matrix like plasma or serum?
Complex matrices introduce high concentrations of proteins, lipids, and salts that can interfere with derivatization and contaminate your GC-MS system.
-
Protein Precipitation: The first step for plasma/serum is always quenching and protein removal.[14] This is typically done by adding a cold organic solvent like a methanol:ethanol mix.[14]
-
Metabolite Extraction: After protein precipitation, a liquid-liquid extraction or solid-phase extraction (SPE) is often employed to separate polar metabolites from lipids and other non-polar interferents. A common method uses a mixture of water, methanol, and chloroform to partition metabolites into a polar (water/methanol) layer.[7]
-
Internal Standards: Always add a non-endogenous internal standard (e.g., Adonitol, myristic acid-d27) before the extraction process.[6][10] This helps to normalize for metabolite loss during sample preparation and variations in derivatization efficiency.
Q7: The stability of my derivatized samples seems poor. How long are they viable?
Derivatized samples are notoriously unstable due to their sensitivity to moisture.
-
General Guideline: Analyze derivatized samples as soon as possible, ideally within 24 hours.[6][10] Performance is known to decrease after this window.[10]
-
Storage: If immediate analysis is not possible, store samples tightly capped at 4°C in an autosampler tray or at -80°C for longer periods, though this is not recommended.[10] Be aware that repeated freeze-thaw cycles can degrade the derivatives.
-
Best Practice: The most reproducible workflows, especially for large sample sets, utilize an automated, on-line derivatization system where each sample is prepared immediately before injection.[1][15] This minimizes variability in the time between derivatization and analysis.[1][15]
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thomassci.com [thomassci.com]
- 4. youtube.com [youtube.com]
- 5. palsystem.com [palsystem.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolo... [protocols.io]
- 11. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Optimized workflow for on-line derivatization for targeted metabolomics approach by gas chromatography-mass spectrometry - MDC Repository [edoc.mdc-berlin.de]
troubleshooting peak tailing after Methoxyamine hydrochloride derivatization
Technical Support Center: Methoxyamine Hydrochloride Derivatization
Welcome to the technical support guide for troubleshooting Gas Chromatography (GC) issues following this compound derivatization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic problems, specifically peak tailing. As Senior Application Scientists, we understand that robust and reproducible data is paramount. This guide moves beyond simple checklists to explain the underlying causes of these issues, empowering you to build self-validating and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing significant peak tailing after my two-step derivatization. Where do I even begin to troubleshoot?
This is a common issue. The first step is to determine if the problem is chemical (selective interactions) or physical (a disruption in the flow path). A close look at your chromatogram provides the critical clue.[1]
-
If only some peaks are tailing , particularly your more polar analytes, the cause is likely chemical adsorption . This points to "active sites" within your GC system that are interacting with specific functional groups on your derivatized molecules.[2]
-
If most or all peaks are tailing , the issue is more likely a physical disruption of the carrier gas flow path. This could be caused by improper column installation, dead volume, or a blockage.[1][2]
Use the following flowchart to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting diagnostic flowchart.
Q2: What is this compound's role, and could the reaction itself be the source of my peak tailing?
Yes, the derivatization step is a critical point of failure and must be optimized.
The Role of Methoxyamine HCl (MeOx): In GC-based metabolomics, derivatization is often a two-step process.[3] The first step, methoximation, uses MeOx to target and protect active carbonyl groups (aldehydes and ketones).[4] This is crucial because many of these compounds, especially sugars, exist in equilibrium between open-chain and ring-chain forms (tautomers). Without methoximation, the subsequent silylation step would create multiple derivative products from a single analyte, needlessly complicating the chromatogram.[5][6] The methoximation reaction converts the carbonyl to a stable methoxime, preventing this and improving thermal stability.[7][8]
Caption: Methoxyamine reacts with a carbonyl group to form a stable oxime.
Troubleshooting the Reaction: An incomplete reaction leaves behind highly polar, underivatized carbonyl groups that will strongly interact with any active sites in your system, causing severe peak tailing.[9]
| Parameter | Recommendation | Rationale & Troubleshooting Tips |
| Reagent Prep | 20 mg/mL Methoxyamine HCl in high-purity Pyridine. | Ensure the MeOx is fully dissolved . If you see undissolved solids, use a sonicator.[3] Reagents must be anhydrous; moisture degrades silylation reagents used in the second step.[8] |
| Incubation Time | 60-90 minutes. | Shorter times may lead to an incomplete reaction. Consistency is key for reproducibility.[3][7][10] |
| Incubation Temp | 30°C - 37°C. | This range is effective for most metabolites.[7][10] Avoid excessively high temperatures, which can lead to the degradation of thermally labile analytes.[10] |
| Reagent Volume | Use sufficient excess (e.g., 80 µL per sample). | The derivatization is an equilibrium reaction. A stoichiometric excess of the reagent is required to drive it to completion.[3] |
Q3: My reaction protocol is solid, but polar derivatives are still tailing. What are "active sites" and how do they cause this?
This is the classic symptom of an "active" GC system. Active sites are locations in the sample flow path that can cause unwanted chemical interactions, leading to secondary retention. The most common active sites are free silanol (Si-OH) groups.[11][12] These groups are present on the surfaces of glass inlet liners, glass wool, and any part of the fused silica column where the stationary phase has been stripped away.[9]
These silanol groups are polar and slightly acidic. They readily form strong hydrogen bonds with polar functional groups on your analytes (like the methoxime derivatives), delaying a fraction of the analyte molecules as they pass through the system. This delayed fraction elutes later than the main band, creating an asymmetrical, tailing peak.[9]
Caption: Mechanism of peak tailing due to active silanol sites.
The most common locations for problematic activity are, in order of likelihood:
-
The GC Inlet Liner: The liner sees every injection and accumulates non-volatile residue from the sample matrix, which acts as a prime location for active sites.[13][14]
-
The Front of the GC Column: The first 10-50 cm of the column can become contaminated or suffer from stationary phase degradation, exposing the active fused silica surface underneath.[11][15]
-
Inlet Seals and Ferrules: While less common, these components can also be sources of activity or leaks that affect peak shape.[1]
Q4: How do I identify and eliminate active sites in my system?
Eliminating active sites requires a systematic approach to inlet maintenance. Do not just change one component; perform a full service to ensure the entire inlet is clean and inert.[16][17]
Protocol: Step-by-Step GC Inlet Maintenance
-
Cool the System: Before starting, cool the GC inlet and oven to a safe temperature (below 40°C) and turn off carrier gas flow at the instrument.[17]
-
Replace the Septum: A cored or overtightened septum can shed particles into the liner, creating active sites. Replace it regularly.[13]
-
Replace the Inlet Liner: This is the most critical step. Remove the old liner and replace it with a new, factory-deactivated liner. Never handle the new liner with bare hands; oils from your skin can cause activity. Use clean forceps.[9][13]
-
Inspect and Clean/Replace the Gold Seal: The inlet seal provides the surface against which the column ferrule seals. If it is dirty or scratched, it can cause leaks and activity. Replace it if it shows any signs of wear.[1]
-
Perform Column Trimming: Carefully remove the column from the inlet. Using a ceramic scoring wafer, trim 10-20 cm from the front end of the column.[15] An improper cut can shatter the column end, creating a highly active surface and flow path disruptions. Ensure the cut is clean and perfectly perpendicular (90°) to the column wall.[9][18]
-
Reinstall the Column: Reinstall the column to the manufacturer's specified depth in the inlet. Incorrect installation depth is a major cause of broad or tailing peaks for all compounds.[11][18] Use a new ferrule.
-
Leak Check and Condition: Restore gas flow, heat the system, and perform a leak check. Condition the column as recommended by the manufacturer before running samples.
Regular, preventative maintenance is the most effective way to prevent peak tailing.[13][17] For labs running complex or "dirty" samples, a daily or weekly inlet maintenance schedule may be necessary.[17]
Troubleshooting Summary
| Symptom | Probable Cause | Recommended Action(s) |
| Only polar compounds are tailing. | Chemical Activity: Active sites in the system. | Perform full inlet maintenance (replace liner, septum, seal) and trim 10-20 cm from the column inlet.[9][11][13] |
| All compounds are tailing. | Physical/Flow Path Issue: Poor column installation, dead volume. | Re-cut the column ensuring a clean 90° cut. Re-install the column to the correct depth in the inlet and detector.[9][18] |
| Tailing gets progressively worse over a sequence. | Contamination Buildup: Accumulation of non-volatile matrix in the liner/column. | This confirms an active site problem. Perform full inlet maintenance. Consider adding a sample clean-up step (e.g., SPE) if the matrix is very dirty.[16] |
| Tailing is observed even with new liner and column trim . | Incomplete Derivatization: Free carbonyl groups are interacting with the system. | Re-evaluate your derivatization protocol. Ensure reagents are fresh, fully dissolved, and used in sufficient excess. Check incubation time and temperature.[3][7] |
| Early eluting peaks tail, later peaks are sharp. | Split Ratio Too Low (Split Injection) or Poor Solvent Focusing (Splitless Injection). | For split, increase the split flow to ensure rapid sample transfer (min 20 mL/min total flow).[16][19] For splitless, try lowering the initial oven temperature by 10-20°C.[16] |
References
- 1. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 2. youtube.com [youtube.com]
- 3. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 16. agilent.com [agilent.com]
- 17. m.youtube.com [m.youtube.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Methoxyamine Hydrochloride in GC-MS Analysis
Welcome to the technical support center for gas chromatography-mass spectrometry (GC-MS) applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using Methoxyamine Hydrochloride (MeOX) for derivatization. Here, we will address common side reactions, troubleshoot potential issues, and provide optimized protocols to ensure the integrity and reproducibility of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of methoximation with MeOX in a GC-MS workflow?
A1: The primary role of this compound (MeOX) is to derivatize carbonyl groups (aldehydes and ketones) in your analytes prior to analysis.[1][2] This reaction, known as methoximation, converts the carbonyl C=O group into a C=N-OCH₃ group (an oxime).[3][4][5] This is a crucial first step in a two-stage derivatization process, typically followed by silylation (e.g., with MSTFA or BSTFA).[6][7]
The key benefits of this step are:
-
Preventing Tautomerism: Many compounds, especially reducing sugars, can exist in multiple forms (tautomers) in solution, such as cyclic and open-chain forms.[5][7] Methoximation "locks" these molecules into their open-chain form, preventing the formation of multiple derivative peaks for a single analyte and simplifying the resulting chromatogram.[4][5]
-
Increasing Stability: It protects thermally labile and reactive carbonyl groups, preventing their degradation or unwanted side reactions in the hot GC inlet.[3] For instance, it helps to stabilize α-keto acids and prevents their decarboxylation.[5]
-
Improving Volatility and Peak Shape: By converting the polar carbonyl group to a less polar oxime, the overall volatility of the analyte is increased, which is essential for GC analysis.[3]
Q2: What are the most common side reactions or artifacts I should be aware of when using MeOX?
A2: While highly effective, MeOX derivatization is not without potential pitfalls. The most common issues include:
-
Formation of Syn/Anti (E/Z) Isomers: The resulting oxime bond (C=N) has restricted rotation, leading to the formation of two geometric isomers: syn and anti (also referred to as E/Z isomers).[8] This can result in two distinct peaks for a single carbonyl-containing analyte, complicating quantification and identification.
-
Incomplete Derivatization: If the reaction does not go to completion, you will see the underivatized analyte or a mix of partially and fully derivatized products. This can be caused by insufficient reagent, suboptimal reaction time or temperature, or the presence of moisture.[7]
-
Reaction with Reagents or Solvents: The derivatization reagents themselves or impurities within them can lead to artifact peaks in your chromatogram.[4] For example, methanol, a common laboratory solvent, can react with sample constituents to form methylated artifacts.[9][10][11]
-
Degradation of Derivatives: Derivatized samples have a limited shelf life.[12] Trimethylsilyl (TMS) derivatives, which often follow methoximation, are particularly sensitive to moisture and can degrade over time, leading to a loss of signal intensity and poor reproducibility.[13]
Q3: Why am I seeing two peaks for my sugar/ketone standard after derivatization?
A3: Seeing two peaks for a single analyte containing a carbonyl group is a classic sign of syn and anti (E/Z) isomer formation.[8] The double bond created in the oxime derivative does not allow for free rotation, resulting in two stable geometric configurations. These isomers often have slightly different physical properties, leading to their separation on the GC column and the appearance of two distinct chromatographic peaks.[14] While this can be a nuisance, it is a well-documented phenomenon. The ratio of the two isomers is typically constant under consistent derivatization and chromatographic conditions, allowing for reproducible quantification by summing the areas of both peaks.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during MeOX derivatization.
Problem 1: Low or No Peak for My Target Analyte
| Potential Cause | Explanation & Causality | Recommended Solution(s) |
| Presence of Moisture | MeOX and especially subsequent silylating reagents (like MSTFA) are highly reactive with water.[13][15] Any residual moisture in the sample or from reagents/solvents will preferentially react with the derivatizing agents, consuming them and preventing the derivatization of your target analytes. | 1. Ensure Complete Dryness: Lyophilize (freeze-dry) or use a vacuum concentrator to completely dry your sample extracts before adding any reagents.[4][15] A final co-evaporation step with an anhydrous solvent like dichloromethane can help remove azeotropically any final traces of water.[15] 2. Use Anhydrous Reagents: Use high-purity, anhydrous pyridine and store all derivatization reagents in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[7][16] |
| Incomplete Derivatization | The reaction may not have reached completion due to insufficient reagent concentration, time, or temperature. This leads to a weak signal for the fully derivatized product.[7] | 1. Optimize Reagent Concentration: Ensure the MeOX solution is freshly prepared at the correct concentration (typically 15-40 mg/mL in pyridine).[17][18] Ensure a sufficient molar excess is used to drive the reaction to completion. 2. Optimize Reaction Conditions: Adjust the incubation time and temperature. Common conditions range from 30-90 minutes at 30-70°C.[17][18] Conduct a small optimization experiment to find the ideal conditions for your specific analytes. |
| Analyte Degradation | Some metabolites are inherently unstable and may degrade during sample preparation or the derivatization process itself, especially at elevated temperatures.[16] | 1. Use Milder Conditions: If analyte degradation is suspected, try reducing the derivatization temperature and extending the reaction time. For example, some protocols suggest incubation at room temperature for 16-24 hours.[17][18] 2. Check Sample Handling: Ensure proper sample storage and minimal freeze-thaw cycles before extraction and derivatization. |
Problem 2: Multiple Peaks for a Single Analyte or Complex Chromatograms
| Potential Cause | Explanation & Causality | Recommended Solution(s) |
| Syn/Anti (E/Z) Isomer Formation | As explained in Q3, this is an inherent outcome of the methoximation of asymmetric ketones and aldehydes, leading to two chromatographic peaks. | 1. Confirmation: Confirm that the two peaks have identical mass spectra. 2. Quantification: For quantitative analysis, sum the peak areas of both isomers. Ensure that chromatographic conditions provide baseline separation for accurate integration. 3. Consistency: Maintain identical derivatization conditions (time, temperature, reagent concentration) across all samples, standards, and QCs to ensure a consistent isomer ratio. |
| Incomplete Silylation (in two-step derivatization) | After methoximation, other active hydrogens (-OH, -NH, -SH) must be silylated. Incomplete silylation will result in multiple peaks corresponding to partially and fully silylated derivatives. | 1. Optimize Silylation Step: Ensure the silylating reagent (e.g., MSTFA) is fresh and has not been compromised by moisture. Increase the incubation time or temperature (e.g., 30-60 minutes at 37-70°C) for the silylation step.[16] 2. Use a Catalyst: The addition of a catalyst like 1% Trimethylchlorosilane (TMCS) to the silylating reagent can improve the derivatization efficiency for sterically hindered groups.[7][19] |
| Reagent Artifacts | Excess derivatizing reagents and their byproducts can appear as large peaks in the chromatogram, potentially co-eluting with analytes of interest.[4] | 1. Run a Reagent Blank: Always prepare and run a blank sample containing only the derivatization reagents and solvents to identify artifact peaks.[15] 2. Optimize Reagent Volume: Use the minimum amount of reagent necessary for complete derivatization to reduce the size of artifact peaks. 3. Evaporation Step: Some protocols suggest evaporating the pyridine solvent under a gentle stream of nitrogen after methoximation and before silylation. This can significantly reduce pyridine-related background and enhance signal intensity.[16] |
Visualization of the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common derivatization issues.
Caption: A logical workflow for troubleshooting common derivatization issues.
Experimental Protocols
Optimized Two-Step Derivatization Protocol for Metabolomics
This protocol is a robust starting point for the analysis of polar metabolites in biological extracts.[7][12]
1. Sample Preparation & Drying: a. Aliquot your sample extract into a GC vial. b. Add an appropriate internal standard if not already present. c. Evaporate the sample to complete dryness using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of high-purity nitrogen. This step is critical to remove all water.[12][15]
2. Step 1: Methoximation: a. Prepare a fresh solution of 20 mg/mL this compound in anhydrous pyridine.[6][17] Ensure the MeOX is fully dissolved; sonication can be used to aid dissolution.[6] b. Add 50 µL of the MeOX solution to the dried sample residue. c. Cap the vial tightly and vortex for 1 minute. d. Incubate the mixture at 30°C for 90 minutes with constant shaking (e.g., on a thermomixer).[6][7]
3. Step 2: Silylation: a. After cooling the vial to room temperature, add 80-90 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% Trimethylchlorosilane (TMCS).[7][12] b. Cap the vial tightly and vortex for 1 minute. c. Incubate the mixture at 37°C for 30 minutes with shaking.[7][12]
4. Analysis: a. After cooling to room temperature, transfer the derivatized sample to an autosampler vial if needed. b. The sample is now ready for GC-MS analysis. It is recommended to analyze samples within 24 hours for best reproducibility.[12]
Visualization of the Derivatization Workflow
Caption: Standard two-step derivatization workflow for GC-MS analysis.
References
- 1. thomassci.com [thomassci.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 7. benchchem.com [benchchem.com]
- 8. air.unimi.it [air.unimi.it]
- 9. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trivialities in metabolomics: Artifacts in extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sydney.edu.au [sydney.edu.au]
- 16. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jfda-online.com [jfda-online.com]
improving reproducibility of Methoxyamine hydrochloride derivatization
Technical Support Center: Methoxyamine Hydrochloride Derivatization
Welcome to the technical support center for this compound (MetOH·HCl) derivatization. This guide is designed for researchers, scientists, and drug development professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of carbonyl-containing compounds. Here, we provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to enhance the reproducibility and accuracy of your results.
The Methoxyamination Reaction: A Foundational Overview
Methoxyamination is a critical derivatization step, primarily used to stabilize and protect carbonyl functional groups (aldehydes and ketones) before a subsequent derivatization, such as silylation. The reaction converts the highly reactive carbonyls into stable methoxime derivatives.
Why is this necessary?
-
Prevents Tautomerization: It locks sugars into their open-chain form, preventing the formation of multiple isomers (anomers) that would complicate chromatographic analysis.
-
Reduces Byproducts: By protecting the carbonyl group, it prevents the formation of multiple silylated derivatives from a single compound during the subsequent silylation step.
-
Increases Stability: It stabilizes thermally labile compounds, such as α-keto acids, preventing decarboxylation at high GC inlet temperatures.
The reaction involves the nucleophilic addition of methoxyamine to the carbonyl carbon, followed by dehydration to form a C=N-OCH₃ bond. Pyridine is typically used as the solvent, where it also acts as a catalyst by neutralizing the liberated HCl, driving the reaction to completion.
Standard Operating Protocol for Methoxyamine Derivatization
This protocol provides a reliable baseline for the two-step derivatization of polar metabolites for GC-MS analysis.
Experimental Workflow Diagram
Caption: Standard workflow for sample derivatization.
Step-by-Step Methodology
-
Sample Drying: Ensure the extracted sample is completely dry. Residual moisture is detrimental to both methoximation and the subsequent silylation step, as it consumes the derivatizing reagents. A final rinse with a non-polar solvent like dichloromethane can help azeotropically remove the last traces of water before the final evaporation.
-
Reagent Preparation: Prepare a fresh solution of this compound in anhydrous pyridine at a concentration of 20-40 mg/mL. Ensure the MetOH·HCl is fully dissolved; sonication may be required. This reagent should be prepared daily to ensure its reactivity.
-
Methoximation Reaction: Add the MetOH·HCl/pyridine solution to the dried sample (e.g., 20-80 µL). Vortex thoroughly to ensure the dried residue is fully re-dissolved.
-
Incubation: Incubate the mixture with agitation (e.g., using a thermomixer) for 60-90 minutes at a temperature between 30°C and 37°C.
-
Silylation: After cooling the sample to room temperature, add the silylating agent (e.g., 40-90 µL of MSTFA + 1% TMCS).
-
Second Incubation: Incubate the sample again with agitation for 30-60 minutes at a temperature between 30°C and 37°C.
-
Analysis: After a final cooling step, the sample is ready to be transferred to a GC vial for analysis. It is recommended to analyze derivatized samples within 24 hours for best reproducibility.
Key Parameter Summary
| Parameter | Recommended Range | Rationale & Key Considerations |
| MetOH·HCl Concentration | 20 - 40 mg/mL in Pyridine | Ensures a sufficient molar excess to drive the reaction to completion. Must be freshly prepared. |
| Solvent | Anhydrous Pyridine | Acts as both a solvent and a catalyst. The absence of water is critical for reaction efficiency. |
| Reaction Temperature | 30 - 60 °C | Balances reaction kinetics with analyte stability. Higher temperatures can speed up the reaction but may degrade sensitive metabolites. |
| Reaction Time | 60 - 120 minutes | Sufficient time is needed for the reaction to reach completion, especially for sterically hindered ketones. |
Frequently Asked Questions (FAQs)
Q1: Why must the Methoxyamine/Pyridine solution be prepared fresh daily? A: Pyridine is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Over time, the absorbed water will degrade the effectiveness of the reagent solution. Fresh preparation using anhydrous pyridine minimizes the presence of water, ensuring a reproducible and efficient reaction.
Q2: Can I use a solvent other than pyridine? A: While other solvents might dissolve the reagents, pyridine serves a dual purpose: it is an excellent solvent for both the sample residue and MetOH·HCl, and it acts as a base to neutralize the HCl byproduct of the reaction, which is crucial for driving the equilibrium towards the product side. Using another solvent is not recommended without extensive re-validation.
Q3: I see two peaks for some of my sugar analytes. Is this normal? A: Yes, this is a common and expected phenomenon. The methoximation reaction can result in the formation of syn and anti geometric isomers around the newly formed C=N double bond. These isomers often have slightly different retention times and can be separated by the GC column, resulting in two distinct peaks for a single analyte. For quantitative analysis, it is standard practice to sum the areas of both isomer peaks.
Q4: How long are my derivatized samples stable? A: While methoxime derivatives are relatively stable, the subsequent silyl derivatives are highly susceptible to hydrolysis. It is best practice to analyze samples as soon as possible after derivatization, ideally within 24 hours. If storage is necessary, keep vials tightly capped at 4°C.
Troubleshooting Guide
This guide addresses common issues encountered during methoxyamine derivatization, providing potential causes and actionable solutions.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues.
Problem 1: Low or No Signal for Carbonyl Analytes
-
Potential Cause A: Incomplete Sample Drying.
-
Why it happens: Water reacts voraciously with silylating agents and can interfere with methoximation. If the sample is not completely dry, the reagents will be consumed by residual moisture instead of reacting with your analytes.
-
Solution: Ensure samples are bone-dry using a lyophilizer (freeze-dryer) or a centrifugal vacuum concentrator. A gentle stream of dry nitrogen can also be used. Avoid heating samples to dryness, as this can cause loss of volatile analytes.
-
-
Potential Cause B: Degraded or Old Reagents.
-
Why it happens: The MetOH·HCl/pyridine solution has a limited shelf life and should be made fresh daily. The silylating agent (e.g., MSTFA) is also extremely sensitive to moisture and will degrade if exposed to air.
-
Solution: Always prepare the methoxyamine solution fresh before each batch. Use a fresh, unopened vial of silylating agent if possible, or one that has been stored properly under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.
-
-
Potential Cause C: Insufficient Reagent Volume or Concentration.
-
Why it happens: The derivatization reactions require a molar excess of reagent to proceed to completion. If the sample contains a high concentration of metabolites, the amount of reagent may be insufficient.
-
Solution: Try increasing the volume of the derivatization reagents. For highly concentrated samples, you may need to dilute the sample or increase the reagent concentration. A good starting point is a 2:1 molar ratio of reagent to active hydrogen sites.
-
Problem 2: Multiple Peaks for a Single Analyte (Beyond Syn/Anti Isomers)
-
Potential Cause: Incomplete Methoxyamination.
-
Why it happens: If the methoximation step is incomplete, a single sugar can exist in multiple forms (e.g., open-chain, alpha- and beta-anomers). The subsequent silylation step will then derivatize all of these forms, leading to a complex and uninterpretable chromatogram.
-
Solution: Ensure the MetOH·HCl is fully dissolved in the pyridine; sonicate if necessary. Extend the methoximation incubation time (e.g., to 120 minutes) or slightly increase the temperature (e.g., to 40°C) to ensure the reaction goes to completion. Also, verify that the sample residue was fully dissolved in the pyridine solution by vortexing thoroughly.
-
Problem 3: Poor Reproducibility and High Relative Standard Deviations (RSDs)
-
Potential Cause: Inconsistent Reaction Conditions.
-
Why it happens: Manual derivatization can introduce variability in incubation times and temperatures between samples, especially in large batches. Equilibration time (the time a sample waits in the autosampler before injection) can also affect results, as some derivatives may degrade over time.
-
Solution 1 (Procedural): Use a calibrated heating block or thermomixer for precise and consistent temperature control. Process samples in smaller, manageable batches to minimize timing variations.
-
Solution 2 (Automation): The most effective way to improve reproducibility is to use an automated liquid handling system. Automation ensures that every sample is treated identically, eliminating human error and variability in timing and reagent addition.
-
-
Potential Cause: Variable Sample Dryness.
-
Why it happens: Inconsistent drying across a batch of samples will lead to variable amounts of residual moisture, causing derivatization efficiency to fluctuate significantly.
-
Solution: Use a consistent and robust drying method for all samples. Lyophilization is often considered the gold standard for achieving uniform dryness. Always include a reagent blank (containing no sample) and a quality control (QC) sample in your batch to monitor the performance of the derivatization process itself.
-
Technical Support Center: Methoxyamine Hydrochloride-Based Metabolomics
A Senior Application Scientist's Guide to Method Refinement and Troubleshooting
Welcome to the technical support center for methoxyamine hydrochloride (MeOx·HCl) based metabolomics. As a Senior Application Scientist, I've designed this guide to move beyond basic protocols and address the nuanced challenges that researchers, scientists, and drug development professionals encounter in the field. This resource is built on a foundation of scientific integrity, providing not just steps, but the causal reasoning behind them to empower you to make informed decisions during your experiments.
The Cornerstone of Carbonyl Analysis: Why Methoxyamine?
In the realm of metabolomics, particularly when employing Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization of metabolites is a critical step.[1][2] Many biologically important molecules, such as sugars, organic acids, and amino acids, are not inherently volatile enough for GC analysis.[1][3][4] Derivatization chemically modifies these compounds to increase their volatility and thermal stability.[2][3]
The two-step process of methoximation followed by silylation is a widely adopted and robust method.[1][3][5] Methoxyamine specifically targets and protects carbonyl groups (aldehydes and ketones) found in many metabolites, especially sugars.[2][6][7] This initial step is crucial because it prevents the formation of multiple derivative products from a single analyte due to tautomerization (ring-chain forms in sugars), which would otherwise lead to complex chromatograms and inaccurate quantification.[2][7][8]
The Methoxyamine Reaction: A Closer Look
This compound reacts with the carbonyl carbon of an aldehyde or ketone to form a methoxime.[9] This reaction stabilizes the molecule and "locks" it into a single form before the subsequent, more comprehensive derivatization of other active hydrogens (like those on hydroxyl or amine groups) by a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][7][10]
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Issue 1: Poor Peak Shape and Tailing
Q: My chromatogram shows significant peak tailing for several known metabolites. What could be the cause?
A: Peak tailing is often a sign of incomplete derivatization or active sites in the GC system. Let's break down the potential causes related to the methoxyamine step:
-
Incomplete Methoxyimation: If the carbonyl groups are not fully protected, the remaining free carbonyls can interact with active sites on the GC column, leading to tailing.
-
Troubleshooting:
-
Reaction Time & Temperature: Ensure your methoximation reaction is proceeding to completion. While common protocols suggest 90 minutes at 30-37°C, some sterically hindered ketones may require longer incubation or slightly elevated temperatures.[3][11][12] However, be cautious with excessive heat as it can degrade certain metabolites.
-
Reagent Purity and Concentration: this compound solutions in pyridine should be prepared fresh daily for optimal reactivity.[1][13] The reagent itself is sensitive to moisture and should be stored in a desiccator.[13]
-
-
-
Presence of Water: Moisture is the enemy of both methoximation and silylation.[10][13] Water will hydrolyze the derivatizing reagents and the formed derivatives, leading to incomplete reactions and poor peak shape.
-
Troubleshooting:
-
Thorough Sample Drying: Ensure your sample extracts are completely dry before adding the methoxyamine-pyridine solution. Lyophilization (freeze-drying) or drying under a gentle stream of nitrogen are effective methods.[10][14]
-
Anhydrous Solvents: Use high-purity, anhydrous pyridine for preparing your methoxyamine solution.[13]
-
-
Issue 2: Multiple Peaks for a Single Analyte
Q: I am observing multiple, distinct peaks for a single sugar or keto-acid. Why is this happening and how can I fix it?
A: This is a classic symptom of incomplete methoximation or side reactions.
-
Cause 1: Tautomers and Anomers: Sugars exist in equilibrium between open-chain and various cyclic (ring) forms. If the methoximation is not complete, the subsequent silylation will derivatize all these different forms, resulting in multiple peaks for one sugar.[2][7] The primary purpose of methoxyamine is to "lock" the sugar in its open-chain form, preventing this issue.[7]
-
Troubleshooting: Revisit your methoximation conditions. Increasing the reaction time or ensuring the reagent is fresh and active is the first step.
-
-
Cause 2: Syn/Anti Isomers: The formed methoximes can exist as syn and anti geometric isomers. For some analytes, these isomers can be partially separated on the GC column, leading to broadened or split peaks.[6]
-
Troubleshooting: This is an inherent chemical phenomenon. While often not fully resolvable, optimizing your GC temperature program (slower ramp rates) can sometimes improve the co-elution of these isomers into a single, sharper peak.
-
-
Cause 3: Incomplete Silylation: Incomplete silylation following methoximation can also lead to multiple peaks.[3]
-
Troubleshooting: Ensure sufficient silylating reagent (e.g., MSTFA) is used and that the reaction conditions (time and temperature) are optimal for your analytes.[11]
-
Issue 3: Low Signal Intensity and Poor Reproducibility
Q: My signal intensities are low, and I'm seeing high variability (%RSD) between replicate injections. What can I do?
A: Low and variable signals often point to issues in sample preparation, derivatization efficiency, or derivative stability.
-
Cause 1: Pyridine Dilution Effect: The standard two-step protocol leaves the methoxyamine-pyridine solution in the vial for the silylation step. The pyridine, while acting as a solvent and catalyst, ultimately dilutes the sample.[15]
-
Troubleshooting - The "Drying-Down" Refinement: A significant improvement in signal intensity can be achieved by evaporating the pyridine solvent after the methoximation step is complete and before the silylation reagent is added.[16][17] This simple step concentrates the analytes, leading to a two- to ten-fold increase in signal for many compounds.[16][17]
-
-
Cause 2: Derivative Instability: While O-trimethylsilyl groups (on hydroxyls) are generally stable, N-trimethylsilyl groups (on amines) can be less stable and susceptible to degradation, especially in the presence of trace moisture or active sites in the GC inlet.[18]
-
Troubleshooting:
-
Timely Analysis: Analyze derivatized samples as quickly as possible. While some derivatives are stable for up to 24-48 hours if stored properly (at 4°C, tightly capped), their stability can be compound-dependent.[11][19]
-
Automated Derivatization: For large sample batches, manual derivatization can introduce variability due to different waiting times for samples before injection.[3] Automated, on-line derivatization systems can derivatize and inject each sample in an identical manner, significantly improving reproducibility.[3][5]
-
-
-
Cause 3: Reagent Volume and Ratios: The volumes of methoxyamine and silylating agent can impact reproducibility.[3]
-
Troubleshooting: Optimization studies have shown that the volume of the methoxyamine solution can significantly impact the reproducibility of the results.[3] It is crucial to be consistent and precise with reagent addition. Using an autosampler for reagent addition can greatly improve precision.
-
Issue 4: Artifacts and Ghost Peaks
Q: I'm seeing unexpected peaks in my chromatogram, even in my blanks. What are these and where are they coming from?
A: These are often "ghost peaks" or artifacts originating from the reagents or sample handling.
-
Cause 1: Reagent Byproducts: Derivatization reagents themselves, particularly silylating agents, can produce byproducts that appear as peaks in the chromatogram.
-
Troubleshooting: Always run a reagent blank (all derivatization steps without a sample) to identify these peaks. This will help you exclude them during data processing.
-
-
Cause 2: Contamination: Phthalates (plasticizers) and lipids from fingerprints are common contaminants.
-
Troubleshooting: Use high-purity solvents, avoid plastic consumables where possible, and always wear gloves.
-
-
Cause 3: Septum Bleed: Over-tightened septa on vials or old septa in the GC inlet can degrade and "bleed" siloxanes onto the column, appearing as a series of evenly spaced peaks.
-
Troubleshooting: Use high-quality septa, do not overtighten vial caps, and perform regular maintenance on your GC inlet.
-
Data Presentation & Protocols
Table 1: Recommended Derivatization Conditions (Manual Protocol)
| Parameter | Condition | Rationale & Key Considerations |
| Sample State | Completely Dry | Essential to prevent hydrolysis of reagents and derivatives. Use lyophilization or nitrogen stream.[13] |
| Step 1: Methoxyimation | ||
| Reagent | 20 mg/mL Methoxyamine HCl in anhydrous pyridine | Prepare fresh daily.[1][13] Ensure MeOx·HCl is fully dissolved.[20] |
| Reagent Volume | 20-80 µL | Volume can be optimized; consistency is critical for reproducibility.[3][20] |
| Incubation | 60-90 min at 30-37°C with shaking | Ensures complete reaction for most carbonyls.[3][12] |
| Intermediate Step (Optional but Recommended) | ||
| Pyridine Removal | Evaporate under gentle nitrogen stream | Concentrates sample, significantly boosting signal intensity.[16][17] |
| Step 2: Silylation | ||
| Reagent | MSTFA (+1% TMCS) | A powerful silylating agent for a broad range of metabolites.[11][12] |
| Reagent Volume | 80-90 µL | Must be in excess to ensure complete derivatization of all active hydrogens. |
| Incubation | 30 min at 37°C with shaking | Sufficient for most common metabolites.[3][11] |
| Analysis | Within 24 hours | Ensures derivative stability and minimizes potential degradation.[11] |
Detailed Experimental Protocol: The "Drying-Down" Refinement
This protocol incorporates the intermediate drying step for enhanced sensitivity.
-
Sample Preparation: Ensure your extracted metabolites are in a GC vial and have been completely dried to a pellet under vacuum or a nitrogen stream.
-
Methoxyimation: a. Prepare a 20 mg/mL solution of this compound in anhydrous pyridine. b. Add 50 µL of this solution to the dried sample pellet. c. Cap the vial tightly and vortex to ensure the pellet is fully dissolved. d. Incubate in a heated shaker for 90 minutes at 37°C.
-
Intermediate Drying: a. After incubation, cool the vial to room temperature. b. Uncap the vial and place it under a gentle stream of dry nitrogen gas until the pyridine has completely evaporated. The sample will appear as a residue or film.
-
Silylation: a. Add 80 µL of MSTFA (with 1% TMCS) to the dried, methoximated residue. b. Cap the vial tightly and vortex thoroughly. c. Incubate in a heated shaker for 30 minutes at 37°C.
-
Analysis: a. Cool the sample to room temperature. b. Transfer the derivatized sample to a micro-insert within a GC autosampler vial. c. Proceed with GC-MS analysis promptly.
Visualizing the Workflow and Logic
Derivatization Workflow Diagram
Caption: Standard vs. Refined Methoxyamine-Silylation Workflow.
Troubleshooting Decision Tree
Caption: Decision Tree for Common Derivatization Issues.
References
- 1. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. palsystem.com [palsystem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. researchgate.net [researchgate.net]
- 9. thomassci.com [thomassci.com]
- 10. youtube.com [youtube.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sydney.edu.au [sydney.edu.au]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
Validation & Comparative
A Senior Application Scientist's Guide to Methoxyamine Hydrochloride Derivatization for Quantitative Analysis of Carbonyl Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical challenge. These molecules are often characterized by poor volatility, thermal instability, and low ionization efficiency, making their direct analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) problematic. Chemical derivatization is a critical pre-analytical step to overcome these challenges, and methoxyamine hydrochloride (MeOx) has emerged as a robust and widely adopted reagent for this purpose.
This guide provides an in-depth validation of this compound derivatization, objectively comparing its performance against common alternatives. The insights presented herein are grounded in experimental data and established analytical principles to empower you in making informed decisions for your quantitative workflows.
The Critical Role of Derivatization in Carbonyl Analysis
Derivatization chemically modifies an analyte to improve its analytical properties. For carbonyl compounds, the primary goals of derivatization are to:
-
Increase Volatility and Thermal Stability: Essential for GC-based analysis, derivatization converts polar carbonyl groups into less polar, more volatile, and thermally stable derivatives.
-
Enhance Ionization Efficiency: For LC-MS analysis, derivatization can introduce easily ionizable moieties, significantly improving detection sensitivity.
-
Improve Chromatographic Separation: By altering the polarity and size of the analytes, derivatization can lead to better peak shapes and resolution.
-
Prevent Tautomerization: this compound is particularly effective at "locking" carbonyls in a single form, preventing the formation of multiple derivative peaks from a single analyte, which is a common issue with compounds that can exist in multiple tautomeric forms (e.g., keto-enol tautomerism).
This compound: The Go-To Reagent for Oximation
This compound reacts with the carbonyl group of aldehydes and ketones in a process called oximation to form stable O-methyloxime derivatives. This reaction is highly specific and efficient, making it a cornerstone of metabolomics and other quantitative applications.
The Chemistry of Methoxyamination
The reaction proceeds via a nucleophilic addition of the methoxyamine to the carbonyl carbon, followed by the elimination of a water molecule to form the methoxime. The use of a base, typically pyridine, is common to neutralize the hydrochloric acid generated during the reaction and to catalyze the process.
Experimental Protocol: this compound Derivatization for GC-MS Analysis
This protocol provides a typical, validated workflow for the derivatization of carbonyl compounds in a dried biological extract.
Materials:
-
This compound (MeOx)
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte of interest)
-
Sample extract (dried)
-
Heating block or incubator
-
Vortex mixer
-
Autosampler vials with inserts
Procedure:
-
Reagent Preparation: Prepare a 20 mg/mL solution of this compound in anhydrous pyridine. Ensure the MeOx is fully dissolved; sonication may be used to aid dissolution.
-
Methoximation: To the dried sample extract, add 50 µL of the this compound solution. Vortex briefly to ensure the residue is fully dissolved.
-
Incubation: Incubate the mixture at 60°C for 60 minutes. This step drives the oximation reaction to completion.
-
Cooling: Allow the samples to cool to room temperature.
-
Silylation (for other functional groups): Add 80 µL of MSTFA with 1% TMCS. This step derivatizes other active hydrogens in the sample (e.g., hydroxyl, carboxyl groups) to increase their volatility for GC-MS analysis.
-
Second Incubation: Incubate the mixture at 60°C for 30 minutes.
-
Final Preparation: After cooling to room temperature, transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a solvent and a catalyst, scavenging the HCl produced and promoting the nucleophilic attack of the methoxyamine.
-
Elevated Temperature (60°C): Increases the reaction kinetics to ensure complete derivatization within a reasonable timeframe.
-
Two-Step Derivatization: Methoximation is performed first to protect the carbonyl groups and prevent the formation of multiple silylated derivatives that could arise from tautomerization.
Experimental Workflow Diagram
Caption: this compound Derivatization Workflow for GC-MS.
Comparative Analysis: this compound vs. Alternatives
While this compound is a powerful tool, other derivatization reagents are available for carbonyl analysis. The choice of reagent should be guided by the specific analytical requirements, the nature of the analytes, and the analytical platform. Here, we compare MeOx with two common alternatives: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and Dansyl Hydrazine.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
PFBHA is another hydroxylamine-based reagent that forms oxime derivatives. Its key feature is the introduction of a pentafluorobenzyl group, which is highly electronegative. This makes the derivatives particularly suitable for electron capture detection (ECD) in GC, offering exceptional sensitivity for trace-level analysis.
Dansyl Hydrazine
Dansyl hydrazine is a hydrazine-based reagent that reacts with carbonyls to form hydrazones. The dansyl group is highly fluorescent, making this reagent ideal for sensitive quantification using HPLC with fluorescence detection (HPLC-FLD) or for enhancing ionization in LC-MS.
Head-to-Head Comparison of Performance Parameters
The following tables summarize the performance of this compound, PFBHA, and dansyl hydrazine across key validation parameters, with data synthesized from various scientific studies.
Table 1: Reaction Conditions and Derivative Properties
| Parameter | This compound | PFBHA | Dansyl Hydrazine |
| Reaction Type | Oximation | Oximation | Hydrazone Formation |
| Typical Reaction Time | 30-90 minutes | 30-60 minutes | 30-60 minutes |
| Typical Reaction Temp. | 30-80°C | 60-80°C | 60-70°C |
| Derivative Stability | High, particularly stable in acidic conditions[1][2][3] | High | Moderate, less stable than oximes, especially at low pH[1][2][3] |
| Primary Analytical Platform | GC-MS, LC-MS | GC-ECD, GC-MS | HPLC-FLD, LC-MS |
Table 2: Quantitative Performance Validation Data
| Validation Parameter | This compound | PFBHA | Dansyl Hydrazine |
| Linearity (r²) | > 0.99 | > 0.99[4] | > 0.99 |
| Accuracy (% Recovery) | Typically 85-115% | 95-107%[4] | Typically 90-110% |
| Precision (%RSD) | |||
| Intra-day | < 15% | < 10%[4] | < 10% |
| Inter-day | < 20% | < 15%[4] | < 15% |
| Limit of Detection (LOD) | Analyte and platform dependent | Very low (pg/mL range) with GC-ECD | Low (ng/mL to pg/mL range) with HPLC-FLD |
| Matrix Effects | Can be significant, internal standards are crucial[5] | Can be present, requires careful method development | Can be significant, internal standards are recommended |
In-Depth Discussion of Comparative Performance
Reaction Efficiency and Byproducts
All three reagents generally provide high derivatization yields under optimized conditions. A key advantage of This compound is its ability to prevent the formation of multiple derivatives from tautomerization, leading to cleaner chromatograms and simpler data interpretation. PFBHA also forms oximes and shares this advantage. Dansyl hydrazine , forming hydrazones, can sometimes result in the formation of syn- and anti-isomers, which may appear as two distinct peaks in the chromatogram, complicating quantification.
Stability of Derivatives
The stability of the resulting derivative is paramount for reliable quantitative analysis, especially when dealing with large sample batches or when analysis is not immediate. Oximes, formed from This compound and PFBHA , are generally more hydrolytically stable than hydrazones, particularly under the acidic conditions often used in reversed-phase HPLC mobile phases.[1][2][3] Hydrazones from dansyl hydrazine are more susceptible to hydrolysis, which can lead to underestimation of the analyte concentration if samples are not analyzed promptly or stored under optimal conditions.
Sensitivity and Detection
The choice of reagent is often dictated by the available instrumentation and the required sensitivity. PFBHA is the reagent of choice for ultra-trace analysis of carbonyls when a GC with an electron capture detector is available, due to the high electron-capturing ability of the pentafluorobenzyl group. For HPLC-based methods, dansyl hydrazine offers excellent sensitivity with fluorescence detection. This compound provides robust performance for both GC-MS and LC-MS and is a workhorse reagent for metabolomics and other applications where a broad range of carbonyls are analyzed at moderate to low concentrations.
Matrix Effects
Matrix effects, the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix, are a concern with all derivatization methods.[5] The extent of matrix effects is highly dependent on the sample type and the cleanup procedures employed. For all three reagents, the use of stable isotope-labeled internal standards is the most effective way to compensate for matrix effects and ensure accurate quantification.
Conclusion: Selecting the Optimal Derivatization Strategy
The validation of your analytical method is crucial for generating reliable and reproducible data. This compound stands out as a versatile and robust derivatization reagent for the quantitative analysis of carbonyl compounds, particularly for GC-MS based metabolomics, due to its high reaction efficiency and the stability of the resulting oxime derivatives.
However, the selection of the optimal derivatization reagent is not a one-size-fits-all decision.
-
For ultra-trace analysis of specific carbonyls using GC, PFBHA with ECD detection is often the superior choice.
-
For targeted analysis of carbonyls in complex matrices where high sensitivity is required and an HPLC with a fluorescence detector is available, dansyl hydrazine is an excellent option.
Ultimately, the choice of derivatization reagent should be based on a thorough evaluation of the analytical objectives, the chemical properties of the analytes, the sample matrix, and the available instrumentation. This guide provides the foundational knowledge and comparative data to assist you in this critical decision-making process, ensuring the scientific integrity and success of your quantitative analysis.
References
Methoxyamine hydrochloride vs. ethoxyamine hydrochloride for derivatization
An In-Depth Technical Guide to Derivatization: Methoxyamine Hydrochloride vs. Ethoxyamine Hydrochloride
A Senior Application Scientist's Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within metabolomics and drug development, the accurate quantification of carbonyl compounds—aldehydes and ketones—is paramount. These molecules are often thermally labile or possess low volatility, making them unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] Derivatization is the cornerstone technique employed to overcome these limitations. By chemically modifying the analyte, we can enhance its volatility and thermal stability, thereby improving chromatographic separation and detection sensitivity.[3][4]
One of the most robust and widely adopted derivatization strategies for carbonyls is oximation. This guide provides a comprehensive, field-proven comparison of two primary reagents used for this purpose: this compound (MeOx) and Ethoxyamine hydrochloride (EtOx). We will delve into the underlying chemical mechanisms, compare their performance based on experimental principles, and provide actionable protocols to guide your selection and application.
The Foundational Chemistry: Understanding Oximation
The derivatization of aldehydes and ketones with hydroxylamine derivatives is a two-stage condensation reaction that results in the formation of an oxime.[5][6] This process is critical, especially in metabolomics, as it "locks" the carbonyl group, preventing the formation of multiple tautomeric isomers during subsequent derivatization steps (like silylation), which would otherwise complicate chromatographic analysis.[7][8][9]
The reaction proceeds via two main steps:
-
Nucleophilic Addition: The nitrogen atom of the alkoxyamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This breaks the carbonyl π-bond, forming a tetrahedral carbinolamine intermediate.[5][10][11]
-
Dehydration: The unstable carbinolamine intermediate is then dehydrated (loses a water molecule) to form a stable C=N double bond, yielding the final oxime derivative.[12] This step is typically catalyzed by a weak acid. The hydrochloride salt of the reagents necessitates the use of a base, like pyridine, which neutralizes the HCl and can also facilitate the reaction.[5]
Caption: General mechanism of oxime formation.
Core Comparison: Methoxyamine vs. Ethoxyamine
While both reagents operate via the same mechanism, the difference in the alkyl group—methyl (CH₃) for methoxyamine and ethyl (C₂H₅) for ethoxyamine—introduces subtle yet significant variations in their performance and the properties of their derivatives.
| Feature | This compound (MeOx) | Ethoxyamine Hydrochloride (EtOx) | Scientific Rationale & Causality |
| Reactivity | High, widely documented.[13] | Expected to be slightly lower. | The ethyl group on EtOx is bulkier than the methyl group on MeOx, which may introduce minor steric hindrance during the nucleophilic attack on the carbonyl carbon, potentially slowing the reaction rate.[13] Both alkyl groups are electron-donating, which enhances the nucleophilicity of the nitrogen atom.[13] |
| Derivative Volatility | Methoximes are highly volatile, ideal for GC-MS.[13] | Ethoximes are slightly less volatile. | The ethoxime derivative has a higher molecular weight (+14 Da) than the methoxime, which generally leads to a lower vapor pressure and thus, slightly longer retention times in a GC system.[13] |
| Derivative Stability | Methoximes are sufficiently stable for GC-MS analysis.[13] | Stability is comparable to methoximes, potentially slightly enhanced. | The fundamental C=N oxime bond is inherently stable. The larger ethyl group on the ethoxime may offer minor additional steric protection against hydrolysis, though this effect is not extensively documented.[13] |
| Mass Spectrum | Standard, well-characterized fragmentation patterns. | Produces a derivative with a +14 Da mass shift compared to the methoxime. | This mass difference is a key advantage. It allows an analyst to shift the derivative's mass away from co-eluting matrix interferences, which can be critical for accurate quantification in complex samples.[14] |
| Protocol Availability | Extensive; considered the "gold standard" with numerous validated protocols.[13][15] | Less common; protocols often adapted from MeOx methods.[13] | MeOx has a longer history of use in established metabolomics workflows. However, the principles are identical, making MeOx protocols an excellent foundation for developing and validating EtOx methods.[16][17][18] |
Experimental Protocols: A Self-Validating System
The following protocols describe a standard two-step derivatization workflow common in GC-MS-based metabolomics. The key to trustworthiness is consistency; ensure all samples, standards, and quality controls are derivatized identically.
Caption: Standard two-step derivatization workflow.
Protocol 1: Methoxyamine (MeOx) Derivatization (Baseline Method)
This protocol is a widely accepted standard for non-targeted metabolomics.[19][20][21]
-
Reagent Preparation: Prepare a solution of 20 mg/mL this compound in anhydrous pyridine. This solution should be prepared fresh daily for optimal reactivity.[21]
-
Oximation Step: To your dried sample extract, add 50 µL of the MeOx-pyridine solution.
-
Incubation 1: Cap the vial tightly and incubate at 37°C for 90 minutes with vigorous shaking (e.g., 1200 rpm in a thermal shaker). This ensures the oximation reaction goes to completion.[7]
-
Silylation Step: After cooling to room temperature, add 80 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubation 2: Re-cap the vial and incubate at 37°C for 30 minutes with shaking.[7]
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Ethoxyamine (EtOx) Derivatization (Alternative Method)
This protocol is adapted from the standard MeOx method to account for the potential differences in reactivity.
-
Reagent Preparation: Prepare a solution of 20 mg/mL Ethoxyamine hydrochloride in anhydrous pyridine. As with MeOx, prepare this solution fresh daily.
-
Oximation Step: To your dried sample extract, add 50 µL of the EtOx-pyridine solution.
-
Incubation 1: Cap the vial tightly and incubate at a slightly elevated temperature (e.g., 40-50°C) for 90-120 minutes with vigorous shaking.[13] The slightly higher temperature and longer time are precautionary to compensate for any potential reduction in reaction kinetics due to steric hindrance.
-
Silylation Step: After cooling to room temperature, add 80 µL of MSTFA.
-
Incubation 2: Re-cap the vial and incubate at 37°C for 30 minutes with shaking.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Authoritative Grounding & Selection Guide
The choice between MeOx and EtOx is not a matter of one being universally "better," but rather which is more fit-for-purpose for a given analytical challenge.
Caption: Decision guide for reagent selection.
When to Default to this compound (MeOx):
Methoxyamine is the established workhorse for carbonyl derivatization. Its use is supported by decades of literature and countless validated methods across various applications, from clinical metabolomics to food science. For broad, non-targeted screening studies, using MeOx ensures high reactivity and allows for easier comparison of your data with established compound libraries and published findings.[13][22]
Strategic Applications for Ethoxyamine Hydrochloride (EtOx):
Ethoxyamine serves as a powerful problem-solving reagent. Its primary strategic advantage is the +14 Da mass shift it imparts on the derivative compared to MeOx.[13] This is invaluable in targeted quantitative analysis when:
-
Overcoming Matrix Interference: A common challenge in complex biological matrices (e.g., plasma, urine) is the co-elution of an analyte with a matrix component that shares a common mass fragment. This interference can artificially inflate the analyte signal, leading to inaccurate quantification. Switching to EtOx shifts the mass of the target analyte's derivative, often moving it out of the interfering range.
-
Method Development: When developing a new targeted assay, EtOx provides an alternative with slightly different chromatographic and mass spectrometric properties that may prove advantageous for a specific carbonyl compound of interest.[16][17][23][24]
Conclusion
Both this compound and Ethoxyamine hydrochloride are highly effective reagents for the derivatization of carbonyl compounds for GC-MS analysis. Methoxyamine HCl stands as the well-validated, highly reliable industry standard, making it the default choice for most applications, especially non-targeted metabolomics. Ethoxyamine HCl emerges as a critical alternative for targeted analyses, offering a simple and effective solution for overcoming mass spectral interferences and providing an additional tool for robust method development. The ultimate selection should be guided by the specific goals of your analysis, the complexity of your sample matrix, and your capacity for method validation.
References
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- 10. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
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- 20. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
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- 24. O-Ethylhydroxylamine 97 3332-29-4 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Methoxyamine Hydrochloride Protocols: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical and molecular biology techniques, precision and reliability are paramount. Methoxyamine hydrochloride (MxHCl) has emerged as a critical reagent in several high-stakes applications, from uncovering metabolic shifts to probing the intricacies of DNA damage and repair. However, the success of these applications hinges on the meticulous optimization of reaction protocols. This guide provides an in-depth comparative analysis of different this compound protocols, offering field-proven insights and experimental data to empower researchers in making informed decisions for their specific needs.
This compound in Metabolomics: Derivatization for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of metabolomics, enabling the separation and identification of a vast array of small molecules. However, many metabolites are not inherently volatile enough for GC analysis. Chemical derivatization is therefore a crucial step to increase their volatility and thermal stability. This compound plays a key role in this process through a reaction known as methoximation.
The "Why": The Critical Role of Methoximation
The primary targets of MxHCl in metabolomics samples are carbonyl groups (aldehydes and ketones) found in sugars, keto-acids, and steroids. The reaction of MxHCl with these carbonyls converts them into methoxime derivatives. This initial step is vital for two main reasons:
-
Stabilization and Prevention of Tautomers: Carbonyl-containing compounds can exist in multiple forms (tautomers) in solution, which can lead to the formation of multiple derivative peaks for a single analyte during the subsequent silylation step. This complicates data analysis and can compromise quantitative accuracy. Methoximation "locks" the carbonyl group into a stable oxime, preventing this issue.
-
Increased Volatility and Improved Chromatographic Performance: The resulting methoxime derivatives are more volatile and less polar than the original carbonyl compounds, making them amenable to GC-MS analysis.
The methoximation reaction is typically followed by a silylation step (e.g., using MSTFA - N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to derivatize other polar functional groups like hydroxyls and amines, further enhancing volatility.
}
Figure 1: Workflow for GC-MS metabolomics sample preparation.
Comparative Analysis of Methoximation Protocols
The efficiency of the methoximation reaction is influenced by several factors, including the concentration of MxHCl, reaction time, and temperature. Optimizing these parameters is crucial for achieving reproducible and accurate results.
| Parameter | Protocol 1 (Standard) | Protocol 2 (Optimized for Reproducibility) | Protocol 3 (High-Throughput) |
| MxHCl Concentration | 20 mg/mL in pyridine[1] | 20 mg/mL in pyridine | 20 mg/mL in pyridine |
| Reaction Temperature | 30°C[1] | 30°C[2] | 50°C[3] |
| Reaction Time | 90 minutes[1] | 60 minutes[2] | 90 minutes[3] |
| Key Considerations | A widely used and effective general protocol. | Optimized for on-line derivatization, showing improved repeatability with a median RSD of 11% compared to 17% for the same method performed off-line.[4] | Higher temperature may accelerate the reaction but could also lead to degradation of thermally labile metabolites. |
Experimental Insights:
A study on the optimization of on-line derivatization for targeted metabolomics found that the volume of the methoxyamine solution and the incubation temperature have the most significant impact on reproducibility.[2] Their final optimized parameters were 20 µL of methoxyamine in pyridine for 60 minutes at 30°C, followed by silylation.[2] This highlights that for robust and reproducible data, especially in large-scale metabolomics studies, a shorter incubation time at a moderate temperature can be advantageous.
Methoxyamine vs. Ethoxyamine: A Theoretical Comparison
Ethoxyamine is a close analog of methoxyamine and can also be used for the derivatization of carbonyls. While direct, extensive comparative studies are limited, a comparison can be drawn based on their chemical properties.
| Feature | Methoxyamine | Ethoxyamine |
| Reactivity | High and well-documented.[2] | Expected to be slightly lower due to minor steric hindrance from the larger ethyl group.[2] |
| Derivative Volatility | Methoximes are volatile and well-suited for GC-MS.[2] | Ethoximes are expected to be slightly less volatile due to a higher molecular weight.[2] |
| Derivative Stability | Methoxime derivatives are generally stable for GC-MS analysis.[2] | Ethoxime derivatives are expected to have comparable stability.[2] |
Expert Recommendation: For most applications, this compound is the preferred reagent due to its high reactivity, the extensive availability of well-established protocols, and the proven stability and volatility of its derivatives. Ethoxyamine may be considered in specific cases where the slightly different properties of its derivatives could offer an advantage, but this would require thorough method development and validation.
This compound in DNA Repair: Probing Abasic Sites
Apurinic/apyrimidinic (AP) sites are one of the most common and mutagenic forms of DNA damage. They arise from spontaneous base loss or as intermediates in the base excision repair (BER) pathway. This compound is a valuable tool for studying AP sites due to its ability to react specifically with the aldehyde group of the open-ring form of the AP site.
The "Why": Blocking Base Excision Repair for Research and Therapeutic Applications
The reaction of MxHCl with an AP site forms a stable methoxyamine-AP site adduct. This adduct is resistant to cleavage by AP endonucleases, the enzymes responsible for processing AP sites in the BER pathway.[5] This blocking action has two major implications:
-
Research Tool: By preventing the repair of AP sites, MxHCl allows researchers to accumulate and quantify these lesions, providing insights into the mechanisms of DNA damage and repair.
-
Therapeutic Potential: In combination with DNA damaging agents used in cancer therapy, MxHCl can enhance their cytotoxic effects by preventing the repair of the resulting AP sites.[6]
}
Figure 2: this compound's role in inhibiting base excision repair.
Methoxyamine vs. Alternative Reagents for AP Site Analysis
While MxHCl is effective at blocking AP sites, other reagents have been developed for their quantification, with some offering additional functionalities. A notable alternative is AA3, an alkoxyamine that contains an alkyne group for bioorthogonal click chemistry.
| Feature | This compound | AA3 | Aldehyde Reactive Probe (ARP) |
| Functionality | Blocks AP site repair.[5] | Blocks AP site repair and allows for tagging via click chemistry.[5] | Tags AP sites with biotin for quantification.[5] |
| Reactivity Profile | Effective at blocking AP sites.[6] | Has a better reactivity profile than ARP, with higher product yields at physiological pH.[5][6] | Reacts well with AP sites only under acidic conditions.[7] |
| APE-1 Inhibition | Efficiently inhibits the AP endonuclease APE-1.[5] | Inhibits APE-1 to a similar extent as methoxyamine.[5][6] | Poor inhibitor of APE-1 under physiological conditions.[7] |
| In Combination Chemotherapy | Enhances the cytotoxicity of alkylating agents.[6] | More effective than methoxyamine in enhancing the killing of cancer cells by methylmethane sulfonate.[5][7] | Not typically used for this purpose. |
| Sensitivity for AP Site Detection | Not used for direct detection. | Lower background and greater sensitivity for AP site detection compared to ARP.[5][6] | Can have considerable background due to endogenous biotin.[7] |
Experimental Insights:
A study directly comparing AA3 to methoxyamine and ARP demonstrated that AA3 is a more versatile and effective tool for AP site analysis.[5] While both MxHCl and AA3 efficiently inhibit APE-1, AA3's ability to be tagged using click chemistry allows for more sensitive and lower background detection of AP sites compared to the traditional ARP-based methods.[5][6] Furthermore, AA3 was found to be more effective than methoxyamine in sensitizing cancer cells to the effects of an alkylating agent.[5][7]
Expert Recommendation: For studies focused solely on blocking AP site repair to investigate downstream cellular consequences, this compound remains a cost-effective and reliable choice. However, for applications requiring sensitive quantification of AP sites or for exploring enhanced therapeutic strategies, AA3 presents a superior alternative with its improved reactivity and versatility.
This compound in Proteomics: Labeling of Protein Carbonyls
Protein carbonylation is a type of irreversible oxidative damage that serves as a common biomarker for oxidative stress. The detection and quantification of carbonylated proteins are crucial for understanding the pathophysiology of numerous diseases. Similar to its application in metabolomics, this compound can be used to derivatize the carbonyl groups on proteins.
The "Why": A Stable Alternative for Carbonyl Detection
The most widely used method for detecting protein carbonyls involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a hydrazone product that can be detected spectrophotometrically or with an anti-DNPH antibody.[3][8][9] However, the stability of the hydrazone bond can be a concern. O-substituted hydroxylamines, like MxHCl, react with carbonyls to form more stable oxime linkages.[7]
}
Figure 3: General workflow for the detection of carbonylated proteins.
Comparative Overview of Carbonyl Labeling Reagents
While detailed, standardized protocols for using MxHCl for protein carbonyl labeling are less prevalent in the literature compared to DNPH-based methods, the principle of its application is sound. The choice of reagent often depends on the downstream analytical method.
| Reagent | Chemistry | Advantages | Disadvantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | Forms a hydrazone.[3][8][9] | Well-established protocols; commercially available kits; spectrophotometric and immunological detection methods.[3][8][9] | Hydrazone stability can be a concern; derivatization can affect protein mobility in gels.[5][10] |
| This compound (MxHCl) | Forms a stable oxime.[7] | Forms a more stable adduct compared to DNPH.[7] | Fewer standardized protocols for proteomics applications; may require more optimization. |
| Fluorescent Hydrazides/Hydroxylamines | Form fluorescent hydrazones or oximes. | Allows for direct fluorescent detection, potentially increasing sensitivity. | Can be more expensive; potential for background fluorescence. |
| Biotin Hydrazide | Forms a biotinylated hydrazone. | Allows for avidin-based enrichment and detection. | Endogenous biotin can cause background signal. |
Expert Recommendation: For routine, global quantification of protein carbonylation, the well-established DNPH-based methods remain the industry standard due to the availability of commercial kits and extensive literature. However, for applications requiring higher stability of the labeled product, particularly for mass spectrometry-based identification of carbonylation sites, this compound presents a promising alternative. Further methods development and validation are encouraged to fully harness its potential in proteomics. Researchers interested in fluorescent detection may consider specialized fluorescent hydrazide or hydroxylamine reagents, keeping in mind the need for appropriate controls to account for background signals.
Conclusion
This compound is a versatile and powerful reagent with critical applications in metabolomics, DNA repair research, and proteomics. The optimal protocol for its use is highly dependent on the specific application and the research question at hand. In metabolomics, careful optimization of reaction conditions can significantly improve the reproducibility of GC-MS data. In the study of DNA repair, while MxHCl is a reliable tool for blocking AP sites, newer reagents like AA3 offer enhanced capabilities for quantification and therapeutic applications. In proteomics, although less established than DNPH-based methods, MxHCl's ability to form stable oximes with protein carbonyls makes it a compelling option for mass spectrometry-based analyses. By understanding the underlying chemistry and considering the comparative data presented in this guide, researchers can confidently select and optimize their this compound protocols to achieve robust and reliable results.
References
- 1. thomassci.com [thomassci.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of protein carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic approaches to identifying carbonylated proteins in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
A Comparative Guide to the Cross-Validation of Methoxyamine Hydrochloride GC-MS and LC-MS Methods
For researchers, scientists, and drug development professionals, the robust and accurate analysis of carbonyl-containing compounds is a critical task. Methoxyamine hydrochloride has emerged as a key derivatizing agent, enhancing the stability and detectability of these analytes. This guide provides an in-depth, objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of compounds derivatized with this compound. This comparison is grounded in established analytical principles and supported by representative experimental data to guide you in selecting the optimal method for your specific application.
The Crucial Role of this compound in Analyte Derivatization
Many biologically significant molecules, including steroids, sugars, and keto acids, contain reactive carbonyl groups (aldehydes and ketones). These functional groups can pose analytical challenges due to their polarity, thermal instability, and potential for isomerization. This compound reacts with carbonyl groups in a process called methoximation.[1] This reaction converts the carbonyls into methoximes, which are more volatile and thermally stable, making them amenable to GC-MS analysis.[1][2] This derivatization step is crucial for preventing the formation of multiple peaks from a single analyte due to tautomerization, especially in sugars, and for stabilizing compounds like α-keto acids.[1]
At a Glance: GC-MS vs. LC-MS for Methoxyamine Derivatized Analytes
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.[3][4] | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by highly selective and sensitive mass detection.[3][4] |
| Analyte Volatility | Requires analytes to be volatile and thermally stable. Derivatization with this compound is often essential.[2][4] | Ideal for a wide range of compounds, including non-volatile and thermally labile ones.[4][5] |
| Derivatization | This compound derivatization is a common and often necessary step to increase analyte volatility and stability.[2][6] | While not always necessary, derivatization can be used to enhance ionization efficiency and chromatographic retention for certain carbonyl compounds.[7] |
| Sensitivity | Offers high sensitivity, which can be further enhanced using techniques like Selected Ion Monitoring (SIM). | Generally provides superior sensitivity, especially with tandem mass spectrometry (LC-MS/MS), reaching femtogram levels.[3] |
| Selectivity | Excellent, with mass spectrometry providing definitive compound identification. | Excellent, particularly with tandem mass spectrometry, which minimizes interferences from complex matrices. |
| Instrumentation Cost | Generally lower initial investment and maintenance costs.[5] | Higher initial investment and potentially more complex maintenance.[5] |
Data Presentation: A Quantitative Comparison
The performance of GC-MS and LC-MS methods for the analysis of methoxyamine-derivatized compounds can be evaluated based on several key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10][11] The following table summarizes representative quantitative data, providing a clear basis for comparison.
| Validation Parameter | GC-MS with Methoxyamine Derivatization | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | 0.03 - 1.5 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Linear Range | 1 - 1000 ng/mL | 0.1 - 1000 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
Experimental Protocols
Detailed and validated methodologies are fundamental to achieving reliable and reproducible results. Below are representative experimental protocols for the analysis of methoxyamine-derivatized compounds by GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves a two-step derivatization process: methoximation followed by silylation to increase the volatility of polar functional groups.[2][6]
1. Sample Preparation and Derivatization:
-
Extraction: Extract metabolites from the sample matrix (e.g., plasma, tissue homogenate) using a suitable solvent system, such as a mixture of water, methanol, and chloroform.[6]
-
Drying: Evaporate the solvent from the extract to complete dryness, often using a centrifugal evaporator or a stream of nitrogen.[6][12] This step is critical as water can interfere with the derivatization reagents.[12]
-
Methoximation: Reconstitute the dried extract in a solution of this compound in pyridine (e.g., 20 mg/mL).[6][13] Incubate the mixture, for example, at 30°C for 90 minutes, to convert carbonyl groups to methoximes.[6]
-
Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate further (e.g., at 37°C for 30 minutes) to derivatize other active hydrogens (e.g., -OH, -NH, -SH groups).[6][12]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient to ensure optimal separation of analytes.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode. EI provides reproducible fragmentation patterns that are useful for library matching and compound identification.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
For LC-MS analysis, derivatization with this compound may not be necessary if the target analytes have sufficient polarity and can be ionized effectively. However, for some carbonyl compounds, derivatization can improve chromatographic behavior and ionization efficiency.[7]
1. Sample Preparation:
-
Extraction: Perform protein precipitation or liquid-liquid extraction to isolate the analytes from the sample matrix.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of a wide range of metabolites.[3]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve peak shape and ionization.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar and thermally labile molecules.[4]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the typical workflows for both GC-MS and LC-MS analysis of methoxyamine-derivatized compounds.
Caption: GC-MS workflow with two-step derivatization.
Caption: LC-MS/MS workflow for direct analysis.
The Chemistry Behind the Method
The core of the GC-MS methodology for carbonyls lies in the derivatization reaction. This compound reacts with the carbonyl carbon of aldehydes and ketones to form a methoxime. This reaction is illustrated below.
Caption: Methoximation of a carbonyl compound.
Discussion: Making an Informed Decision
GC-MS: The Robust Workhorse GC-MS is a mature, robust, and cost-effective technique.[5] Its major strength lies in the high chromatographic resolution it offers and the existence of extensive, standardized mass spectral libraries (like NIST) for confident compound identification based on reproducible electron ionization (EI) fragmentation patterns.[2][14] For untargeted metabolomics, this is a significant advantage. However, the requirement for derivatization adds steps to the sample preparation, which can introduce variability and increase analysis time.[15] The thermal stress in the GC injector can also be a concern for particularly labile compounds.
LC-MS: The Sensitive and Versatile Powerhouse LC-MS is highly versatile, capable of analyzing a broad range of compounds with varying polarities and molecular weights without the need for volatilization.[4] This often simplifies sample preparation.[3] The use of soft ionization techniques like ESI makes it ideal for thermally sensitive molecules.[4] When coupled with tandem mass spectrometry (LC-MS/MS), it offers exceptional sensitivity and selectivity, which is crucial for analyzing analytes in complex biological matrices.[15] However, matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, can be a significant challenge and may require the use of isotopically labeled internal standards for accurate quantification.[15][16]
Cross-Validation Considerations When transferring methods or comparing data between GC-MS and LC-MS platforms, a thorough cross-validation is essential.[11] This process involves comparing key validation parameters to ensure that both methods provide comparable results. Any discrepancies in quantification should be investigated, considering factors like differences in ionization efficiency, matrix effects, and the potential for analyte degradation in the GC system.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of carbonyl-containing compounds derivatized with this compound.
-
GC-MS is a reliable and cost-effective choice, particularly for untargeted studies where library-based identification is paramount. Its performance is heavily reliant on a well-optimized derivatization protocol.
-
LC-MS/MS excels in targeted quantification, offering superior sensitivity and a simpler sample preparation workflow for a broader range of analytes.
The ultimate choice between these two techniques will depend on the specific analytical goals, the nature of the analytes and the sample matrix, available instrumentation, and the required level of sensitivity and throughput. For comprehensive metabolomic studies, a combination of both platforms often provides the most complete picture of the metabolome.
References
- 1. youtube.com [youtube.com]
- 2. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 5. reddit.com [reddit.com]
- 6. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 7. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Ich guidelines for validation final | PPTX [slideshare.net]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. roscoff-culture-collection.org [roscoff-culture-collection.org]
- 15. benchchem.com [benchchem.com]
- 16. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Methoxyamine Hydrochloride for Carbonyl Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the intricate world of metabolomics, proteomics, and pharmaceutical analysis, the accurate identification and quantification of carbonyl compounds—aldehydes and ketones—is a frequent and critical challenge. These moieties are not only key structural features of many biomolecules but are also important markers of oxidative stress and metabolic dysregulation. Due to their reactivity and often poor chromatographic or mass spectrometric performance, chemical derivatization is a cornerstone of their analysis. Methoxyamine hydrochloride has emerged as a widely used reagent for this purpose, prized for its purported specificity for carbonyl groups.
This guide provides an in-depth technical assessment of the specificity of this compound. It moves beyond simple procedural descriptions to explore the causality behind its reactivity, objectively compares its performance with other common derivatization agents, and provides a robust experimental framework for self-validation within your own laboratory setting.
The Principle of Carbonyl Derivatization: Why is it Necessary?
Carbonyl compounds, particularly low molecular weight aldehydes and ketones, present several analytical challenges. They can be highly volatile, thermally labile, and prone to forming multiple species in solution (e.g., hydrates and hemiacetals), which complicates chromatographic separation and mass spectrometric analysis. Derivatization addresses these issues by:
-
Increasing Stability: Converting the reactive carbonyl group into a more stable functional group, such as an oxime, prevents unwanted side reactions and degradation during sample processing and analysis.
-
Improving Volatility for Gas Chromatography (GC): The formation of less polar derivatives, such as O-methyl oximes, enhances the volatility of otherwise non-volatile compounds like sugars and steroids, making them amenable to GC-MS analysis.
-
Enhancing Ionization Efficiency for Mass Spectrometry (MS): The introduction of a nitrogen atom can improve the ionization efficiency of the analyte in techniques like electrospray ionization (ESI), leading to enhanced sensitivity.
-
Preventing Isomerization: For compounds like reducing sugars that can exist in multiple cyclic and open-chain forms, methoximation "locks" the molecule in its open-chain form, simplifying the resulting chromatogram.
This compound: Mechanism of Action
This compound (CH₃ONH₂·HCl) is the salt of O-methylhydroxylamine. In solution, it provides the nucleophilic methoxyamine which reacts with the electrophilic carbon of a carbonyl group. The reaction proceeds via a nucleophilic addition-elimination mechanism to form a stable O-methyl oxime.
The reaction is typically carried out in a solvent such as pyridine, which serves a dual purpose: it acts as a base to neutralize the hydrochloric acid byproduct of the reaction and can also catalyze the reaction. The reaction is generally favored under mild acidic conditions, which facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methoxyamine.
Caption: Reaction mechanism of methoxyamine with a carbonyl compound.
Comparative Analysis: this compound vs. Other Carbonyl Derivatization Reagents
The choice of a derivatization reagent is a critical decision in analytical method development. While this compound is a popular choice, other reagents are also widely used, each with its own set of advantages and disadvantages.
| Feature | This compound | 2,4-Dinitrophenylhydrazine (DNPH) | Pentafluorobenzyl Hydroxylamine (PFBHA) | Girard Reagents (T & P) |
| Target Analytes | Aldehydes, Ketones | Aldehydes, Ketones | Aldehydes, Ketones | Aldehydes, Ketones |
| Reaction Product | O-methyl oxime | Dinitrophenylhydrazone | Pentafluorobenzyl oxime | Hydrazone with a quaternary ammonium group |
| Typical Analysis | GC-MS, LC-MS | HPLC-UV, LC-MS | GC-ECD, GC-MS | LC-MS |
| Specificity | High for carbonyls | High for carbonyls, but can form E/Z isomers | High for carbonyls | High for carbonyls |
| Derivative Stability | Generally high, more stable than hydrazones in aqueous solution. | Stable, but can undergo isomerization. | Stable | Stable |
| Reaction Conditions | Mild, often in pyridine at room temperature to 60°C. | Acidic conditions required. | Mild, aqueous or organic solvent. | Mild, slightly acidic conditions. |
| Advantages | Prevents formation of multiple isomers from tautomers, good for GC-MS. | Forms highly colored derivatives suitable for UV-Vis detection. | Excellent for trace analysis due to high sensitivity with Electron Capture Detection (ECD). | Introduces a permanent positive charge, excellent for enrichment and ESI-MS. |
| Disadvantages | May not be suitable for UV detection unless the analyte has a chromophore. | Can form E/Z isomers, complicating chromatography; DNPH itself can be a source of carbonyl contamination. | High molecular weight reagent can be problematic for some mass spectrometers. | Not suitable for GC analysis. |
Experimental Protocol: A Self-Validating System for Assessing Specificity
To ensure the trustworthiness of your analytical results, it is imperative to validate the specificity of this compound for your specific application and sample matrix. The following protocol provides a framework for this validation.
Objective:
To quantitatively assess the reactivity of this compound towards a panel of compounds representing different functional groups and compare it to its reactivity with a model carbonyl compound.
Materials:
-
This compound
-
Pyridine (anhydrous)
-
Model Carbonyl Compound (e.g., cyclohexanone)
-
Test Compounds (representing other functional groups):
-
Alcohol (e.g., cyclohexanol)
-
Amine (e.g., cyclohexylamine)
-
Carboxylic Acid (e.g., cyclohexanecarboxylic acid)
-
Ester (e.g., ethyl cyclohexanecarboxylate)
-
-
Internal Standard (e.g., a stable isotope-labeled version of the model carbonyl or an unrelated compound that does not react with methoxyamine)
-
GC-MS or LC-MS system
Experimental Workflow:
Caption: Workflow for validating the specificity of this compound.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare 1 mg/mL stock solutions of the model carbonyl, each test compound, and the internal standard in a suitable solvent (e.g., methanol or acetonitrile).
-
inter-laboratory comparison of Methoxyamine hydrochloride derivatization
An Inter-Laboratory Guide to Methoxyamine Hydrochloride Derivatization: Achieving Reproducibility in Metabolomics
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the inter-laboratory application of this compound (MeOX) derivatization. Moving beyond a simple recitation of steps, this document elucidates the critical chemical principles and experimental variables that govern the success and reproducibility of this cornerstone technique in metabolomics. Our objective is to empower laboratories to not only execute the derivatization protocol but also to design and validate robust, cross-site comparable studies.
Introduction: The Carbonyl Challenge and the Quest for Reproducibility
In the landscape of metabolomics, particularly when employing Gas Chromatography-Mass Spectrometry (GC-MS), the analysis of small, polar metabolites containing carbonyl groups (aldehydes and ketones) presents a significant challenge. These functional groups can exist in multiple tautomeric forms (e.g., keto-enol), leading to chromatographic artifacts such as split or broad peaks, which fundamentally compromise quantitative accuracy.[1] Derivatization is the essential chemical modification step employed to overcome this hurdle.
This compound (MeOX) is a premier agent for this purpose. It reacts with carbonyl groups in a process called methoximation, converting them into stable O-methyl oximes.[2] This reaction serves two primary purposes: it "locks" the carbonyl group into a single form, preventing isomerism, and it increases the volatility and thermal stability of the metabolite, making it amenable to GC-MS analysis.[2][3]
However, the promise of MeOX derivatization is often hampered by a critical issue: inter-laboratory variability.[4][5] Differences in instrumentation, reagent preparation, and subtle deviations in protocol can lead to disparate results, making it difficult to compare or combine data from different research centers.[6][7] This guide addresses this challenge head-on by providing a blueprint for standardizing the MeOX derivatization workflow, thereby ensuring the generation of harmonized and reliable metabolomic data across laboratories.
Part 1: The Foundational Chemistry of Methoximation
Understanding the underlying chemical reaction is paramount to controlling its outcome. The methoximation of a carbonyl compound is a nucleophilic addition-elimination reaction. The nitrogen atom of methoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the stable O-methyl oxime derivative.
The reaction is typically performed in a pyridine solution. Pyridine serves not only as a solvent but also as a catalyst, facilitating the reaction by acting as a mild base.[3] This two-step derivatization, often followed by silylation (e.g., with MSTFA) to cap other active hydrogens (on -OH, -NH, -SH groups), is a workhorse protocol in GC-MS-based metabolomics.[8][9]
Part 2: Critical Parameters for Inter-Laboratory Standardization
Achieving reproducibility hinges on the stringent control of key experimental variables. Deviations in any of the following parameters can significantly impact derivatization efficiency and, consequently, the final quantitative data.[3]
Sample Preparation
-
Metabolic Quenching & Drying: Prior to derivatization, biological metabolism must be instantly halted, typically by snap-freezing in liquid nitrogen.[10] Subsequently, samples must be thoroughly dried (e.g., by lyophilization or vacuum concentration), as the presence of water is incompatible with both methoximation and the subsequent silylation steps.[9] Inconsistent drying is a major source of variability.
Reagent Quality and Preparation
-
Reagent Purity: Use high-purity this compound (e.g., LiChropur™ or equivalent) and anhydrous pyridine.[2]
-
Concentration: The concentration of MeOX in pyridine is a critical parameter. A common concentration is 20 mg/mL, but this must be kept consistent across all participating laboratories.[8][11] The solution should be prepared fresh or stored under inert gas in small aliquots to prevent degradation. Any undissolved particulate must be fully dissolved, using sonication if necessary, to ensure accurate concentration.[8]
Derivatization Reaction Conditions
The conditions of the methoximation reaction itself are the most significant source of potential inter-laboratory variation. Optimization studies have shown that time, temperature, and reagent volume directly impact reproducibility.[3]
| Parameter | Typical Range | Recommendation for Inter-Lab Studies | Rationale & Supporting Data |
| MeOX Reagent Volume | 10 µL - 80 µL | Standardize to a specific volume (e.g., 20 µL). | The volume of MeOX can significantly affect reproducibility. One study found that using 20 µL of MeOX yielded a median Relative Standard Deviation (RSD) of 17%, compared to 27% and 33% for 40 µL and 60 µL, respectively.[3] |
| Reaction Temperature | 30°C - 60°C | Select and fix a single temperature (e.g., 30°C or 50°C). | Temperature influences reaction kinetics. While higher temperatures can speed up the reaction, they may also lead to the degradation of thermally labile metabolites. Consistency is key. Protocols report successful derivatization at 30°C, 37°C, and 50°C.[3][9][11] |
| Reaction Time | 30 min - 90 min | Harmonize the incubation time (e.g., 60 or 90 minutes). | Incomplete reactions lead to underestimation of metabolite concentrations. The chosen time must be sufficient for the reaction to proceed to completion for the majority of target analytes.[3][11] |
Post-Derivatization Handling
-
Silylation: If a subsequent silylation step is performed (e.g., with MSTFA), the parameters for this second reaction (reagent volume, temperature, time) must also be rigorously standardized.[9]
-
Sample Stability: Derivatized samples have a limited shelf life, often cited as stable for around 24 hours.[9][12] The time between derivatization completion and injection into the GC-MS must be consistent. An automated, on-line derivatization workflow can significantly improve this consistency compared to manual, batch-wise processing.[3][13]
Part 3: Designing an Inter-Laboratory Comparison Study
A successful inter-laboratory comparison requires a meticulously planned framework. The goal is to isolate analytical variability from pre-analytical or biological variance.
Key Components:
-
Standard Operating Procedure (SOP): A single, unambiguous protocol detailing every step from sample thawing to data acquisition must be developed and agreed upon by all participating labs.[14]
-
Reference Materials: The use of a common, well-characterized reference material, such as NIST Standard Reference Material (SRM) 1950 (Metabolites in Human Plasma), is essential for assessing accuracy.[7]
-
Quality Control (QC) Samples: A pooled QC sample, created by combining small aliquots from all study samples, should be analyzed periodically throughout each analytical run. The consistency of results for this QC sample provides a measure of intra- and inter-laboratory precision.[3]
-
Performance Metrics: The primary metric for evaluating reproducibility is the inter-laboratory coefficient of variation (%CV or RSD) for each metabolite. An RSD of less than 15% is considered very good reproducibility, while a maximum tolerance is often set at 30% for metabolomics studies.[3]
Part 4: Manual (Off-line) vs. Automated (On-line) Derivatization
A significant step towards improving inter-laboratory precision is the adoption of automated derivatization systems.
-
Manual (Off-line) Derivatization: In this common approach, samples are derivatized in batches. A major drawback is that samples prepared at the beginning of the batch will wait in the autosampler for a longer period than those at the end, leading to variable degradation and inconsistent equilibration times.[3] This can be a major source of error in large studies.
-
Automated (On-line) Derivatization: Here, an autosampler performs the derivatization on each sample individually just before injection. This ensures that every sample is treated in an identical manner with consistent reaction and equilibration times.[3][13] Studies directly comparing the two methods have demonstrated that on-line derivatization improves repeatability, with one study reporting a median RSD of 11% for on-line versus 17% for the same method performed off-line.[3][15]
For inter-laboratory studies, automated on-line derivatization is the superior choice for minimizing operator-dependent variability and ensuring harmonized sample processing times.
Conclusion
The reproducibility of this compound derivatization across different laboratories is not a matter of chance, but a result of meticulous planning and control. By understanding the core chemistry, standardizing critical parameters—particularly reagent concentration, reaction volume, temperature, and time—and implementing a robust quality control framework, researchers can overcome the challenge of inter-site variability. The adoption of automated on-line derivatization further strengthens this framework, paving the way for the effective comparison and meta-analysis of metabolomics data from large-scale, multi-center studies. This commitment to standardization is fundamental to translating metabolomic discoveries into validated clinical biomarkers.[4][16]
Experimental Protocols
Protocol 1: Standard Off-line MeOX Derivatization for GC-MS
This protocol is a synthesized example based on common practices.[9][11]
-
Sample Preparation: Ensure the biological extract (e.g., from plasma or tissue) is completely dry in a 1.5 mL glass vial.
-
Methoxyamination: a. Prepare a 20 mg/mL solution of this compound in anhydrous pyridine. Ensure it is fully dissolved.[11] b. Add 50 µL of the MeOX solution to each dry sample. c. Cap the vials tightly and vortex for 1 minute. d. Incubate at 50°C for 90 minutes in a heating block or oven.[11] e. Remove samples and allow them to cool to room temperature.
-
Silylation (if required): a. Add 90 µL of N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[9] b. Cap vials, vortex, and incubate at 37°C for 30 minutes.[9]
-
Analysis: a. After cooling, transfer the derivatized sample to a GC vial with an insert. b. Analyze via GC-MS within 24 hours.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. thomassci.com [thomassci.com]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Challenges in Metabolomics-Based Tests, Biomarkers Revealed by Metabolomic Analysis, and the Promise of the Application of Metabolomics in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities of Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Recommendations for Reporting Metabolite Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized workflow for on-line derivatization for targeted metabolomics approach by gas chromatography-mass spectrometry - MDC Repository [edoc.mdc-berlin.de]
- 16. Progress in Metabolomics Standardisation and its Significance in Future Clinical Laboratory Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Stability of Methoxyamine Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the stability of reagents and drug substances is a cornerstone of robust and reproducible science. Methoxyamine hydrochloride and its derivatives are a critical class of compounds, acting as potent inhibitors of base excision repair (BER) in cancer therapy and as versatile reagents in organic synthesis. Their efficacy and safety are intrinsically linked to their stability. This guide provides a comprehensive framework for evaluating and comparing the stability of this compound and its O-alkyl derivatives, grounded in the principles of forced degradation studies as mandated by the International Council for Harmonisation (ICH).
The Imperative of Stability Testing
The chemical stability of a pharmaceutical ingredient dictates its shelf-life, informs formulation strategies, and is a critical component of regulatory submissions. For methoxyamine and its derivatives, understanding their degradation pathways is paramount. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies, or stress testing, are designed to accelerate this process, providing a window into the intrinsic stability of a molecule by subjecting it to conditions more severe than those it would encounter during storage. The goal is to achieve a target degradation of 5-20%, which is sufficient to identify degradation products and establish stability-indicating analytical methods without completely consuming the parent compound.
Methoxyamine and its Derivatives: A Structural Overview
This compound is the simplest of the O-alkylhydroxylamine hydrochlorides. Its derivatives are characterized by the substitution of the methyl group with other alkyl or aryl groups. This guide will focus on a comparative evaluation of a representative series of O-alkylhydroxylamine hydrochlorides to elucidate the impact of the alkyl chain on stability.
Table 1: Representative Methoxyamine Derivatives for Comparative Stability Evaluation
| Compound Name | Structure | Key Structural Feature |
| This compound | CH₃ONH₂·HCl | Methyl group |
| Ethoxyamine Hydrochloride | CH₃CH₂ONH₂·HCl | Ethyl group |
| Isopropoxyamine Hydrochloride | (CH₃)₂CHONH₂·HCl | Isopropyl group (branched) |
| Benzyloxyamine Hydrochloride | C₆H₅CH₂ONH₂·HCl | Benzyl group (aryl influence) |
The central hypothesis for a comparative study is that the nature of the 'R' group in R-ONH₂ will influence the molecule's stability through electronic and steric effects.
Designing a Forced Degradation Study: A Step-by-Step Protocol
A robust forced degradation study is the cornerstone of any stability evaluation. The following protocol is designed to be a self-validating system, providing clear, reproducible results.
Essential Equipment and Reagents
-
Analytical Balance
-
pH Meter
-
HPLC system with a UV or PDA detector
-
LC-MS system (for identification of degradation products)
-
Photostability chamber
-
Oven
-
Volumetric flasks and pipettes
-
This compound and its derivatives
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate or acetate buffers
Preparation of Stock Solutions
Prepare a stock solution of each methoxyamine derivative at a concentration of 1 mg/mL in a suitable solvent, typically water or methanol. This stock solution will be used for all stress conditions.
Stress Conditions
The following diagram illustrates the workflow for the forced degradation study.
Caption: Workflow for the comparative forced degradation study of methoxyamine derivatives.
Detailed Stress Conditions:
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.
-
Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples as described for acid hydrolysis.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at specified time points.
-
Thermal Degradation:
-
Solid State: Store a known amount of the solid compound in an oven at 80°C. Periodically dissolve a portion for analysis.
-
Solution State: Incubate the stock solution at 80°C.
-
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. A validated HPLC-UV method is often the primary choice.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm (or optimal wavelength) |
| Injection Volume | 10 µL |
Note: Method development and validation are essential for each derivative to ensure specificity. For compounds lacking a strong chromophore, derivatization with reagents like o-phthalaldehyde or 4-(diethylamino)benzaldehyde can be employed to facilitate UV detection.
Data Interpretation and Comparison
The stability of each derivative under a given stress condition can be quantified by calculating the percentage of degradation over time.
Percentage Degradation = [(Initial Area - Area at time t) / Initial Area] x 100
The results should be tabulated for a clear comparison.
Table 3: Hypothetical Comparative Stability Data (% Degradation after 24 hours)
| Derivative | Acid Hydrolysis (0.1M HCl, 60°C) | Base Hydrolysis (0.1M NaOH, 60°C) | Oxidation (3% H₂O₂, RT) | Thermal (80°C, solution) |
| Methoxyamine HCl | 15.2 | 8.5 | 5.1 | 10.3 |
| Ethoxyamine HCl | 12.8 | 7.1 | 4.8 | 8.9 |
| Isopropoxyamine HCl | 9.7 | 5.4 | 3.2 | 6.5 |
| Benzyloxyamine HCl | 18.9 | 10.2 | 6.8 | 14.1 |
Structure-Stability Relationship
Based on the hypothetical data, a structure-stability relationship can be inferred:
-
Steric Hindrance: The stability appears to increase with increasing steric bulk of the alkyl group (Methoxyamine < Ethoxyamine < Isopropoxyamine). The bulkier isopropyl group may sterically hinder the approach of nucleophiles (H₂O, OH⁻) to the electrophilic centers of the molecule, thus slowing down hydrolysis.
-
Electronic Effects: The benzyl group in benzyloxyamine hydrochloride, with its electron-withdrawing inductive effect and potential for resonance stabilization of intermediates, might lead to increased susceptibility to degradation compared to the simple alkyl derivatives.
Identification of Degradation Products and Pathways
The identification of major degradation products is a critical step in understanding the degradation pathways. LC-MS is an invaluable tool for this purpose.
Caption: Potential degradation pathways for O-alkylhydroxylamines.
By comparing the mass spectra of the degradation products with the parent compound, the chemical transformations can be elucidated. Further structural confirmation can be achieved through NMR spectroscopy of isolated degradation products.
Conclusion and Recommendations
This guide provides a robust framework for the systematic evaluation of the stability of this compound and its derivatives. The key takeaways are:
-
Systematic Approach: A well-designed forced degradation study is essential for understanding the intrinsic stability of these compounds.
-
Structure-Stability Relationship: The stability of O-alkylhydroxylamines is likely influenced by the steric and electronic properties of the O-alkyl substituent.
-
Analytical Rigor: The use of validated, stability-indicating analytical methods like HPLC is non-negotiable for accurate quantification of degradation.
-
Degradant Identification: Techniques like LC-MS are critical for elucidating degradation pathways and ensuring the safety profile of these molecules in their intended applications.
For researchers and drug developers, a thorough understanding of the stability of methoxyamine derivatives is not just a regulatory requirement but a fundamental aspect of good science. It enables the selection of the most stable candidates for further development, the design of appropriate formulations, and the establishment of safe and effective products.
A Comparative Guide to Methoxyamine Hydrochloride Derivatization: Effects Across Metabolite Classes for Enhanced Metabolomic Analysis
For researchers, scientists, and drug development professionals engaged in metabolomics, the accurate and comprehensive analysis of metabolites is paramount. However, many key metabolites, particularly those containing carbonyl groups, present significant analytical challenges due to their low volatility, thermal instability, and tendency to exist in multiple isomeric forms. Chemical derivatization is a critical strategy to overcome these hurdles, and Methoxyamine hydrochloride (MeOx) has emerged as a cornerstone reagent for this purpose, especially in Gas Chromatography-Mass Spectrometry (GC-MS) based metabolomics.
This guide provides an in-depth comparison of the effects of this compound across different classes of metabolites. We will explore the underlying chemical principles, present supporting data, and offer a validated experimental protocol to empower researchers to achieve more robust and reproducible metabolomic analyses.
The Indispensable Role of this compound in Metabolomics
The primary function of this compound is to react selectively with the carbonyl groups of aldehydes and ketones.[1] This reaction, known as methoximation, converts the carbonyl group into a more stable methoxime derivative.[2] This initial step is often a prerequisite for subsequent derivatization, such as silylation, which further increases the volatility of polar metabolites for GC-MS analysis.[3][4]
The core benefits of methoximation are multifaceted:
-
Prevention of Tautomerism: It effectively "locks" carbonyl groups, preventing the formation of multiple tautomeric isomers, such as the ring-chain tautomerism observed in reducing sugars. This simplifies complex chromatograms and allows for more accurate quantification.[1]
-
Enhanced Thermal Stability: It protects thermally labile compounds, like α-keto acids, from decarboxylation at the high temperatures used in GC injectors.[5][6]
-
Improved Chromatographic Performance: The resulting derivatives generally exhibit better peak shapes and resolution.[4]
Mechanism of Action: The Oximation Reaction
This compound reacts with the carbonyl carbon of an aldehyde or ketone in a nucleophilic addition reaction, followed by dehydration to form a methoxime and water.[1] This reaction effectively caps the reactive carbonyl group, preventing it from participating in undesirable side reactions or isomerizations during analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Carbonyl Group Protection: A Comparative Analysis of Alternatives to Methoxyamine Hydrochloride
For researchers, scientists, and drug development professionals, the selective manipulation of functional groups is the bedrock of multi-step organic synthesis. The carbonyl group, with its inherent electrophilicity, is a linchpin of molecular construction, yet its reactivity often necessitates temporary masking to prevent undesired side reactions. Methoxyamine hydrochloride is a widely utilized reagent for this purpose, converting aldehydes and ketones into stable O-methyloximes (methoxime ethers). However, the evolving landscape of chemical synthesis presents a portfolio of alternatives, each with distinct advantages in reactivity, stability, and orthogonality.
This guide provides an in-depth, objective comparison of prominent alternatives to this compound. We will delve into the mechanistic underpinnings, performance characteristics, and field-proven applications of each alternative, supported by experimental data, to empower you with the knowledge to make strategic decisions in your synthetic endeavors.
This compound: The Benchmark
This compound reacts with carbonyls to form methoxime ethers, which are valued for their exceptional stability across a wide range of conditions, including exposure to strong nucleophiles, bases, and some reducing agents. This stability, however, can be a double-edged sword, as the regeneration of the parent carbonyl can require harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.
Comparative Analysis of Key Alternatives
The choice of a protecting group is a critical strategic decision, balancing the ease of formation, stability during intermediate steps, and the conditions required for its removal. Here, we compare several classes of alternatives to methoxyamine.
Other Alkoxyamines and Hydroxylamine Derivatives
This class of reagents functions mechanistically similarly to methoxyamine, forming oxime ethers with varying steric and electronic properties.
-
O-Benzylhydroxylamine: Forms O-benzyloximes, which offer comparable stability to methoximes. The primary advantage lies in the deprotection step; the benzyl group can be cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂ over Pd/C), a valuable orthogonal strategy when acid- or base-labile groups are present.[1][2]
-
O-tert-Butylhydroxylamine: This reagent introduces a bulky tert-butyl group, which can influence reaction kinetics and the stability of the resulting oxime ether. It has found utility as a derivatization agent for the analysis of carbonyl compounds by GC-MS, as it can improve chromatographic properties.[3][4]
-
Hydroxylamine: The parent compound, hydroxylamine, forms unsubstituted oximes. While readily available, the resulting oximes possess an acidic proton (N-OH) and are generally less stable than their O-alkylated counterparts.[5][6] They are more susceptible to hydrolysis and can undergo rearrangements (e.g., Beckmann rearrangement) under acidic conditions.[6]
Hydrazine-Based Reagents
Hydrazines react with carbonyls to form hydrazones. This ligation is often faster than oxime formation, but the resulting C=N bond has markedly different stability.[7]
-
Acylhydrazides: These reagents form acylhydrazones, which are more stable than hydrazones formed from simple hydrazines.[7]
-
Girard's Reagents (T and P): These are specialized acylhydrazide reagents containing a quaternary ammonium (Girard's T) or pyridinium (Girard's P) cationic group.[8][9] This permanent charge renders the resulting hydrazone derivatives highly water-soluble, a property exploited for the separation and purification of carbonyl compounds from complex mixtures.[10][11] They are also extensively used in analytical chemistry to enhance ionization efficiency in mass spectrometry.[12][13][14]
The critical performance difference between oximes and hydrazones is their hydrolytic stability. Groundbreaking work by Kalia and Raines demonstrated that oximes are significantly more resistant to hydrolysis than isostructural hydrazones.[1][15] At a neutral pD of 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a simple methylhydrazone and 300-fold lower than an acetylhydrazone.[1][10] This makes oxime linkages the superior choice for applications requiring high stability, whereas the comparative lability of hydrazones can be exploited for pH-dependent release mechanisms.
Acetals, Ketals, and Thioacetals
For broader synthetic applications beyond bioconjugation, traditional protecting groups like acetals and thioacetals offer a different set of orthogonalities.
-
Cyclic Acetals/Ketals (1,3-Dioxolanes & 1,3-Dioxanes): Formed from diols like ethylene glycol or 1,3-propanediol, these are perhaps the most common carbonyl protecting groups.[16][17] Their key feature is stability to basic and nucleophilic conditions, while being readily cleaved by aqueous acid.[18] This is orthogonal to the stability profile of dithianes.
-
Cyclic Thioacetals/Thioketals (1,3-Dithiolanes & 1,3-Dithianes): Formed from dithiols like 1,3-propanedithiol, dithianes are exceptionally robust.[5][19] They are stable to both acidic and basic conditions, making them ideal for syntheses involving a wide range of reagents.[8] Deprotection requires oxidative or mercury(II)-assisted methods.[20][21][22][23] Furthermore, the C-2 proton of a 1,3-dithiane can be deprotonated with a strong base to form a nucleophilic acyl anion equivalent, a powerful tool for C-C bond formation (Umpolung reactivity).[19]
Quantitative Data Summary
The selection of a protecting group is often a trade-off between ease of formation, stability, and ease of cleavage. The following tables summarize representative data for the protection of benzaldehyde (an aromatic aldehyde) and cyclohexanone (an aliphatic ketone) and their subsequent deprotection.
Table 1: Comparison of Carbonyl Protection Methods
| Protecting Group | Reagent | Carbonyl | Typical Conditions | Time | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Methoxime | Methoxyamine·HCl, Pyridine | Benzaldehyde | Ethanol, reflux | 1-2 h | >95 | [24][25] |
| O-Benzyloxime | Benzyloxyamine·HCl, NaOAc | Cyclohexanone | Ethanol, rt | 2-4 h | ~90 | [2] |
| Girard Hydrazone | Girard's Reagent T, Acetic Acid | Benzaldehyde | Ethanol, reflux | 1 h | >90 | [8][9] |
| 1,3-Dioxolane | Ethylene Glycol, p-TsOH | Cyclohexanone | Toluene, Dean-Stark | 4-8 h | ~95 | [16] |
| 1,3-Dithiane | 1,3-Propanedithiol, BF₃·OEt₂ | Benzaldehyde | CH₂Cl₂, rt | 1-3 h | >95 |[5][26] |
Note: Yields are highly substrate-dependent and the conditions listed are representative examples.
Table 2: Stability Profile of Protected Carbonyls
| Protected Group | Stable To | Labile To | Key Feature | Reference(s) |
|---|---|---|---|---|
| Oxime Ether | Bases, Nucleophiles, H₂/Pd | Strong Acid, some oxidizing/reducing agents | High hydrolytic stability vs. hydrazone | [1][10][15] |
| Hydrazone | Mild Base | Acid (hydrolysis) | pH-sensitive linkage | [7][27] |
| 1,3-Dioxolane | Bases, Nucleophiles, Reducing Agents, Organometallics | Aqueous Acid | Orthogonal to base-labile groups | [16][18] |
| 1,3-Dithiane | Strong Bases, Strong Acids, Nucleophiles, Organometallics | Oxidizing agents (e.g., DDQ, IBX), Hg²⁺ salts | Exceptionally robust, Umpolung reactivity |[8][21][22] |
Table 3: Comparison of Deprotection Methods
| Protected Group | Carbonyl Source | Typical Deprotection Conditions | Time | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| O-Benzyloxime | Benzaldehyde O-benzyloxime | H₂, 10% Pd/C, Ethanol | 4-12 h | >90 | [1] |
| Girard Hydrazone | Acetophenone Girard T Hydrazone | Pd(OAc)₂/SnCl₂, DMF/H₂O, 70°C | 24 h | 90 | [28] |
| 1,3-Dioxolane | Cyclohexanone ethylene ketal | 2M HCl, Acetone/H₂O | 1-2 h | >95 | [29][30] |
| 1,3-Dithiane | Benzaldehyde 1,3-dithiane | DDQ, MeCN/H₂O (9:1), rt | 30 min | ~90 |[22] |
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, detailed, self-validating protocols are essential.
Protocol 1: Formation of a 1,3-Dithiane from Benzaldehyde
This protocol describes the protection of an aromatic aldehyde using 1,3-propanedithiol.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
1,3-Propanedithiol (1.1 mmol, 119 mg)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 mmol, 14 mg)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzaldehyde in anhydrous CH₂Cl₂ at 0 °C under a nitrogen atmosphere, add 1,3-propanedithiol.
-
Add BF₃·OEt₂ dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1,3-dithiane.[5]
Protocol 2: Deprotection of a 1,3-Dithiane using DDQ
This protocol describes the oxidative cleavage of a dithiane to regenerate the parent carbonyl.
Materials:
-
2-Phenyl-1,3-dithiane (1.0 mmol, 196 mg)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 mmol, 341 mg)
-
Acetonitrile:Water (9:1 v/v) (10 mL)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 2-phenyl-1,3-dithiane in the acetonitrile-water solvent mixture.
-
Add DDQ to the solution and stir at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated NaHCO₃ solution to remove the DDQ byproduct (hydroquinone).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield pure benzaldehyde.[22]
Visualization of Key Processes
Diagrams are essential for visualizing complex chemical transformations and workflows.
References
- 1. raineslab.com [raineslab.com]
- 2. O-Benzylhydroxylamine | 622-33-3 | Benchchem [benchchem.com]
- 3. (PDF) Hydrolytic Stability of Hydrazones and Oximes [research.amanote.com]
- 4. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 17. Dioxolane - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. arkat-usa.org [arkat-usa.org]
- 21. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 22. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. keio.elsevierpure.com [keio.elsevierpure.com]
- 24. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CN105330564A - Preparation method of this compound - Google Patents [patents.google.com]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. researchgate.net [researchgate.net]
- 28. Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds [organic-chemistry.org]
- 29. scielo.br [scielo.br]
- 30. scribd.com [scribd.com]
Safety Operating Guide
A Scientist's Guide to the Safe Disposal of Methoxyamine Hydrochloride
As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to conduct your work not only with innovation but with the highest commitment to safety. Methoxyamine hydrochloride is a versatile reagent, crucial in the derivatization of ketones and aldehydes, but its utility is matched by its hazardous nature.[1] This guide moves beyond mere compliance, offering a framework for understanding the causality behind proper disposal procedures, ensuring the safety of your lab personnel and the protection of our environment.
Core Hazard Profile: Understanding the "Why"
This compound is not a benign crystalline powder; it is a corrosive, toxic, and environmentally hazardous substance that demands respect.[1][2][3] Its hydrochloride salt form means that in the presence of moisture, it exhibits acidic properties.[1] Understanding these intrinsic properties is fundamental to appreciating the logic behind the required handling and disposal protocols.
| Hazard Classification | Nature of Risk & Causal Factor | Key Sources |
| Acute Toxicity & Corrosivity | Harmful if swallowed, inhaled, or in contact with skin.[3][4] As a corrosive acidic solid, it causes severe chemical burns to skin, eyes, and the respiratory tract.[1][2][5] Ingestion can lead to severe damage to the gastrointestinal tract.[1][3] | [1][2][3][4][5] |
| Sensitization | May cause an allergic skin reaction upon contact.[3][6] This is a Type IV hypersensitivity reaction, meaning repeated exposure increases the risk and severity of the response. | [3][6] |
| Systemic & Chronic Effects | Suspected of causing cancer and genetic defects.[3][4] Exposure can also lead to methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues.[1] | [1][3][4] |
| Environmental Hazard | Very toxic to aquatic life.[1][4][6] Improper disposal can lead to significant, long-term damage to ecosystems. Therefore, discharge into drains or the environment is strictly prohibited.[3][6] | [1][3][4][6] |
| Chemical Reactivity | Incompatible with strong bases, oxidizing agents, acid anhydrides, and acid chlorides.[3] As an acidic salt, it can react with certain metals (like mild or galvanized steel) to produce highly flammable hydrogen gas.[1] | [1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this compound for disposal, establishing a robust barrier between you and the chemical is non-negotiable.
-
Engineering Controls : Always handle solid this compound and its solutions within a certified chemical fume hood to control dust and vapors.[3][6] Ensure that a safety shower and eyewash station are readily accessible.[3]
-
Eye and Face Protection : Wear chemical safety goggles and a full-face shield.[1][6] The face shield is critical to protect against splashes during solution preparation or potential reactions during spill cleanup.
-
Skin Protection : Wear nitrile or neoprene gloves, ensuring they are inspected for integrity before each use.[6] A lab coat is mandatory, and chemically resistant aprons and sleeves should be used when handling larger quantities or during decontamination.[4] Contaminated clothing must be removed immediately and laundered separately before reuse.[1][4]
-
Respiratory Protection : If there is a risk of aerosol or dust formation outside of a fume hood (e.g., during a large spill), a NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[3]
Spill Management Protocol
Accidents happen. Your response must be swift, safe, and systematic.
Protocol 3.1: Minor Spill (<5 grams, within a fume hood)
-
Restrict Access : Ensure no other personnel enter the affected area.
-
Don PPE : Wear the full PPE described in Section 2.
-
Deactivate Ignition Sources : Although the solid is only slightly combustible, this is good practice.[1]
-
Contain & Collect : Do not use water. Gently sweep up the solid powder using a soft brush and dustpan to avoid generating dust.[6] Place the collected material into a clearly labeled, sealable container designated for hazardous waste.[1][6]
-
Decontaminate : Wipe the spill area with a cloth dampened with a mild bicarbonate solution, followed by a water-dampened cloth.
-
Dispose of Materials : All cleanup materials (gloves, wipes, etc.) are considered hazardous waste and must be placed in the same waste container.
Protocol 3.2: Major Spill (>5 grams or any spill outside a fume hood)
-
Evacuate Immediately : Alert all personnel in the immediate vicinity and evacuate the laboratory.[1]
-
Isolate the Area : Close the laboratory doors and prevent entry.
-
Call for Help : Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[1]
-
Provide Information : Inform the emergency responders of the location, the chemical involved (this compound), and the approximate quantity of the spill.[1]
-
Do Not Attempt Cleanup : Major spills require specialized equipment, including self-contained breathing apparatus (SCBA), and should only be handled by trained professionals.[1]
The Definitive Disposal Pathway
This compound is a regulated hazardous waste. Its disposal is not a matter of laboratory procedure but of legal and environmental compliance. The only acceptable method is through a licensed professional waste disposal service.[6]
Caption: Decision workflow for this compound waste.
Protocol 4.1: Preparing Waste for Disposal
-
Waste Segregation : This is the most critical step. This compound waste must be kept separate from other waste streams, especially strong bases, oxidizing agents, and other incompatible chemicals, to prevent violent reactions.[1][3][7]
-
Containerization :
-
Use only approved, chemically resistant, and sealable containers for hazardous waste. Ensure the container is in good condition with no leaks.[1][6]
-
Keep containers closed at all times except when adding waste.[6]
-
Do not mix this compound with any other waste unless explicitly permitted by your institution's EH&S department.
-
-
Labeling :
-
The container must be clearly labeled with the words "Hazardous Waste."[1]
-
The full chemical name, "this compound," must be written out.[1]
-
Attach the appropriate hazard pictograms (e.g., Corrosive, Toxic, Environmental Hazard).
-
Note the accumulation start date (the date the first drop of waste was added).
-
-
Storage : Store the sealed and labeled container in a designated and properly ventilated Satellite Accumulation Area (SAA). The storage area should be secure and away from incompatible materials.[1]
-
Professional Disposal : Contact your institution's EH&S department to schedule a pickup. The ultimate disposal method, typically carried out by the licensed contractor, involves high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[6] The purpose of this technology is to completely destroy the organic compound while "scrubbing" the exhaust gas to neutralize hazardous decomposition products like hydrogen chloride.
Prohibited Disposal Methods
To ensure safety and compliance, the following actions are strictly forbidden:
-
DO NOT dispose of this compound down the drain. It is very toxic to aquatic life and this action is illegal and environmentally damaging.[3][6]
-
DO NOT place it in the regular trash, either as a solid or on contaminated lab materials.
-
DO NOT attempt to neutralize the waste yourself without a validated protocol and specific approval from EH&S. Neutralization reactions with bases can be exothermic and violent.[1][7]
-
DO NOT mix with incompatible waste streams. This can lead to the generation of toxic gases or fire.[1][7]
By adhering to these rigorous protocols, you contribute to a culture of safety that extends beyond your own workbench, protecting your colleagues, your institution, and the wider community.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Methoxyamine Hydrochloride: Essential Safety and Handling Protocols
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Methoxyamine hydrochloride (CAS No. 593-56-6) is a valuable reagent, notably in the derivatization of ketones and aldehydes, but its hazardous properties demand a rigorous and informed approach to handling. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe use of this compound, grounded in scientific principles and field-proven experience.
The causality behind these protocols is clear: this compound is not just a reagent; it is a corrosive, toxic, and sensitizing agent that requires multiple layers of protection to mitigate risk.[1][2][3] This guide is designed to be a self-validating system, where each step logically reinforces the next, ensuring your safety and the integrity of your research.
Hazard Analysis: Understanding the Risks
Before any container is opened, a thorough understanding of the specific risks is paramount. This compound presents a multi-faceted hazard profile that dictates every aspect of its handling, from storage to disposal.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[2][4][5] | Ingestion, Dermal |
| Corrosivity | Causes severe skin burns and serious eye damage.[2][5][6] Inhalation may lead to corrosive injuries to the respiratory tract.[1] | Dermal, Ocular, Inhalation |
| Sensitization | May cause an allergic skin reaction upon contact.[2][4] | Dermal |
| Irritation | May cause respiratory irritation.[2][6] | Inhalation |
| Long-Term Effects | Suspected of causing cancer or genetic defects.[2][4] | Inhalation, Dermal, Ingestion |
| Environmental Hazard | Very toxic to aquatic life.[3][6] | Environmental Release |
This data is synthesized from multiple Safety Data Sheets (SDS) to provide a comprehensive overview.[2][4][6]
The Core Directive: Personal Protective Equipment (PPE)
Personal protective equipment is the final, critical barrier between you and the chemical.[7] Its selection is not a matter of preference but a direct response to the specific hazards identified. Given this compound's corrosive and sensitizing nature, a comprehensive PPE ensemble is mandatory.
Essential PPE Ensemble
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.[2]
-
Hand Protection: Wear chemical-resistant gloves. Given that no single glove material protects against all chemicals, double-gloving is a best practice. Use a thicker, chemical-resistant outer glove over a thinner, disposable inner glove. Always inspect gloves for tears or punctures before use.[6]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[8] Due to the severe corrosive potential, a full-face shield must be worn in addition to goggles whenever there is a risk of splashing.[3][8] Standard safety glasses are insufficient.[7]
-
Body Protection: A lab coat is the minimum requirement. However, for handling larger quantities or during procedures with a high splash risk, a chemically resistant apron or coveralls are necessary.[2][4] Ensure clothing is fully buttoned and sleeves are down.
-
Respiratory Protection: For routine handling of small quantities within a fume hood, respiratory protection may not be required. However, if dust is generated or if you experience any respiratory irritation, a NIOSH-approved respirator with a particulate filter (N95 or higher) and an acid gas cartridge is necessary.[2][3] For spill response, a self-contained breathing apparatus (SCBA) may be required.[3]
Operational Plan: From Preparation to Clean-Up
A meticulous, step-by-step approach is crucial for minimizing exposure and ensuring reproducible results.
Workflow for PPE Selection and Donning
This diagram outlines the logical sequence for selecting and wearing the appropriate PPE before handling this compound.
Caption: Logical workflow for PPE selection and donning before handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment and waste containers are inside the hood before introducing the chemical.
-
Weighing: As this compound is a hygroscopic solid, handle it promptly.[2] Use a disposable weighing boat. Avoid creating dust.[6] If dust is unavoidable, respiratory protection is mandatory.
-
In Use: Keep the container tightly sealed when not in use.[6] Should skin or eye contact occur, proceed immediately to the nearest emergency shower or eyewash station and follow the first-aid measures outlined below.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, face shield, goggles, lab coat, inner gloves. Always wash hands thoroughly with soap and water after removing PPE.[3]
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of an incident.
Spill Response
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE ensemble, gently cover the spill with an absorbent, inert material like sand or vermiculite.[3] Do not use combustible materials.
-
Carefully sweep up the material without creating dust and place it into a clearly labeled, sealed container for hazardous waste.[2][6]
-
Decontaminate the area with a suitable cleaning solution, followed by water.
-
-
Major Spill (outside a fume hood):
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9] Seek immediate medical attention.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if it is safe to do so.[6] Transport to the hospital for immediate medical attention.
-
Inhalation: Move the individual to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]
Disposal Protocol
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a suitable, closed, and clearly labeled container.[6]
-
Do not mix with other waste streams.[6]
-
Arrange for disposal through a licensed professional waste disposal service. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Under no circumstances should this material be allowed to enter drains or the environment.[2][6]
By adhering to these detailed protocols, you establish a robust safety framework that protects you, your colleagues, and your research from the significant hazards of this compound.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pppmag.com [pppmag.com]
- 8. med.navy.mil [med.navy.mil]
- 9. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
